molecular formula C23H29ClN2O4 B063362 N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride CAS No. 169396-88-7

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Numéro de catalogue: B063362
Numéro CAS: 169396-88-7
Poids moléculaire: 432.9 g/mol
Clé InChI: LVIQOMHZCMGMIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2O4 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQOMHZCMGMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-[2-(9-fluorenylmethoxycarbonyl-amino)-ethyl]-Gly-O-tBu hydrochloride is a pivotal synthetic building block, primarily utilized in the assembly of peptide nucleic acid (PNA) oligomers.[1][2] PNA are synthetic analogs of DNA and RNA, exhibiting remarkable binding affinity and specificity to their complementary nucleic acid sequences, along with resistance to enzymatic degradation. These properties make PNA a valuable tool in various research and therapeutic applications, including antisense therapy, diagnostics, and drug delivery. This technical guide provides an in-depth overview of the properties, synthesis, and applications of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride for researchers, scientists, and professionals in the field of drug development.[3]

Physicochemical Properties

This compound is a white to off-white powder.[3] Its chemical structure features a glycine core, modified with an N-(2-aminoethyl) group. The primary amine of this group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group crucial for solid-phase peptide synthesis. The carboxylic acid of the glycine is protected as a tert-butyl (tBu) ester, an acid-labile protecting group. The hydrochloride salt form enhances the compound's solubility.[3]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 169396-88-7[1][4]
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[1][4]
Molecular Weight 432.94 g/mol [1][4]
Purity (HPLC) ≥98.0%[1]
Appearance White to off-white solid/powder[1][3]
Storage Temperature 2-8°C[1]

Synthesis

While a detailed, step-by-step protocol for the commercial synthesis of this compound is often proprietary, the general synthetic strategy can be inferred from related literature. A plausible synthetic route is outlined below, based on a publication describing the synthesis of similar N-[2-(Fmoc)aminoethyl]glycine esters.[5]

A patent for a related compound, N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, describes a three-step synthesis:

  • Reaction of ethylenediamine with a halogenated acetic acid, followed by recrystallization to obtain N-(2-aminoethyl)glycine.

  • Esterification of N-(2-aminoethyl)glycine with methanol in the presence of thionyl chloride to yield N-(2-aminoethyl)glycine methyl ester.

  • Reaction of the methyl ester with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to afford the final product.[6]

A similar strategy can be envisioned for the tert-butyl ester derivative, likely involving the use of a tert-butyl esterification agent in the second step.

The following diagram illustrates a logical workflow for the synthesis of a PNA monomer using this compound as a key starting material.

PNA_Monomer_Synthesis cluster_starting_material Starting Material cluster_synthesis_steps PNA Monomer Synthesis cluster_final_product Final Product A N-[2-(Fmoc-amino)-ethyl]- Gly-O-tBu hydrochloride B Dissolution in appropriate solvent (e.g., DMF) A->B Step 1 C Neutralization of hydrochloride with a non-nucleophilic base (e.g., DIPEA) B->C Step 2 D Coupling with a protected nucleobase acetic acid C->D Step 3 E Purification of the Fmoc-PNA(base)-O-tBu monomer D->E Step 4 F Fmoc-protected PNA monomer E->F Final Monomer

A logical workflow for the synthesis of a PNA monomer.

Experimental Protocols

The primary application of this compound is in the synthesis of PNA monomers, which are subsequently used in solid-phase PNA oligomerization.

Protocol: Synthesis of an Fmoc-Protected PNA Monomer

This protocol is a generalized procedure for the coupling of the backbone unit with a nucleobase acetic acid derivative.

Materials:

  • This compound

  • Protected nucleobase acetic acid (e.g., N-Boc protected)

  • Coupling reagent (e.g., HBTU, HATU)

  • Non-nucleophilic base (e.g., DIPEA, 2,6-lutidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution and Neutralization: Dissolve this compound (1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) and stir the solution for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation and Coupling: In a separate flask, dissolve the protected nucleobase acetic acid (1 equivalent) and a coupling reagent like HBTU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir for 5-10 minutes to activate the carboxylic acid. Add this activated solution to the solution from step 1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected PNA monomer.

Applications in Research and Drug Development

The unique properties of PNA make them highly valuable in various research and therapeutic areas. As a key building block for PNA synthesis, this compound plays a crucial role in these applications.[3]

  • Antisense and Antigene Therapies: PNA oligomers can bind to specific mRNA or DNA sequences with high affinity and specificity, thereby inhibiting gene expression. This makes them promising candidates for antisense and antigene therapies for a variety of diseases.

  • Diagnostics: The strong and specific binding of PNA to nucleic acids allows for the development of highly sensitive and specific diagnostic tools for the detection of genetic mutations and pathogens.

  • Drug Delivery: PNA can be conjugated to other molecules, such as cell-penetrating peptides or targeting ligands, to enhance their delivery to specific cells or tissues.[3]

The following diagram illustrates the central role of this compound in the workflow from a chemical building block to potential therapeutic applications.

PNA_Applications_Workflow cluster_synthesis Synthesis cluster_research Research & Development cluster_applications Potential Applications A N-[2-(Fmoc-amino)-ethyl]- Gly-O-tBu hydrochloride B PNA Monomer Synthesis A->B C Solid-Phase PNA Oligomerization B->C D PNA Oligomers C->D E In vitro & in vivo studies D->E F Antisense Therapeutics E->F G Diagnostic Probes E->G H Drug Delivery Systems E->H

Workflow from building block to PNA applications.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel trained in chemical laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves should be worn.

  • Respiratory Protection: In case of insufficient ventilation, a dust mask or respirator is recommended.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

  • The recommended storage temperature is 2-8°C.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS for this product before handling.

References

An In-depth Technical Guide to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. This compound is a key building block in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA with significant potential in diagnostics and therapeutics.

Chemical and Physical Properties

This compound is a white to off-white powder.[1][2] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine, a tert-butyl (tBu) ester protecting group for the carboxylic acid, and is supplied as a hydrochloride salt to improve handling and solubility.[1][2] The presence of the tert-butyl ester and Fmoc groups enhances the compound's stability and makes it highly suitable for Fmoc-based solid-phase peptide synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 169396-88-7[1][2][3][4][5]
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[1][2][4]
Molecular Weight 432.94 g/mol [1][3][4][5]
Appearance White to off-white powder[1][2]
Purity ≥98.0% (HPLC)[1][2][4]
Storage Temperature 2-8°C[2][3][4][6]
Solubility and Stability

The hydrochloride salt form of the compound is intended to enhance its solubility in aqueous solutions.[1][2] For its application in peptide synthesis, it is soluble in common organic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). The tert-butyl ester provides stability during the synthesis process and can be removed under acidic conditions during the final cleavage step.[1]

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, this section provides representative data and protocols for the analytical techniques used for its characterization.

Representative Spectroscopic Data

Illustrative ¹H NMR Spectrum of a Related Compound (Fmoc-Gly-OH)

The following is a representative ¹H NMR spectrum of Fmoc-Gly-OH, which illustrates the characteristic peaks of the Fmoc group that would also be present in the spectrum of this compound.

  • ~7.2-7.8 ppm: A series of multiplets corresponding to the aromatic protons of the fluorenyl group.

  • ~4.2-4.4 ppm: A multiplet corresponding to the CH and CH₂ protons of the fluorenyl group adjacent to the oxygen.

  • ~3.7 ppm: A doublet corresponding to the CH₂ protons of the glycine backbone.

(Note: The spectrum for this compound would have additional peaks corresponding to the ethylenediamine linker and the tert-butyl group.)

Illustrative FTIR Data

An FTIR spectrum of an Fmoc-protected amino acid would typically show the following characteristic absorption bands:

  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2850-2950 cm⁻¹: C-H stretching of the aliphatic carbons.

  • ~1720 cm⁻¹: C=O stretching of the ester and carbamate groups.

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

Experimental Protocols

Protocol for Purity Determination by HPLC

The purity of this compound is typically determined by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][7]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: 1 mg/mL solution of the compound in 1:1 acetonitrile/water

Procedure:

  • Prepare the mobile phases and the sample solution. Filter the sample solution through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 10-20 µL of the sample.

  • Run a linear gradient, for example, from 30% to 90% Mobile Phase B over 20 minutes.

  • Monitor the elution at a wavelength of 265 nm, where the Fmoc group has strong absorbance.

  • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Applications in Peptide Nucleic Acid (PNA) Synthesis

The primary application of this compound is as a backbone building block for the synthesis of PNA monomers.[4] PNAs are synthetic DNA/RNA mimics with a neutral polyamide backbone, which gives them unique hybridization properties and resistance to enzymatic degradation.

Workflow for PNA Monomer Synthesis

The following diagram illustrates the general workflow for synthesizing a PNA monomer using this compound.

PNA_Monomer_Synthesis cluster_backbone Backbone Preparation cluster_nucleobase Nucleobase Preparation cluster_coupling Coupling Reaction cluster_product Final Product backbone N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride coupling Coupling to Backbone backbone->coupling In DMF/NMP nucleobase Protected Nucleobase Acetic Acid (e.g., Thymine-1-acetic acid) activation Activation of Nucleobase (e.g., with HATU/DIPEA) nucleobase->activation activation->coupling Activated Ester monomer Fmoc-PNA-Nucleobase-OtBu Monomer coupling->monomer

Caption: Workflow for PNA monomer synthesis.

Experimental Protocol for PNA Monomer Synthesis

This protocol describes the coupling of a nucleobase acetic acid to the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu backbone.

Reagents and Solvents:

  • This compound

  • Protected nucleobase acetic acid (e.g., Thymine-1-acetic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected nucleobase acetic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride.

  • Add the pre-activated nucleobase solution to the backbone solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, the reaction mixture is typically worked up by aqueous extraction and the product is purified by column chromatography to yield the final Fmoc-PNA-monomer-OtBu.

This resulting monomer can then be used in standard Fmoc-based solid-phase synthesis to construct a PNA oligomer.

Safety and Handling

Personal Protective Equipment:

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[4]

  • In case of handling the powder, use a dust mask (e.g., N95).[4]

Storage and Stability:

  • Store the compound in a tightly sealed container at 2-8°C.[2][3][4][6]

  • The compound is a combustible solid.[4]

Logical Relationships in PNA Synthesis

The following diagram illustrates the logical relationship of protecting groups in the context of solid-phase PNA synthesis using this building block.

Caption: Protecting group strategy in PNA synthesis.

References

An In-depth Technical Guide to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of N-[2-((9-Fluorenylmethoxycarbonyl)amino)-ethyl]-glycine tert-butyl ester hydrochloride (Fmoc-Aeg-OtBu·HCl). This compound is a critical building block in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with broad applications in research and drug development.[1][2]

Chemical Structure and Properties

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a white to off-white powder.[1] The molecule incorporates three key functional components: the N-terminal Fmoc protecting group, the ethylenediamine-based backbone modified with a glycine residue, and a C-terminal tert-butyl ester protecting group. The hydrochloride salt form enhances its solubility in aqueous solutions.[1]

Molecular Structure:

A summary of its key chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[2]
Molecular Weight 432.94 g/mol
CAS Number 169396-88-7
Appearance White to off-white solid/powder[1]
Purity ≥98.0% (HPLC)
Storage Temperature 2-8°C
Solubility Enhanced solubility in aqueous environments in its hydrochloride salt form.[1]
Application Building block for Fmoc solid-phase peptide synthesis, particularly for PNA monomers.[3]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. A common strategy involves the initial synthesis of the N-(2-aminoethyl)glycine backbone, followed by protection of the amino and carboxyl groups. While a definitive, high-yield, single-pot synthesis is not extensively detailed in publicly available literature, a plausible and commonly referenced pathway is outlined below. This protocol is a composite based on synthetic strategies for similar PNA backbone structures.[1][4]

Experimental Protocol

Step 1: Synthesis of tert-Butyl N-(2-aminoethyl)glycinate

This intermediate can be synthesized by the alkylation of ethylenediamine with tert-butyl bromoacetate.

  • To a solution of excess ethylenediamine in a suitable solvent such as dichloromethane (DCM), tert-butyl bromoacetate is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography on silica gel.

Step 2: Fmoc Protection of tert-Butyl N-(2-aminoethyl)glycinate

The primary amine of the synthesized intermediate is then selectively protected with an Fmoc group.

  • tert-Butyl N-(2-aminoethyl)glycinate is dissolved in a mixture of dioxane and water.

  • Sodium bicarbonate is added to the solution, followed by the dropwise addition of a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in dioxane.

  • The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • The crude N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu is dissolved in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in diethyl ether (or another suitable solvent) is added dropwise with stirring until precipitation is complete.

  • The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Fmoc Protection cluster_2 Step 3: Salt Formation A Ethylenediamine C tert-Butyl N-(2-aminoethyl)glycinate A->C B tert-Butyl Bromoacetate B->C E N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu C->E D Fmoc-OSu D->E G N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride E->G F HCl F->G

Caption: Synthesis workflow for this compound.

Quantitative Data

Published yields for the synthesis of this compound and similar PNA backbones can vary. The table below summarizes reported yields for key synthetic steps.

StepReactantsProductReported YieldReference(s)
Fmoc ProtectionN-(2-aminoethyl)glycine tert-butyl ester, Fmoc-OSuN-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu54% (low yield mentioned)[1]
Overall Synthesis(From inexpensive starting materials)Fmoc-AEG-Ot-Bu·HCl46% (not analytically pure)[4]

It is important for researchers to optimize reaction conditions to improve yields and purity for their specific applications.

Conclusion

This compound is a vital reagent for the synthesis of custom peptide nucleic acids. Understanding its structure and the nuances of its synthesis is crucial for researchers in the fields of medicinal chemistry and drug development. The synthetic pathway outlined in this guide, while requiring optimization, provides a solid foundation for the laboratory-scale production of this important PNA building block. The use of the Fmoc protecting group allows for its application in standard solid-phase synthesis protocols, enabling the creation of novel PNA oligomers for a wide range of scientific investigations.

References

Technical Guide: N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride (CAS 169396-88-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-[2-(9-fluorenylmethoxycarbonylamino)ethyl]glycine tert-butyl ester hydrochloride (Fmoc-Aeg-OtBu·HCl), a key building block in the synthesis of Peptide Nucleic Acids (PNAs).

Core Properties

N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride is a synthetic amino acid derivative specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS) of PNA oligomers.[1][2][3] The Fmoc group provides a base-labile protecting group for the primary amine, while the tert-butyl ester protects the carboxylic acid group under moderately acidic conditions, allowing for orthogonal protection strategies in complex molecule synthesis.[1][4]

Chemical and Physical Data
PropertyValueReference
CAS Number 169396-88-7[2][5]
Molecular Formula C₂₃H₂₈N₂O₄·HCl[1][5]
Molecular Weight 432.94 g/mol [2][5]
Appearance White to off-white solid/powder[1]
Purity ≥98.0% (HPLC)[1][5]
Storage Temperature 2-8°C[2][5]
Synonyms Fmoc-Aeg-OtBu·HCl, tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride, N-[2-(Fmoc-amino)-ethyl]-Gly-OtBu·HCl[1][3]
Structural Information
IdentifierString
SMILES Cl.CC(C)(C)OC(=O)CNCCNC(=O)OCC1c2ccccc2-c3ccccc13
InChI 1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H

Synthesis of N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride

The synthesis of Fmoc-Aeg-OtBu·HCl has been approached through various routes, often with challenges in achieving high purity and yield. A common strategy involves the reaction of N-(2-aminoethyl)glycine tert-butyl ester with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[4] However, this method has been reported to result in a moderate yield of 54%.[4]

Another described synthetic pathway involves a multi-step process starting from the mono-Boc protection of ethylenediamine, followed by alkylation and a protecting group swap from Boc to Fmoc. While this route can be scalable, it requires careful handling of unstable intermediates.[6] A patented method describes the synthesis starting from the reaction of ethylenediamine with a halogenated acetic acid, followed by esterification and finally reaction with Fmoc-osu, reporting a purity of 97% and a yield of 47%.[7]

Conceptual Synthesis Workflow

G cluster_0 Synthesis of N-(2-aminoethyl)glycine cluster_1 Esterification cluster_2 Fmoc Protection cluster_3 Salt Formation A Ethylenediamine C N-(2-aminoethyl)glycine A->C Reaction B Halogenated Acetic Acid B->C F N-(2-aminoethyl)glycine tert-butyl ester C->F Esterification D tert-Butanol / Isobutene D->F E Acid Catalyst E->F H N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester F->H Reaction G Fmoc-OSu G->H J N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride H->J Acidification I HCl I->J

Caption: Conceptual workflow for the synthesis of Fmoc-Aeg-OtBu·HCl.

Application in Peptide Nucleic Acid (PNA) Synthesis

The primary application of Fmoc-Aeg-OtBu·HCl is as a fundamental building block for the synthesis of Peptide Nucleic Acids (PNAs).[6] PNAs are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which imparts unique properties such as high binding affinity to DNA and RNA and resistance to enzymatic degradation.[6]

Fmoc Solid-Phase Peptide Synthesis (SPPS) of PNA

Fmoc-Aeg-OtBu·HCl is utilized in a cyclical process of deprotection, coupling, and washing on a solid support resin.[8]

Experimental Protocol for PNA Synthesis using Fmoc-Aeg-OtBu·HCl:

  • Resin Preparation: A suitable solid support, such as a Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[8]

  • First Monomer Coupling: The first Fmoc-PNA monomer (with the desired nucleobase) is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, 2,6-lutidine) and coupled to the resin.[1]

  • Fmoc Deprotection: The Fmoc group is removed from the resin-bound monomer using a solution of 20% piperidine in DMF.[1][9]

  • Backbone Coupling: The Fmoc-Aeg-OtBu·HCl is then coupled to the deprotected amine on the resin. The carboxylic acid is activated in situ using a coupling reagent and a base.

  • Nucleobase Moiety Coupling: After deprotection of the newly added backbone unit, the desired nucleobase acetic acid is coupled. Alternatively, pre-formed Fmoc-PNA monomers containing the nucleobase are used in step 2 and subsequent cycles.

  • Chain Elongation: Steps 3-5 (or 3 and the coupling of the next pre-formed monomer) are repeated to achieve the desired PNA sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the tert-butyl ester and any side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol, triisopropylsilane).[1][8]

  • Purification: The crude PNA is precipitated with diethyl ether and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]

PNA Synthesis Workflow Diagram

G start Start with Solid Support Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated Fmoc-PNA Monomer (HATU/DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling check Repeat for next monomer? wash2->check check->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) check->cleavage No purification Purification (RP-HPLC) cleavage->purification end Pure PNA Oligomer purification->end

Caption: General workflow for Fmoc-based solid-phase synthesis of PNA.

Other Potential Applications

While the primary use of N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride is in PNA synthesis, its structural motifs lend it to other areas of research:

  • Drug Development: As a versatile building block, it can be incorporated into the synthesis of novel peptide-based therapeutics to enhance their stability and pharmacokinetic properties.[1][3]

  • Bioconjugation: The reactive amine and carboxylic acid functionalities (after deprotection) make it suitable for use as a linker in bioconjugation chemistry, attaching biomolecules to drugs or imaging agents.[1]

  • Neuroscience Research: This compound may be used in the synthesis of peptide-based tools for studying neurotransmitter systems.[1]

Conclusion

N-[2-(Fmoc-amino)ethyl]glycine tert-butyl ester hydrochloride is a critical reagent for researchers engaged in the synthesis of Peptide Nucleic Acids. Its well-defined protective group strategy allows for its seamless integration into established Fmoc solid-phase synthesis protocols. Understanding its properties and the methodologies for its use is essential for the successful design and synthesis of custom PNA oligomers for a wide range of applications in diagnostics, therapeutics, and fundamental biological research.

References

Fmoc-Aeg(Boc)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Aeg(Boc)-OH , a key building block in the synthesis of peptide nucleic acids (PNAs), offers researchers a versatile tool for the development of novel therapeutics and diagnostic agents. This technical guide provides an in-depth overview of its alternative names, chemical properties, and applications, with a focus on experimental protocols and data for professionals in drug development and chemical biology.

Alternative Names and Synonyms

Fmoc-Aeg(Boc)-OH is known by several alternative names and synonyms in scientific literature and chemical supply catalogs. Understanding these is crucial for comprehensive literature searches and procurement. The most common synonym is Fmoc-N-(2-Boc-aminoethyl)glycine .[1][2] Other recognized names include:

  • Fmoc-N-(N-β-Boc-aminoethyl)-Gly-OH[1]

  • n-(((9h-fluoren-9-yl)methoxy)carbonyl)-n-(2-((tert-butoxycarbonyl)amino)ethyl)glycine[3]

The abbreviation "Aeg" refers to the N-(2-aminoethyl)glycine backbone unit characteristic of PNAs. The "Fmoc" (9-fluorenylmethoxycarbonyl) and "Boc" (tert-butyloxycarbonyl) moieties are protecting groups essential for controlled, stepwise synthesis.[]

Chemical and Physical Properties

A summary of the key physicochemical properties of Fmoc-Aeg(Boc)-OH is presented in the table below.

PropertyValue
CAS Number 141743-15-9[1][2]
Molecular Formula C₂₄H₂₈N₂O₆[1][2]
Molecular Weight 440.5 g/mol [1][2]
Appearance White crystalline powder[2]
Purity ≥97.0% (HPLC)[5]
Storage Temperature 2-8°C[5]

Applications in Peptide Nucleic Acid (PNA) Synthesis

Fmoc-Aeg(Boc)-OH is a fundamental monomer used in the Fmoc-based solid-phase synthesis of PNAs.[6][] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[6] This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation.[6] These characteristics make PNAs promising candidates for applications in antisense therapy, diagnostics, and molecular biology research.[6]

The Fmoc group on the secondary amine of the Aeg backbone provides temporary protection during the synthesis, while the Boc group protects the terminal primary amine.[] This orthogonal protection scheme allows for the selective removal of the Fmoc group under mild basic conditions to enable chain elongation, while the Boc group remains intact until the final acid-mediated cleavage from the solid support.[]

Experimental Protocols

While specific protocols for the direct incorporation of Fmoc-Aeg(Boc)-OH are not extensively detailed in readily available literature, a representative protocol can be derived from the synthesis of a closely related PNA backbone monomer, Fmoc-AEG-OBn, and general Fmoc-SPPS principles.[6][8]

General Protocol for Solid-Phase PNA Synthesis Incorporating Fmoc-Aeg(Boc)-OH

This protocol outlines the manual solid-phase synthesis of a PNA sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Aeg(Boc)-OH

  • Fmoc-protected PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, etc.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Aeg(Boc)-OH:

    • Dissolve Fmoc-Aeg(Boc)-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 with the desired sequence of Fmoc-protected PNA monomers.

  • Final Fmoc Deprotection: After the last coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PNA in cold diethyl ether.

    • Centrifuge to pellet the PNA and wash with cold ether.

    • Dry the crude PNA product.

Quantitative Data

Quantitative data on the coupling efficiency of Fmoc-Aeg(Boc)-OH is not extensively published. However, for the synthesis of the related Fmoc-AEG-OBn, a 55% yield was achieved in the final Fmoc protection step.[6] In general, the coupling efficiency in Fmoc-SPPS can be semi-quantitatively monitored using the Kaiser test. For accurate quantification, a test cleavage of a small amount of resin followed by HPLC analysis of the crude product is recommended.

Visualization of PNA Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a PNA oligomer using Fmoc-Aeg(Boc)-OH and other Fmoc-protected PNA monomers.

PNA_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Synthesis Cycle (repeat n times) cluster_Final_Steps Final Steps cluster_Analysis Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-PNA-monomer, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Analysis Characterization (HPLC, Mass Spectrometry) Purification->Analysis

References

An In-depth Technical Guide on N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical properties of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, a key reagent in peptide synthesis. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

The fundamental chemical data for this compound are summarized below. This compound is a crucial building block in the synthesis of peptide nucleic acids (PNAs) and other modified peptides.

PropertyValueReferences
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[1]
C₂₃H₂₉ClN₂O₄[2][3]
Molecular Weight 432.94 g/mol [2][3]
432.95 g/mol [1]
CAS Number 169396-88-7[1][2]
Appearance White to off-white solid/powder[1][3]
Purity ≥98.0% (HPLC)[1]
Storage Temperature 2-8°C[3]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, its primary application is in Fmoc solid-phase peptide synthesis. A general workflow for its use is as follows:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Coupling: this compound is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the deprotected resin.

  • Washing: The resin is washed extensively to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amino groups on the resin are capped to prevent side reactions.

  • Repeat Cycle: The cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups (including the t-butyl ester) are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural and Relational Diagrams

The following diagrams illustrate the molecular components and a typical experimental workflow involving this compound.

Molecular Components of this compound A Fmoc Group (9-fluorenylmethoxycarbonyl) B Amino-ethyl Linker A->B protects E Hydrochloride (HCl) A->E salt form C Glycine (Gly) B->C links to B->E salt form D tert-Butyl Ester (O-tBu) C->D esterified with C->E salt form D->E salt form

Caption: Molecular components of the title compound.

Fmoc Solid-Phase Peptide Synthesis Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection coupling Coupling of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu HCl deprotection->coupling wash Washing coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection Yes cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage No purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: A typical workflow for Fmoc solid-phase peptide synthesis.

References

Navigating the Physicochemical Landscape of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, a key building block in peptide and Peptide Nucleic Acid (PNA) synthesis. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates general knowledge derived from structurally similar compounds and outlines robust experimental protocols for determining these critical parameters in your own laboratory setting.

Core Properties and Handling

This compound is a white to off-white solid.[1][2] For optimal stability, it is recommended to store the compound at 2-8°C.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[2]
Molecular Weight 432.94 g/mol [3]
Appearance White to off-white powder/solid[2][3]
Purity (typical) ≥98.0% (HPLC)[2][3]
Storage Temperature 2-8°C[3][4]

Solubility Profile

The presence of the hydrochloride salt suggests good solubility in aqueous environments , a feature that is advantageous for biological assays and certain formulation processes.[2] The Fmoc and tert-butyl ester groups contribute to its solubility in various organic solvents .[2] It is anticipated to have appreciable solubility in polar aprotic solvents commonly used in peptide synthesis such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Table 2: Expected Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMF, NMP, DMSO, AcetonitrileHighCommonly used for dissolving Fmoc-amino acids for peptide synthesis.
Chlorinated Dichloromethane (DCM)Moderate to HighOften used in peptide synthesis workflows.
Alcohols Methanol, EthanolModerateThe polar nature of alcohols should facilitate dissolution.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateLower polarity may limit solubility.
Aqueous Buffers PBS, Tris-HClModerateThe hydrochloride salt enhances aqueous solubility.
Water H₂OModerateSolubility is expected due to the salt form.
Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following equilibrium solubility method can be employed.

Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMF, DCM, Methanol)

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, avoiding any solid particles.

    • Centrifuge the collected supernatant to remove any remaining micro-particulates.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable mobile phase for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess compound to solvent vials prep2 Cap vials and place in thermostatic shaker prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 Start Equilibration sample1 Collect and centrifuge supernatant equil1->sample1 End Equilibration sample2 Dilute supernatant sample1->sample2 sample3 Inject into HPLC sample2->sample3 sample4 Quantify against standard curve sample3->sample4 result Calculate Solubility (mg/mL or mol/L) sample4->result

Workflow for determining the equilibrium solubility of the compound.

Stability Profile

The stability of this compound is crucial for its storage and use in synthesis. The Fmoc protecting group is known to be labile under basic conditions, particularly in the presence of secondary amines like piperidine. The tert-butyl ester is sensitive to strong acids. The hydrochloride salt form generally contributes to the stability of the solid compound.

Table 3: Expected Stability Characteristics of this compound

ConditionExpected StabilityPotential Degradation Pathway
Solid State (2-8°C) HighStable under recommended storage conditions.
Aqueous Solution (Neutral pH) ModeratePotential for slow hydrolysis of the tert-butyl ester.
Aqueous Solution (Acidic pH) Low to ModerateAcid-catalyzed hydrolysis of the tert-butyl ester.
Aqueous Solution (Basic pH) LowBase-catalyzed removal (cleavage) of the Fmoc group.
Organic Solvents (Aprotic) HighGenerally stable in dry, aprotic solvents like DMF and DCM at room temperature for short periods.
Elevated Temperature LowIncreased rate of degradation, especially in solution.
Exposure to Light ModerateThe fluorenyl group may have some photosensitivity; storage in the dark is recommended.
Experimental Protocol for Stability Assessment

A forced degradation study can be conducted to identify potential degradation products and understand the stability of this compound under various stress conditions.

Objective: To evaluate the stability of the compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC-grade water and organic solvents

  • Temperature-controlled oven

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M) and incubate at a specific temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M) and keep at room temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acidic and basic samples):

    • Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

    • Use a UV detector to quantify the remaining parent compound and detect degradation products.

    • Use a mass spectrometer (MS) to identify the mass of the degradation products to help elucidate their structures.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the rate of degradation under each stress condition.

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of the compound acid Acidic (HCl) prep1->acid Apply Stress base Basic (NaOH) prep1->base Apply Stress oxidative Oxidative (H₂O₂) prep1->oxidative Apply Stress thermal Thermal prep1->thermal Apply Stress sample Withdraw samples at time points acid->sample base->sample oxidative->sample thermal->sample neutralize Neutralize (if needed) sample->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % degradation and identify products hplc->data

Workflow for conducting a forced degradation study.

Conclusion

While specific, quantitative solubility and stability data for this compound are not widely published, a strong understanding of its properties can be derived from its chemical structure and the behavior of similar Fmoc-protected amino acid derivatives. This guide provides a framework for researchers to handle and utilize this compound effectively and outlines detailed experimental protocols to determine its precise physicochemical parameters. Such empirical data is invaluable for optimizing reaction conditions, developing robust formulations, and ensuring the successful application of this versatile building block in peptide and PNA synthesis.

References

Unveiling the Core Attributes of tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features, synthesis, and applications of tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride. This essential building block plays a crucial role in the synthesis of peptide nucleic acids (PNAs), offering a versatile platform for the development of novel therapeutics and diagnostic agents.

Physicochemical and Safety Data

Precise knowledge of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting. The following tables summarize the key quantitative data for tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 169396-88-7
Molecular Formula C₂₃H₂₈N₂O₄·HCl
Molecular Weight 432.94 g/mol
Appearance White to off-white powder
Purity ≥98.0% (HPLC)
Storage Temperature 2-8°C

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Statement
May be harmful if swallowed.Wear protective gloves, protective clothing, eye protection, and face protection.
May cause skin irritation.If on skin, wash with plenty of soap and water.
May cause serious eye irritation.If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Role in Peptide Nucleic Acid (PNA) Monomer Synthesis

tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride is a pivotal precursor in the synthesis of Fmoc-protected PNA monomers. These monomers are the fundamental units for the solid-phase synthesis of PNA oligomers, which are synthetic analogs of DNA and RNA with a polyamide backbone.

The synthesis of the PNA backbone involves the initial alkylation of ethylenediamine with tert-butyl bromoacetate, followed by the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group to yield the target compound.[1] This Fmoc-protected backbone is then ready for the coupling of a nucleobase-containing acetic acid to its secondary amine, forming a complete PNA monomer.

PNA_Monomer_Synthesis cluster_synthesis Synthesis of tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride cluster_coupling PNA Monomer Formation Ethylenediamine Ethylenediamine Alkylation_Product Mono-alkylated ethylenediamine Ethylenediamine->Alkylation_Product Alkylation tBu_Bromoacetate tert-Butyl bromoacetate tBu_Bromoacetate->Alkylation_Product Target_Compound tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride Alkylation_Product->Target_Compound Fmoc Protection Fmoc_Cl Fmoc-Cl Fmoc_Cl->Target_Compound PNA_Monomer Fmoc-PNA Monomer Target_Compound->PNA_Monomer Coupling Nucleobase_Acetic_Acid Nucleobase-containing acetic acid Nucleobase_Acetic_Acid->PNA_Monomer

Caption: Synthetic pathway to Fmoc-PNA monomers.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involving tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride.

General Handling and Storage
  • Store the compound in a tightly sealed container in a dry and well-ventilated place at 2-8°C.

  • Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid the formation of dust and aerosols.

Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain, a crucial step in solid-phase peptide synthesis (SPPS).

Fmoc_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Add_Piperidine Add 20% Piperidine in DMF Swell_Resin->Add_Piperidine Incubate_1 Incubate for 5-10 min Add_Piperidine->Incubate_1 Drain_1 Drain Solution Incubate_1->Drain_1 Add_Piperidine_2 Add fresh 20% Piperidine in DMF Drain_1->Add_Piperidine_2 Incubate_2 Incubate for 15-20 min Add_Piperidine_2->Incubate_2 Drain_2 Drain Solution Incubate_2->Drain_2 Wash_DMF Wash with DMF (x5) Drain_2->Wash_DMF Wash_IPA Wash with Isopropanol (x2) Wash_DMF->Wash_IPA Wash_DMF_2 Wash with DMF (x3) Wash_IPA->Wash_DMF_2 End End: H₂N-Peptide-Resin Wash_DMF_2->End

Caption: Workflow for Fmoc deprotection in SPPS.

Methodology:

  • Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes and then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by isopropanol (2 times), and finally with DMF (3 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride in SPPS

This protocol describes the coupling of the PNA backbone precursor onto a solid support or a growing peptide chain.

Methodology:

  • Activation: In a separate vessel, dissolve tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated solution to the deprotected resin from the previous step. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

Coupling_Workflow cluster_activation Activation of PNA Backbone Start Start: Deprotected Resin Add_Activated_Solution Add Activated Solution to Resin Start->Add_Activated_Solution PNA_Backbone tert-Butyl [2-(Fmoc-amino)ethylamino]acetate HCl Activated_Solution Activated Solution in DMF PNA_Backbone->Activated_Solution Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Solution Base Base (e.g., DIPEA) Base->Activated_Solution Activated_Solution->Add_Activated_Solution Incubate Incubate for 1-2 hours Add_Activated_Solution->Incubate Drain Drain Solution Incubate->Drain Wash_DMF Wash with DMF (x3-5) Drain->Wash_DMF Kaiser_Test Perform Kaiser Test (Optional) Wash_DMF->Kaiser_Test End End: Coupled Product-Resin Kaiser_Test->End

Caption: Workflow for coupling the PNA backbone in SPPS.

Conclusion

tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride is a cornerstone reagent for researchers engaged in the synthesis of peptide nucleic acids. Its well-defined properties and established role in Fmoc-based solid-phase synthesis make it an indispensable tool for the development of innovative PNA-based technologies. The protocols and data presented in this guide are intended to facilitate its effective and safe implementation in the laboratory, empowering further advancements in drug discovery and molecular diagnostics.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The core principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle consists of three main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection reaction proceeds via a β-elimination mechanism.[1][4]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Fmoc_SPPS_Workflow cluster_prep 1. Resin Preparation cluster_elongation 2. Chain Elongation Cycle cluster_final 3. Final Steps cluster_analysis 4. Analysis & Purification Resin_Selection Resin Selection Swelling Resin Swelling Resin_Selection->Swelling Loading First Amino Acid Loading Swelling->Loading Capping Capping Loading->Capping Deprotection Fmoc Deprotection Capping->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

High-level workflow of Fmoc solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and proceeds via a β-elimination reaction initiated by a base, typically piperidine.[4] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4] The reactive DBF is then scavenged by excess piperidine to form a stable adduct.[4]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine1 + Piperidine Proton_Abstraction Proton Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamic_Acid Unstable Carbamic Acid Beta_Elimination->Carbamic_Acid Piperidine2 + Piperidine Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 + CO₂ Adduct DBF-Piperidine Adduct Piperidine2->Adduct

Mechanism of Fmoc deprotection by piperidine.

Data Presentation: Reagents and Reaction Conditions

Success in Fmoc-SPPS is highly dependent on the appropriate selection of resins, coupling reagents, and cleavage cocktails.

Common Resins for Fmoc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the overall success of the synthesis.[1]

Resin NameC-Terminal FunctionalityCleavage ConditionKey Features
Wang Resin Carboxylic AcidStrong acid (e.g., 95% TFA)Widely used for generating peptide acids.[6][7]
Rink Amide Resin AmideMild to strong acid (e.g., 20-95% TFA)Standard choice for peptide amides.[6][7]
2-Chlorotrityl Chloride Resin Carboxylic Acid (protected)Very mild acid (e.g., 1-2% TFA in DCM)Allows for the synthesis of fully protected peptide fragments.[7]
Sieber Amide Resin AmideMild acid (e.g., 1-2% TFA in DCM)Useful for preparing protected peptide amides.[1]
Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is assessed by its ability to facilitate peptide bond formation with high efficiency and minimal side reactions, particularly racemization.[8]

ReagentClassActivating AdditiveRelative ReactivityNotes
HBTU Aminium/UroniumHOBtMedium-HighA widely used, cost-effective standard reagent.[9]
HATU Aminium/UroniumHOAtHighHighly efficient, especially for sterically hindered amino acids.[9][10]
HCTU Aminium/Uronium6-Cl-HOBtHighMore reactive than HBTU.[9]
COMU Aminium/UroniumOxymaPureHighReactivity comparable to HATU; based on non-explosive OxymaPure.[9][10]
PyBOP PhosphoniumHOBtMedium-HighKnown for suppressing racemization.[8]
DIC/HOBt CarbodiimideHOBtMediumCost-effective, but may require longer reaction times.[8]
Standard Cleavage Cocktails

The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid cocktail containing scavengers to prevent side reactions with sensitive amino acid residues.[11][12]

Cocktail NameComposition (v/v/v)Target Residues Protected
TFA/TIS/H₂O 95:2.5:2.5General purpose, effective for peptides without highly sensitive residues.[12]
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Arg(Pbf/Pmc), Cys(Trt), Met, Trp, Tyr.[12]

Experimental Protocols

Adherence to optimized protocols is critical for the synthesis of high-purity peptides.[4]

Protocol for Resin Preparation and First Amino Acid Loading (Wang Resin)

Objective: To swell the resin and covalently attach the first Fmoc-protected amino acid.

Materials:

  • Wang Resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acid (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.[7]

  • Washing: Drain the DMF and wash the resin thoroughly with DCM.

  • Loading: a. In a separate flask, dissolve the Fmoc-amino acid (4 eq.) in DCM/DMF. b. Add DIC (4 eq.) and DMAP (0.1 eq.). c. Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Capping: To block any unreacted hydroxyl groups on the resin, add a capping solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30-60 minutes.[7]

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection cycle.[7]

Protocol for a Standard Chain Elongation Cycle

Objective: To remove the Fmoc group and couple the next amino acid in the sequence.

Materials:

  • Peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HATU, 2.9-4.5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

Procedure:

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin.[2] b. Agitate for 3 minutes, then drain.[2] c. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.[2] d. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF.[13] b. Immediately add the activated amino acid solution to the deprotected resin.[13] c. Agitate the reaction mixture for 1-4 hours at room temperature.[13] d. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[4] The resin is now ready for the next cycle.

SPPS_Cycle Start Start of Cycle (Fmoc-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End of Cycle (Fmoc-Peptide(n+1)-Resin) Wash2->End Next_Cycle Proceed to next cycle or final deprotection End->Next_Cycle

The iterative cycle of Fmoc-SPPS chain elongation.
Protocol for Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[12]

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]

  • Cleavage Reaction: a. In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4][12] b. Gently agitate the mixture at room temperature for 2-3 hours.[12]

  • Peptide Precipitation: a. Filter the cleavage mixture to separate the resin and collect the filtrate.[11] b. Add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.[11][12] c. Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[11]

  • Peptide Washing and Drying: a. Centrifuge the suspension to pellet the precipitated peptide and carefully decant the ether.[11] b. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.[11] c. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[11]

Monitoring and Side Reactions

Monitoring the Synthesis

The completion of the Fmoc deprotection and coupling reactions is essential for the synthesis of a high-purity final product.[14] The release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance at approximately 301 nm, allows for the quantitative monitoring of the deprotection step.[3][4] Qualitative colorimetric tests, such as the Kaiser test, can be used to detect the presence of free primary amines and thus monitor the completion of the coupling reaction.[14]

Common Side Reactions

Several side reactions can occur during Fmoc-SPPS, potentially impacting the yield and purity of the final peptide.

  • Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Gly or Asp-Ser, where the aspartic acid side chain cyclizes under basic deprotection conditions.[4][15] This can lead to a mixture of byproducts. Adding HOBt to the piperidine solution can help reduce this side reaction.[14][15]

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling of amino acids.[4] Cysteine and histidine are particularly susceptible to racemization.[4][16] The choice of coupling reagent and base is critical to minimize this effect.[4]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two N-terminal amino acids.[15][17]

  • Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and deletion sequences in the final product.[15]

Conclusion

The Fmoc solid-phase peptide synthesis strategy is a powerful and versatile methodology that has revolutionized the field of peptide chemistry. Its reliance on a mild, orthogonal protection scheme allows for the routine synthesis of complex peptides. A thorough understanding of the core principles, careful selection of reagents, adherence to optimized protocols, and awareness of potential side reactions are paramount to achieving success. This guide provides the foundational knowledge and practical details to empower researchers, scientists, and drug development professionals to effectively utilize Fmoc-SPPS for their synthetic peptide needs.

References

Methodological & Application

Application Notes and Protocols: N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in the solid-phase synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, offering enhanced stability and binding affinity, making them valuable tools in diagnostics, antisense therapy, and drug development.[1][2] The use of a tert-butyl (tBu) ester protecting group for the glycine carboxyl terminus offers specific advantages in the synthesis strategy, particularly in orthogonal protection schemes.

Introduction to this compound in PNA Synthesis

The this compound is a key building block for the synthesis of the PNA backbone. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the primary amine, allowing for sequential monomer addition in solid-phase synthesis.[] The tert-butyl ester protects the C-terminus of the glycine unit and is removable under acidic conditions, offering orthogonality with the Fmoc-protecting group.[4] This monomer is typically used in conjunction with Fmoc-protected nucleobase monomers (e.g., with Bhoc or other acid-labile protection on the exocyclic amines of adenine, cytosine, and guanine) to construct PNA oligomers.[5][6]

The stability of the monomer as a hydrochloride salt enhances its shelf-life and handling properties. The synthesis of PNA oligomers using this monomer follows the well-established principles of solid-phase peptide synthesis (SPPS), involving iterative cycles of deprotection, coupling, and capping.[6]

Experimental Protocols

Solid-Phase PNA Synthesis Workflow

The solid-phase synthesis of PNA using this compound involves a cyclical process of deprotection, monomer coupling, and capping, followed by final cleavage from the resin and deprotection of the nucleobases and the C-terminal tBu ester.

PNA_Synthesis_Workflow cluster_0 Synthesis Cycle Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Monomer Coupling (Fmoc-PNA-monomer, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Acetic Anhydride) Wash2->Capping Wash3 Wash (DMF) Capping->Wash3 Repeat Repeat Cycle (n-1 times) Wash3->Repeat Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase PNA synthesis.

Detailed Methodologies

2.2.1. Resin Preparation

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Wash the resin with DMF (3 x 10 mL/g resin).

2.2.2. Fmoc Deprotection

  • Treat the resin with 20% (v/v) piperidine in DMF.

  • Agitate for an initial 3-5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

2.2.3. Monomer Coupling

  • In a separate vessel, pre-activate the Fmoc-PNA monomer (including the initial this compound) (2-4 equivalents) with a coupling reagent such as HATU or HBTU (0.95 equivalents relative to the monomer) and a base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine (2-4 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP).[6]

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated monomer solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for difficult couplings.

  • Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).

2.2.4. Capping

  • After the coupling step, wash the resin with DMF.

  • To block any unreacted amino groups, treat the resin with a capping solution, typically a mixture of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).[8]

  • Agitate for 10-15 minutes.

  • Wash the resin with DMF.

2.2.5. Chain Elongation

Repeat the deprotection, coupling, and capping steps for each subsequent Fmoc-PNA monomer until the desired sequence is assembled.

2.2.6. Cleavage and Final Deprotection

  • After the final coupling and deprotection of the terminal Fmoc group, wash the resin with dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail to simultaneously cleave the PNA from the resin and remove the acid-labile protecting groups (e.g., Bhoc from nucleobases and the C-terminal tBu ester). A common cleavage cocktail is Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.[4]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

  • Dry the crude PNA pellet under vacuum.

2.2.7. Purification

Purify the crude PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize typical quantitative parameters for the solid-phase synthesis of PNA oligomers using Fmoc chemistry. Note that optimal conditions may vary depending on the specific sequence and scale of the synthesis.

Table 1: Reagent Concentrations and Reaction Times for PNA Synthesis Cycle

StepReagent/SolventConcentrationReaction TimeTemperature
Resin Swelling DMF-1-2 hoursRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF20% (v/v)2 x (5-15 min)Room Temp.
Monomer Coupling Fmoc-PNA Monomer2-4 eq.1-2 hoursRoom Temp.
HATU/HBTU0.95 eq. (to monomer)
DIPEA/2,6-Lutidine2-4 eq.
Capping Acetic Anhydride/Base/DMF5% / 6% / 89% (v/v/v)10-15 minRoom Temp.

Table 2: Cleavage and Deprotection Conditions for tBu-Protected PNA

StepReagent/SolventCompositionReaction TimeTemperature
Cleavage TFA CocktailTFA/Scavenger (e.g., m-cresol, H₂O, TIS)2-4 hoursRoom Temp.
Precipitation Diethyl Ether--Cold

Note: The specific composition of the TFA cocktail may need to be optimized based on the PNA sequence and the protecting groups used on the nucleobases.[4]

Application in Targeting Oncogenic Signaling Pathways

PNAs are powerful tools for modulating gene expression and can be designed to target specific microRNAs (miRNAs) involved in cancer. One such target is miR-21, an oncomiR that is overexpressed in many cancers.[9][10]

PNA-Mediated Inhibition of the miR-21/PI3K/Akt Signaling Pathway

miR-21 promotes tumorigenesis by downregulating the expression of tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN).[9][10] PTEN is a negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[11][12] By designing a PNA complementary to miR-21, it is possible to inhibit its function, leading to the upregulation of PTEN and subsequent downregulation of the PI3K/Akt pathway.

miR21_PI3K_Akt_Pathway cluster_PNA Therapeutic Intervention cluster_Signaling Oncogenic Signaling Cascade PNA Anti-miR-21 PNA miR21 miR-21 (OncomiR) PNA->miR21 Binds & Inhibits PTEN PTEN (Tumor Suppressor) miR21->PTEN Inhibits Translation PIP3 PIP3 PTEN->PIP3 Dephosphorylates PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt (Inactive) Cell_Effects Cell Proliferation, Survival, Growth pAkt->Cell_Effects Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: PNA inhibition of the miR-21/PI3K/Akt signaling pathway.

Mechanism of Action:

  • In cancer cells, elevated levels of miR-21 bind to the 3' UTR of PTEN mRNA, leading to its translational repression or degradation.[9][10]

  • The resulting decrease in PTEN protein levels leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[11]

  • PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation (p-Akt).[12]

  • Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis.[12]

  • An anti-miR-21 PNA, designed to be complementary to the mature miR-21 sequence, can be introduced into the cells.

  • The PNA binds with high affinity and specificity to miR-21, forming a stable PNA/miRNA duplex. This prevents miR-21 from interacting with its target, PTEN mRNA.

  • With miR-21 sequestered, PTEN translation is restored, leading to increased PTEN protein levels.

  • The elevated PTEN dephosphorylates PIP3 to PIP2, thus inhibiting the activation of Akt.

  • The subsequent downregulation of the PI3K/Akt signaling pathway leads to decreased cell proliferation and survival, and can induce apoptosis, thereby exerting an anti-tumor effect.

Conclusion

This compound is a valuable monomer for the solid-phase synthesis of PNA oligomers. The Fmoc/tBu protection strategy allows for a robust and orthogonal approach to PNA synthesis. The resulting PNAs have significant potential in therapeutic applications, particularly in the targeted inhibition of oncogenic signaling pathways such as the miR-21/PI3K/Akt axis. The detailed protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals in the synthesis and application of these promising biomolecules.

References

Application Notes and Protocols for N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS).[1] Its structure, featuring a dipeptide-like backbone with an N-substituted glycine, makes it valuable for creating peptide nucleic acids (PNAs), peptidomimetics, and other modified peptides with unique structural and functional properties.[1][2] This document provides a detailed protocol for the application of this building block in Fmoc-based SPPS, covering resin preparation, coupling, deprotection, and final cleavage. The Fmoc/tBu strategy is an orthogonal protection scheme, where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the tert-butyl (tBu) ester and other side-chain protecting groups are labile to acidic conditions (e.g., trifluoroacetic acid - TFA).[3][4]

Key Features of the Building Block:

  • Fmoc Protecting Group: Allows for temporary Nα-protection, removed under mild basic conditions.[3]

  • tert-Butyl (tBu) Ester: Protects the C-terminal carboxyl group and is removed during the final acidic cleavage step.[3]

  • Hydrochloride Salt: Enhances solubility and stability of the compound.[1]

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide).

  • For C-terminal acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. 2-CTC resin is particularly advantageous for sterically hindered building blocks and helps to minimize diketopiperazine formation.

  • For C-terminal amides: Rink Amide resin is a standard choice.[4]

Protocol for Resin Swelling:

  • Place the desired amount of resin (typically with a loading capacity of 0.5-1.0 mmol/g) into a fritted syringe or an automated synthesizer reaction vessel.[5]

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF.

First Amino Acid Loading (for Wang or 2-CTC resin)

This step is for attaching the first amino acid to the resin. If using a pre-loaded resin, this step can be skipped.

Protocol for Loading onto 2-CTC Resin:

  • Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid in dry Dichloromethane (DCM).

  • Add 3-4 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Add the solution to the swelled resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[4]

  • Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).[7]

SPPS Cycle for Peptide Elongation

The following cycle of deprotection and coupling is repeated to build the peptide chain.

Protocol:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.[6]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[6]

Due to the N-substituted nature of this building block, which can present steric hindrance, a potent coupling reagent is recommended.

Protocol:

  • In a separate vial, pre-activate the building block. Dissolve 2-3 equivalents of this compound, 2-3 equivalents of a coupling agent (e.g., HATU, HBTU, or HCTU), and 4-6 equivalents of a base (e.g., DIPEA or 2,4,6-Collidine) in DMF.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7] For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 50°C) if using appropriate equipment.[8]

  • After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[7]

  • (Optional but Recommended) Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[7]

Final Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester of the N-substituted glycine building block.[3]

Protocol:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[9] TIS is a scavenger used to trap reactive cations generated during deprotection.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of incorporating this compound can be assessed at various stages. The following tables provide an example of expected outcomes.

Table 1: Coupling Efficiency Monitoring

Coupling CycleAmino Acid/Building BlockKaiser Test ResultCoupling Time (h)Notes
1Fmoc-Ala-OHNegative1Standard coupling.
2Fmoc-Leu-OHNegative1Standard coupling.
3N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBuNegative2Extended coupling time recommended due to potential steric hindrance.
4Fmoc-Val-OHNegative1.5Standard coupling.

Table 2: Characterization of a Model Peptide

Model Peptide Sequence: Ac-Val-[N-(2-amino-ethyl)-Gly]-Leu-Ala-NH₂

ParameterResultMethod
Crude Purity>85%RP-HPLC (220 nm)
Expected Mass [M+H]⁺429.30 g/mol Calculated
Observed Mass [M+H]⁺429.32 g/mol ESI-MS
Final Yield (after purification)65%Based on initial resin loading

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in utilizing this compound in SPPS.

SPPS_Cycle cluster_resin_prep Resin Preparation cluster_cycle Iterative SPPS Cycle Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Building Block (HATU/DIPEA/DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative Result (Proceed to next cycle) KaiserTest->Coupling Positive Result (Recouple) FinalCleavage Final Cleavage (TFA/TIS/H2O) KaiserTest->FinalCleavage Final Cycle Complete Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Workflow PeptideResin Fully Assembled Peptide on Resin CleavageCocktail Add Cleavage Cocktail (TFA/TIS/H2O) PeptideResin->CleavageCocktail Reaction Incubate 2-3h (Cleavage & Side-chain Deprotection) CleavageCocktail->Reaction Filter Filter to Separate Resin Beads Reaction->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge CrudePeptide Dry Crude Peptide Centrifuge->CrudePeptide

Caption: Workflow for the final cleavage and deprotection of the peptide.

References

The Cornerstone of Gene Silencing Therapies: Applications of Fmoc-Aeg(Boc)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Aeg(Boc)-OH, a chemically modified amino acid, serves as a fundamental building block in the synthesis of peptide nucleic acids (PNAs). These synthetic analogs of DNA and RNA are at the forefront of drug discovery and development, offering a powerful platform for targeting disease-causing genes with high precision and stability.

Peptide nucleic acids constructed from Fmoc-Aeg(Boc)-OH monomers exhibit remarkable binding affinity and specificity to complementary DNA and RNA sequences. This characteristic, coupled with their resistance to enzymatic degradation, makes them ideal candidates for a range of therapeutic applications, most notably in antisense and antigene therapies. By interfering with the expression of specific genes, PNA-based drugs hold the potential to treat a multitude of genetic disorders, viral infections, and cancers.

Key Applications in Drug Discovery:

  • Antisense Inhibition: PNAs synthesized using Fmoc-Aeg(Boc)-OH can bind to specific messenger RNA (mRNA) molecules, sterically hindering the translation process and thereby preventing the production of pathogenic proteins. This approach is being actively investigated for silencing oncogenes and viral genes.

  • Antigene Strategy: These PNAs can also target double-stranded DNA, forming a stable PNA-DNA triplex that can inhibit gene transcription. This offers a direct way to modulate gene expression at the genomic level.

  • Targeting Oncogenes: A significant focus of PNA-based drug discovery is the inhibition of cancer-driving genes. For instance, PNAs have been designed to target mutations in the KRAS gene, which are prevalent in many cancers, and to inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.

  • Development of PNA-Peptide Conjugates: To enhance cellular uptake and targeted delivery, PNAs are often conjugated with cell-penetrating peptides (CPPs). Fmoc-Aeg(Boc)-OH's integration into solid-phase synthesis protocols facilitates the straightforward creation of these chimeric molecules, improving their therapeutic potential.

Quantitative Data Summary

The efficacy of PNAs in various therapeutic applications has been quantified in numerous studies. The following tables summarize key data on their performance in inhibiting telomerase activity and detecting KRAS mutations.

PNA Inhibitor Target IC50 Value Reference Study
PNA 23Telomerase RNA (hTR) - P3 helix10 nMHamilton et al.
PNA 22Telomerase RNA (hTR) - pseudoknot domain100 nMHamilton et al.
13-base 2'-O-Me RNATelomerase RNA (hTR) - template region8 nMCorey et al.
13-base 2'-O-MOE RNATelomerase RNA (hTR) - template region10 nMCorey et al.

Table 1: Comparative IC50 values of PNA and RNA-based inhibitors of human telomerase.

Detection Method Target Sensitivity (Mutant Detection) Reference Study
PNA-clamping PCR with mismatched sense probeKRAS codon 12 mutation0.1%Luo et al.
PNA-LNA mediated LAMPKRAS point mutation0.1%Zhao et al.
Direct SequencingKRAS point mutation30%Zhao et al.
PNA-clamping PCRKRAS point mutation1%Zhao et al.

Table 2: Sensitivity of PNA-based methods for the detection of KRAS mutations.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PNA Oligomer using Fmoc-Aeg(Boc)-OH

This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a Rink amide resin using Fmoc/Boc chemistry.

Materials:

  • Fmoc-Aeg(Boc)-OH monomers (with desired nucleobases)

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Reaction vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Monomer Coupling:

    • In a separate vial, dissolve the Fmoc-Aeg(Boc)-OH monomer (3 equivalents) and HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the monomer solution to activate it.

    • Add the activated monomer solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent monomer in the desired PNA sequence.

  • Cleavage and Deprotection:

    • After the final monomer coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the PNA oligomer from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and dry the product.

  • Purification: Purify the crude PNA oligomer using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cellular Delivery of a PNA-Peptide Conjugate

This protocol describes a general method for the delivery of a PNA conjugated to a cell-penetrating peptide (CPP) into cultured cells.

Materials:

  • PNA-CPP conjugate

  • Cultured mammalian cells (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of PNA-CPP Solution: Dilute the PNA-CPP conjugate in serum-free cell culture medium to the desired final concentration.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the PNA-CPP solution to the cells.

    • Incubate the cells with the conjugate for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Post-Transfection Analysis:

    • After the incubation period, remove the transfection medium and wash the cells with PBS.

    • Add fresh, complete growth medium to the cells.

    • Analyze the cells for the desired biological effect (e.g., gene expression analysis by qPCR or Western blot) at an appropriate time point post-transfection.

Visualizing the Mechanisms of Action

To better understand the applications of PNAs synthesized from Fmoc-Aeg(Boc)-OH, the following diagrams illustrate their primary mechanisms of action in drug discovery.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA { DNA |Gene Transcription} mRNA_pre { pre-mRNA |Splicing} DNA->mRNA_pre Transcription mRNA { mRNA |Translation} mRNA_pre->mRNA Processing & Export Ribosome Ribosome mRNA->Ribosome Binding Block Translation Blocked Protein Pathogenic Protein Ribosome->Protein Translation PNA PNA Oligomer (from Fmoc-Aeg(Boc)-OH) PNA->mRNA Hybridization

Caption: Antisense mechanism of a PNA oligomer.

Antigene_Mechanism cluster_nucleus Nucleus DNA { Genomic DNA |Target Gene} Triplex PNA-DNA Triplex DNA->Triplex PNA PNA Oligomer (from Fmoc-Aeg(Boc)-OH) PNA->DNA Strand Invasion PNA->Triplex Block Transcription Blocked RNA_Polymerase RNA Polymerase RNA_Polymerase->Triplex Binding Inhibited

Caption: Antigene mechanism of a PNA oligomer.

PNA_Synthesis_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Monomer_Coupling Couple Fmoc-Aeg(Boc)-OH Monomer (HCTU/DIPEA) Fmoc_Deprotection->Monomer_Coupling Wash Wash (DMF) Monomer_Coupling->Wash Cycle Repeat for each Monomer Wash->Cycle Cycle->Fmoc_Deprotection Next Monomer Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Last Monomer Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase PNA synthesis.

Application Notes and Protocols: N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride as a key building block for the synthesis of innovative therapeutics, with a particular focus on Peptide Nucleic Acids (PNAs) for antisense applications. Detailed protocols for its incorporation in solid-phase synthesis, along with relevant quantitative data and biological context, are provided to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a pivotal bifunctional building block employed in the Fmoc-based solid-phase synthesis of peptidomimetics and, most notably, Peptide Nucleic Acids (PNAs). Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected primary amine and a tert-butyl (tBu) protected carboxylic acid, allows for its sequential incorporation into growing oligomer chains. The N-(2-aminoethyl)-glycine backbone is the defining characteristic of PNAs, synthetic analogs of DNA and RNA that exhibit exceptional binding affinity and specificity to complementary nucleic acid sequences. This property, coupled with their resistance to enzymatic degradation, makes PNAs highly promising candidates for antisense therapies targeting the genetic drivers of various diseases, including cancer.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C23H28N2O4 · HCl[1][2]
Molecular Weight 432.94 g/mol [1][2]
Appearance White to off-white powder[1][3]
Purity ≥98.0% (HPLC)[1][2]
Storage 2-8°C[1][4]
Solubility Soluble in DMF and DCM

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. A dust mask is recommended for handling the powder form.

Application: Synthesis of Antisense PNA Targeting Oncogenic KRAS

A prominent application of this compound is in the synthesis of antisense PNAs designed to inhibit the expression of oncogenes. A key target in many cancers, particularly pancreatic ductal adenocarcinoma, is the KRAS gene, which frequently harbors activating mutations such as G12D. PNAs synthesized using this building block can be designed to bind with high specificity to the mRNA of mutant KRAS, thereby blocking its translation into the oncoprotein and inhibiting downstream signaling pathways that drive tumor growth.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS initiates a cascade of phosphorylation events, most notably the MAPK/ERK pathway (RAF-MEK-ERK), which ultimately leads to the transcription of genes involved in cell proliferation, survival, and differentiation. Mutations like G12D lock KRAS in a constitutively active state, leading to uncontrolled cell growth. Antisense PNAs can effectively downregulate the production of this oncogenic driver.

KRAS_Signaling_Pathway cluster_kras KRAS Activation Cycle Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12D mutation) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Cycle_Progression Promotes Transcription PNA_Antisense Antisense PNA (Therapeutic Intervention) KRAS_mRNA Mutant KRAS mRNA PNA_Antisense->KRAS_mRNA Binds and blocks translation KRAS_mRNA->KRAS_GDP Translation

KRAS Signaling Pathway and Antisense PNA Intervention.

Quantitative Data from Preclinical Studies

The following table summarizes representative data from preclinical studies on the use of PNAs targeting KRAS G12D in pancreatic cancer models. While the exact building block may vary between studies, the data illustrates the therapeutic potential of this class of compounds.

ParameterResultCell Line / ModelReference
Inhibition of Cell Viability (IC50) ~1-5 µMAsPC-1 (KRAS G12D)[2]
KRAS mRNA Reduction >50% reduction at 48hAsPC-1 (KRAS G12D)[5]
In Vivo Tumor Growth Inhibition Significant reduction in tumor volumePatient-Derived Xenograft (PDX) model[2]
Coupling Efficiency in SPPS >95% (representative for Fmoc-amino acids)[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a PNA Oligomer

This protocol outlines the manual solid-phase synthesis of a PNA oligomer using Fmoc chemistry, incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Fmoc-protected PNA monomers (A, C, G, T with appropriate base protection)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: After coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-PNA monomer in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the PNA from the resin and remove the tBu and other side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

    • Dry the crude PNA under vacuum.

    • Purify the PNA by reverse-phase HPLC.

PNA_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Couple_Aeg Couple N-[2-(Fmoc-amino)-ethyl]- Gly-O-tBu Hydrochloride (HBTU/DIPEA in DMF) Wash1->Couple_Aeg Wash2 Wash (DMF, DCM) Couple_Aeg->Wash2 Loop_Start Couple Subsequent PNA Monomers Wash2->Loop_Start Loop_Start->Fmoc_Deprotection Repeat n times Final_Deprotection Final Fmoc Deprotection Loop_Start->Final_Deprotection After last monomer Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification

Fmoc-Based Solid-Phase PNA Synthesis Workflow.

Drug Discovery Workflow for PNA-Based Therapeutics

The development of a PNA-based therapeutic, such as one targeting KRAS, follows a structured preclinical workflow.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., Mutant KRAS) PNA_Design Antisense PNA Design & Synthesis Target_ID->PNA_Design In_Vitro_Screening In Vitro Screening - Cell Viability Assays - Target Engagement - Off-target Effects PNA_Design->In_Vitro_Screening Lead_Optimization Lead Optimization (Chemical Modifications for Improved Potency & PK) In_Vitro_Screening->Lead_Optimization Hit-to-Lead Lead_Optimization->PNA_Design Iterative Redesign In_Vivo_Testing In Vivo Efficacy & Toxicity (e.g., PDX Models) Lead_Optimization->In_Vivo_Testing IND IND-Enabling Studies In_Vivo_Testing->IND

Preclinical Drug Discovery Workflow for PNA Therapeutics.

This workflow begins with the identification of a therapeutic target, followed by the design and synthesis of a library of PNA oligomers. These are then screened in vitro for their ability to inhibit cancer cell growth and modulate the target. Promising candidates undergo lead optimization to improve their drug-like properties before being tested for efficacy and safety in animal models. Successful preclinical development can then lead to Investigational New Drug (IND)-enabling studies.

Conclusion

This compound is an indispensable building block for the synthesis of PNA-based therapeutics. Its use in the construction of antisense agents targeting oncogenes like KRAS showcases its significant potential in the development of next-generation cancer therapies. The protocols and data presented herein provide a foundational guide for researchers to leverage this versatile molecule in their drug discovery efforts.

References

Application Notes and Protocols for N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, a key building block for the synthesis of modified peptides, particularly Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a neutral polyamide backbone, offering unique properties for therapeutic and diagnostic applications.

Introduction to this compound

This compound is an amino acid derivative specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS). Its unique structure, featuring an ethylenediamine-glycine backbone, makes it an essential precursor for the synthesis of PNA monomers. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the primary amine allows for iterative, base-labile deprotection, while the tert-butyl (tBu) ester protects the C-terminus and is removable under acidic conditions. This orthogonal protection strategy is central to modern peptide and PNA synthesis.[1][2]

Key Applications:

  • Peptide Nucleic Acid (PNA) Monomer Synthesis: This is the primary application, where the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu backbone is coupled with a protected nucleobase acetic acid.[1][2]

  • Synthesis of Modified Peptides: The ethylenediamine glycine backbone can be incorporated into peptides to alter their structural and functional properties, such as increasing solubility and bioavailability.

  • Drug Development: PNA-based therapies are a growing area of research for antisense, antigene, and diagnostic applications due to their high binding affinity and specificity to DNA and RNA, as well as their resistance to enzymatic degradation.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Synonyms N-[2-(Fmoc-amino)-ethyl]glycine tert-butylester hydrochloride, tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride
CAS Number 169396-88-7
Molecular Formula C₂₃H₂₈N₂O₄ · HCl
Molecular Weight 432.94 g/mol
Appearance White to off-white solid
Purity ≥98.0% (HPLC)
Storage Conditions 0-8 °C
Solubility Soluble in DMF and NMP

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of PNA oligomers using PNA monomers derived from this compound.

Synthesis of a PNA Monomer

This protocol describes the synthesis of a generic PNA monomer by coupling a protected nucleobase acetic acid to the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu backbone.

Materials:

  • This compound

  • Protected nucleobase acetic acid (e.g., (N-Boc-thymin-1-yl)acetic acid)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,6-lutidine)

  • Anhydrous DMF or NMP

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) and the protected nucleobase acetic acid (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (1.1 equivalents) and base (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to obtain the pure Fmoc-PNA-monomer-OtBu.

  • The tert-butyl ester can be cleaved using a solution of TFA to yield the corresponding carboxylic acid if required for subsequent solution-phase couplings.

Solid-Phase Synthesis of a PNA Oligomer

This protocol outlines the iterative cycle for the solid-phase synthesis of a PNA oligomer using pre-synthesized Fmoc-PNA monomers.

Materials:

  • Fmoc-compatible solid support (e.g., Rink Amide resin, PAL-PEG-PS, or XAL-PEG-PS)

  • Fmoc-PNA monomers (dissolved in NMP to 0.2 M)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Coupling solution: Fmoc-PNA monomer (4 equivalents), HATU (3.9 equivalents), and a mixture of DIPEA and 2,6-lutidine in NMP.

  • Capping solution: Acetic anhydride/2,6-lutidine/DMF

  • Washing solvents: DMF, DCM, and IPA

  • Cleavage cocktail: TFA/m-cresol (95:5, v/v)

  • Cold diethyl ether

Experimental Workflow for Solid-Phase PNA Synthesis:

SPPS_Workflow start Start with Fmoc-protected resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling (Fmoc-PNA Monomer, HATU, DIPEA/Lutidine) wash1->coupling wash2 Wash with DMF coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping wash3 Wash with DMF capping->wash3 repeat Repeat for each monomer wash3->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last cycle wash4 Wash and Dry Resin final_deprotection->wash4 cleavage Cleavage and Side-Chain Deprotection (TFA/m-cresol) wash4->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure PNA Oligomer purification->end

Caption: Workflow for Fmoc-based solid-phase synthesis of PNA oligomers.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Coupling: Add the pre-activated coupling solution of the desired Fmoc-PNA monomer to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • (Optional) Capping: To block any unreacted amino groups, treat the resin with the capping solution for 10 minutes.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-7 for each subsequent PNA monomer in the sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM and IPA, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 1-2 hours at room temperature to cleave the PNA from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude PNA by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude PNA oligomer by reverse-phase HPLC (RP-HPLC).

Data Presentation

The following tables provide representative data for the synthesis of PNA oligomers. Actual results may vary depending on the specific sequence, scale, and instrumentation.

Table 1: Comparison of Coupling Reagents for a Single PNA Monomer Coupling Step

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)
HATU/DIPEA/Lutidine5-101-2>99
HBTU/DIPEA10-152-498-99
DIC/HOBt15-204-697-98

Table 2: Typical Yields and Purity of a 15-mer PNA Oligomer

Synthesis MethodCrude Purity (by RP-HPLC)Overall Yield (after purification)
Manual SPPS50-70%10-20%
Automated SPPS60-80%15-25%
Microwave-Assisted SPPS70-90%20-35%

Logical Relationships in PNA Synthesis

The successful synthesis of PNA oligomers relies on the interplay of several key factors. The following diagram illustrates the logical relationships between these factors.

PNA_Synthesis_Logic cluster_inputs Input Factors cluster_process Synthesis Process cluster_outputs Outputs PNA_Monomer PNA Monomer Quality (from N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu) Coupling_Efficiency Coupling Efficiency PNA_Monomer->Coupling_Efficiency Resin Solid Support (e.g., Rink Amide) Resin->Coupling_Efficiency Reagents Coupling Reagents & Solvents Reagents->Coupling_Efficiency Sequence PNA Sequence (e.g., purine-rich) Aggregation On-resin Aggregation Sequence->Aggregation Crude_Purity Crude Purity Coupling_Efficiency->Crude_Purity Deprotection_Completeness Fmoc Deprotection Completeness Deprotection_Completeness->Crude_Purity Aggregation->Coupling_Efficiency hinders Aggregation->Crude_Purity reduces Final_Yield Final Yield Crude_Purity->Final_Yield

Caption: Factors influencing the outcome of PNA synthesis.

Conclusion

This compound is a versatile and essential building block for the synthesis of modified peptides, particularly PNA oligomers. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in their synthetic strategies. Careful optimization of coupling conditions and the choice of synthetic methodology are crucial for achieving high purity and yield of the final PNA product.

References

Application Notes and Protocols for Peptide Coupling to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a key building block in the synthesis of peptide nucleic acids (PNAs) and other peptide derivatives.[1] The coupling of a carboxylic acid to the secondary amine of this molecule is a critical step that requires careful selection of the coupling reagent to ensure high yield, purity, and minimization of side reactions. This document provides detailed application notes, experimental protocols, and comparative data for several common and highly efficient coupling reagents used in modern peptide synthesis.

The choice of coupling reagent is crucial for the successful acylation of N-substituted amino acid derivatives like N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu. Steric hindrance around the secondary amine can slow down the reaction, increasing the risk of side reactions and racemization of the activated carboxylic acid.[2] Therefore, potent activating reagents are generally preferred.

Comparison of Common Coupling Reagents

Several classes of coupling reagents are available, each with its own mechanism of action and specific advantages. The most widely used for challenging couplings are uronium/aminium salts, phosphonium salts, and carbodiimides used in conjunction with additives.[3][4] Below is a summary of recommended reagents for coupling to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu.

Coupling ReagentClassTypical Reaction TimeGeneral EfficiencyKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt20 - 60 minutesVery HighHigh reactivity, fast reaction kinetics, effective for hindered amino acids.[5][6]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[7]
COMU Uronium/Aminium Salt20 - 60 minutesVery HighHigh efficiency comparable to HATU, improved safety profile (non-explosive byproducts), excellent solubility, byproducts are water-soluble.[5][7]Higher cost compared to carbodiimides.
DIC/Oxyma Carbodiimide/Additive60 - 120 minutesGood to HighCost-effective, excellent racemization suppression, low risk of guanidinylation.[6][8]Slower reaction rates compared to uronium salts, potential for N-acylurea formation.[6]
PyBOP Phosphonium Salt30 - 90 minutesHighHigh efficiency, good for sterically demanding couplings, avoids guanidinylation side reaction.[3]Byproducts can be difficult to remove.

Experimental Protocols

The following are generalized solution-phase protocols for the coupling of an N-protected amino acid to this compound.

General Considerations:

  • Stoichiometry: The amine component is a hydrochloride salt and requires one equivalent of a non-nucleophilic base (e.g., DIPEA or NMM) for neutralization before the coupling reaction can proceed.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Protocol 1: HATU-Mediated Coupling

HATU is a highly reactive reagent that rapidly forms an OAt-active ester, which is very efficient in acylating sterically hindered amines.[5]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask, dissolve this compound and the N-protected amino acid in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature. The first equivalent neutralizes the hydrochloride salt.

  • In a separate vial, dissolve HATU (1.0 equivalent) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

Protocol 2: COMU-Mediated Coupling

COMU is a third-generation uronium salt that offers high reactivity similar to HATU but with a better safety profile and more soluble byproducts.[5][9]

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and the N-protected amino acid in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir.

  • Add COMU (1.1 equivalents) to the reaction mixture. A color change is often observed.[9]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, the workup is simplified due to the water-solubility of the urea byproduct.[5] Dilute with ethyl acetate and wash with water and brine.

Protocol 3: DIC/Oxyma-Mediated Coupling

This carbodiimide-based method is a cost-effective and low-racemization approach. Oxyma is a superior additive to the more traditional HOBt.[8][10]

Materials:

  • N-protected amino acid (1.1 eq)

  • This compound (1.0 eq)

  • OxymaPure® (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • DIPEA (1.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve this compound, the N-protected amino acid, and OxymaPure® in anhydrous DMF.

  • Add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the diisopropylurea byproduct (if precipitated) and proceed with an aqueous workup.

Protocol 4: PyBOP-Mediated Coupling

PyBOP is a phosphonium salt that is particularly effective for coupling sterically hindered amino acids with low racemization.[3]

Materials:

  • N-protected amino acid (1.1 eq)

  • This compound (1.0 eq)

  • PyBOP (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and the N-protected amino acid in anhydrous DMF.

  • Add PyBOP (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature.

  • Allow the reaction to proceed for 30-90 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup to remove the phosphonium byproducts.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A Dissolve Amine·HCl and Carboxylic Acid in DMF B Add DIPEA for Neutralization A->B C Add Coupling Reagent (e.g., HATU, COMU, etc.) B->C D Stir at Room Temperature (30 min - 3 hr) C->D E Quench Reaction (e.g., with water) D->E F Aqueous Workup (Extraction) E->F G Purification (e.g., Chromatography) F->G G cluster_uronium Uronium/Aminium Salt Activation (e.g., HATU, COMU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) cluster_phosphonium Phosphonium Salt Activation (e.g., PyBOP) U1 R-COOH + Base U2 R-COO- U1->U2 - H+ U4 Highly Reactive OAt/Oxyma-Ester U2->U4 U3 HATU / COMU U3->U4 U5 Peptide Bond Formation (Fast) U4->U5 + Amine C1 R-COOH + DIC C2 O-Acylisourea (Reactive Intermediate) C1->C2 C4 Oxyma-Ester C2->C4 + Oxyma C5 Peptide Bond Formation C2->C5 + Amine (slower, risk of side reactions) C3 Oxyma C4->C5 + Amine (faster, racemization suppressed) P1 R-COOH + Base P2 R-COO- P1->P2 - H+ P4 OBt-Ester P2->P4 P3 PyBOP P3->P4 P5 Peptide Bond Formation P4->P5 + Amine

References

Solid-phase synthesis of PNA monomers using N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)-glycine backbone, offering superior hybridization properties and resistance to enzymatic degradation. These characteristics make them promising candidates for therapeutic and diagnostic applications. The solid-phase synthesis of PNA oligomers relies on the sequential addition of protected PNA monomers. This document provides detailed application notes and protocols for the synthesis of Fmoc-protected PNA monomers utilizing the key intermediate, N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. Furthermore, it outlines the subsequent steps for solid-phase oligomerization using Fmoc chemistry.

Introduction to PNA Monomer Synthesis

The robust and efficient synthesis of high-purity PNA monomers is a critical prerequisite for the successful solid-phase synthesis of PNA oligomers. The use of this compound provides a versatile and commonly employed backbone precursor for the attachment of various nucleobases. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for a milder deprotection strategy compared to Boc chemistry, making it compatible with a wider range of functionalities and automated synthesis platforms.[1][2] The tert-butyl ester protects the carboxylic acid terminus during monomer synthesis and is later cleaved to allow for coupling to the solid support or the growing PNA chain.

The general strategy involves the coupling of a protected nucleobase acetic acid to the secondary amine of the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu backbone. The exocyclic amines of adenine, cytosine, and guanine are typically protected with acid-labile groups such as benzhydryloxycarbonyl (Bhoc) or tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis.[1][2]

Synthesis of a PNA Monomer: A General Protocol

This protocol describes the synthesis of a generic Fmoc-PNA monomer. For specific nucleobases, the corresponding protected nucleobase acetic acid is required.

Materials:

  • This compound

  • Protected Nucleobase Acetic Acid (e.g., (N-Bhoc-adenin-9-yl)acetic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Preparation of the Backbone Free Amine:

    • Dissolve this compound in a minimal amount of DMF.

    • Add 1.1 equivalents of DIPEA to neutralize the hydrochloride and liberate the free secondary amine. Stir at room temperature for 15 minutes.

  • Activation of the Nucleobase Acetic Acid:

    • In a separate flask, dissolve 1.0 equivalent of the protected nucleobase acetic acid and 1.0 equivalent of HATU in DMF.

    • Add 2.0 equivalents of DIPEA or 2,6-lutidine to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated nucleobase solution to the solution of the backbone free amine.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol or EtOAc/Hexane) to yield the pure Fmoc-PNA-nucleobase-O-tBu monomer.

  • Final Deprotection of the tert-Butyl Ester (if required for subsequent solution-phase chemistry):

    • To obtain the free carboxylic acid (Fmoc-PNA-nucleobase-OH), the tert-butyl ester can be removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) at room temperature for 1-2 hours.

    • After deprotection, the solvent and excess TFA are removed under reduced pressure. The resulting product can be precipitated and washed with cold diethyl ether.

Quantitative Data on Monomer Synthesis

The yields and purity of PNA monomer synthesis can vary depending on the specific nucleobase, protecting groups, and reaction conditions. The following table provides a summary of representative data.

MonomerProtecting GroupsCoupling ReagentsReported YieldPurityReference
Fmoc-AEG-OBn (Backbone)Fmoc, Benzyl ester-32% (overall)Not specified[3]
Generic Fmoc-PNA MonomerFmoc/BocHATU, DIPEAHigh Conversion (>90%)>98% (commercial)[4][5]
Optically Pure γPNA MonomersFmoc/Boc->56% (overall)>99.5% ee[6]

Solid-Phase Synthesis of PNA Oligomers

Once the protected PNA monomers are synthesized or commercially procured, they can be used in solid-phase synthesis to assemble PNA oligomers of a desired sequence. The synthesis is typically performed on an automated DNA or peptide synthesizer, or manually.[7][8] The most common strategy utilizes Fmoc for N-terminal protection and Bhoc for the exocyclic amines of the nucleobases.[1]

Materials:

  • Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

  • Solid support resin (e.g., PAL-PEG-PS or XAL-PEG-PS)[9]

  • Deprotection solution: 20% piperidine in DMF or NMP[9]

  • Coupling solution: PNA monomer, HATU, and DIPEA or 2,6-lutidine in NMP[9]

  • Capping solution: Acetic anhydride and a base (e.g., pyridine or lutidine) in NMP

  • Cleavage and deprotection cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol)[9]

  • Diethyl ether

Protocol: One Cycle of PNA Elongation

This protocol outlines the steps for adding one PNA monomer to the growing chain on the solid support. The cycle is repeated until the desired sequence is assembled.

  • Fmoc Deprotection:

    • Swell the resin in DMF or NMP.

    • Treat the resin with the deprotection solution (20% piperidine in DMF/NMP) for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing PNA chain.

    • Wash the resin thoroughly with DMF or NMP to remove piperidine and the deprotection byproducts.

  • Coupling:

    • Dissolve the next Fmoc-PNA monomer (typically 3-5 equivalents relative to resin loading) in NMP.

    • Add HATU (0.95 equivalents relative to the monomer) and DIPEA or 2,6-lutidine (2 equivalents relative to the monomer).

    • Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes. Microwave-assisted coupling can significantly reduce the reaction time.[8]

  • Capping:

    • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with the capping solution for 5-10 minutes.

    • Wash the resin thoroughly with DMF or NMP.

Final Cleavage and Deprotection:

  • After the final monomer has been coupled and the N-terminal Fmoc group is removed (or left on for purification purposes), the resin is washed with DCM and dried.

  • The PNA oligomer is cleaved from the resin and the Bhoc protecting groups are removed simultaneously by treating the resin with the cleavage cocktail (e.g., TFA/m-cresol 95:5) for 1-2 hours.[2]

  • The crude PNA is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by centrifugation, and washed with diethyl ether.

  • The purified PNA can be obtained by reverse-phase HPLC.

Visualizing the Workflow

Diagram 1: Synthesis of a PNA Monomer

PNA_Monomer_Synthesis start N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride backbone Fmoc-AEG-O-tBu (Free Amine) start->backbone DIPEA coupled_product Fmoc-PNA-Nucleobase-O-tBu backbone->coupled_product nucleobase Protected Nucleobase Acetic Acid activated_nucleobase Activated Nucleobase nucleobase->activated_nucleobase HATU, DIPEA activated_nucleobase->coupled_product Coupling final_monomer Fmoc-PNA-Nucleobase-OH coupled_product->final_monomer TFA/DCM

Caption: Workflow for PNA monomer synthesis.

Diagram 2: Solid-Phase PNA Synthesis Cycle

PNA_SPPS_Cycle resin Resin-Bound PNA Chain (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection deprotected_resin Resin-Bound PNA Chain (Free Amine) deprotection->deprotected_resin coupling Coupling deprotected_resin->coupling monomer_activation Monomer Activation (Fmoc-PNA-OH + HATU/DIPEA) monomer_activation->coupling coupled_resin Elongated PNA Chain (Fmoc-Protected) coupling->coupled_resin capping Capping (Acetic Anhydride) coupled_resin->capping next_cycle Next Cycle or Final Cleavage capping->next_cycle next_cycle->deprotection Repeat

Caption: The cycle of solid-phase PNA synthesis.

Troubleshooting and Key Considerations

  • Poor Solubility: PNA monomers and oligomers, especially purine-rich sequences, can have poor solubility, which may lead to aggregation and low coupling efficiencies.[9] Using NMP as a solvent and gentle heating can sometimes improve solubility.

  • Incomplete Coupling: To drive the coupling reaction to completion, use a sufficient excess of the activated monomer. The progress of the coupling can be monitored using a Kaiser test on a small resin sample.

  • Side Reactions: During Fmoc deprotection, minor base-catalyzed side reactions can occur.[9] Minimizing the deprotection time can help to reduce these impurities.

  • Microwave Synthesis: The use of microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency, especially for difficult sequences.[8]

By following these detailed protocols and considering the key aspects of the synthesis, researchers can successfully prepare high-quality PNA monomers and oligomers for a wide range of applications in research and drug development.

References

Application Notes and Protocols for N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a pivotal building block in medicinal chemistry, primarily utilized for the synthesis of Peptide Nucleic Acid (PNA) monomers.[1][2][3] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine units.[4] This modification confers remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases. These characteristics make PNA oligomers highly promising candidates for therapeutic and diagnostic applications.[5]

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the primary amine and the tert-butyl (tBu) ester on the carboxyl group allow for orthogonal protection strategies essential in Fmoc-based solid-phase peptide synthesis (SPPS). This enables the sequential and controlled assembly of PNA oligomers with defined sequences.

Key Applications in Medicinal Chemistry

The principal application of this compound is in the synthesis of Fmoc/Bhoc or Fmoc/Boc protected PNA monomers, which are subsequently used to build PNA oligomers for various therapeutic strategies.

Antisense Antibacterial Agents

PNA oligomers can be designed to be complementary to the mRNA of essential bacterial genes, thereby inhibiting protein translation and leading to bacterial cell death. This antisense approach offers a promising strategy to combat antibiotic-resistant bacteria. The neutral backbone of PNAs enhances their binding affinity to target mRNA. To facilitate entry into bacterial cells, these PNAs are often conjugated to cell-penetrating peptides (CPPs).

Quantitative Data: Antibacterial Activity of Peptide-PNA Conjugates

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various peptide-PNA conjugates targeting essential genes in pathogenic bacteria.

Target GeneTarget OrganismPNA SequenceConjugated PeptideMIC (µM)
acpPEscherichia coli(10-mer)(KFF)₃K1
acpPPseudomonas aeruginosa(10-mer)H-(R-Ahx-R)₄-Ahx-βala1-2
ftsZPseudomonas aeruginosa(12-mer)H-(R-Ahx-R)₄-Ahx-βala1-2
gyrAStreptococcus pneumoniae(10-mer)(RXR)₄XB>1
rpoBStreptococcus pneumoniae(10-mer)TAT>15.6

Data compiled from multiple sources.[6][7][8][9]

Targeting Oncogenic MicroRNAs in Cancer Therapy

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is a hallmark of many cancers, where they can act as oncogenes (oncomiRs). PNA oligomers can be designed to bind to and inhibit specific oncomiRs, thereby restoring the expression of tumor suppressor genes and inducing anti-cancer effects such as apoptosis and inhibition of cell proliferation.[4][10] For instance, PNAs targeting miR-21 and miR-155 have shown promise in preclinical models of glioblastoma and lymphoma, respectively.[4][10]

Experimental Protocols

Protocol 1: Synthesis of a Thymine PNA Monomer (Fmoc-T-aeg-OH)

This protocol describes the synthesis of a thymine-containing PNA monomer using this compound as a starting material, which is then deprotected and coupled to thymine-1-acetic acid.

Workflow for PNA Monomer Synthesis

cluster_0 Backbone Preparation cluster_1 Nucleobase Arm Preparation cluster_2 Coupling and Final Deprotection A N-[2-(Fmoc-amino)-ethyl]- Gly-O-tBu hydrochloride B Free Amine Backbone A->B Deprotection (e.g., base) E Fmoc-PNA(T)-O-tBu B->E Coupling C Thymine-1-acetic acid D Activated Nucleobase C->D Activation (e.g., HBTU, DIPEA) D->E F Fmoc-PNA(T)-OH E->F tBu Deprotection (TFA)

Caption: Workflow for the synthesis of a PNA monomer.

Materials:

  • This compound

  • Thymine-1-acetic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Activation of Nucleobase: In a round-bottom flask, suspend thymine-1-acetic acid (1.1 equivalents) in anhydrous DMF. Add HBTU (1.2 equivalents) and DIPEA (1.1 equivalents). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Deprotection of the Backbone: Dissolve this compound (1 equivalent) in DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride and facilitate the subsequent coupling reaction.

  • Coupling Reaction: Add the solution of the deprotected backbone to the activated thymine-1-acetic acid mixture. Stir the reaction at room temperature overnight.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain Fmoc-PNA(T)-O-tBu.

  • Final Deprotection of tBu Ester: Dissolve the purified Fmoc-PNA(T)-O-tBu in a cleavage cocktail of TFA/DCM/TIS (e.g., 50:47:3). Stir at room temperature for 2-4 hours. Evaporate the volatile components under reduced pressure. Precipitate the final product, Fmoc-PNA(T)-OH, from cold diethyl ether.

Protocol 2: General Fmoc Solid-Phase Synthesis of a PNA Oligomer

This protocol outlines a single cycle of deprotection and coupling for the synthesis of a PNA oligomer on a solid support (e.g., Rink Amide resin).

Fmoc-SPPS Cycle for PNA Oligomer Synthesis

Start Fmoc-PNA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling PNA Monomer Coupling (Fmoc-PNA-monomer-OH, HATU, 2,6-lutidine) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping End H₂N-PNA(n+1)-Resin Capping->End Repeat Repeat Cycle End->Repeat Repeat->Deprotection

Caption: Iterative cycle for Fmoc-based PNA synthesis.

Procedure for one cycle:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the deprotection byproducts.

  • Coupling: In a separate vial, pre-activate the Fmoc-PNA monomer (e.g., Fmoc-PNA(T)-OH) with a coupling reagent like HATU and a base such as 2,6-lutidine in NMP or DMF. Add the activated monomer solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base.

  • Repeat the cycle with the next PNA monomer until the desired sequence is assembled.

Signaling Pathway Modulation

PNA oligomers primarily function by binding to target nucleic acids, leading to the modulation of gene expression.

Antisense Inhibition of Bacterial Gene Expression

In the context of antibacterial applications, peptide-PNA conjugates enter the bacterial cell and bind to the mRNA of an essential gene, such as acpP, which is involved in fatty acid biosynthesis. This binding sterically hinders the ribosome from initiating translation, leading to a shutdown of the synthesis of the essential protein and ultimately causing bacterial cell death.

Mechanism of Action for Antibacterial PNA

cluster_0 Bacterial Cell PNA Peptide-PNA Conjugate Uptake Cellular Uptake PNA->Uptake mRNA Essential Gene mRNA (e.g., acpP) Uptake->mRNA Binds to target mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Essential Protein Ribosome->Protein Death Cell Death Ribosome->Death No Protein Synthesis Block->Ribosome Steric Hindrance

Caption: PNA-mediated inhibition of bacterial protein synthesis.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of PNA monomers. The resulting PNA oligomers have demonstrated significant potential in medicinal chemistry, particularly as sequence-specific antibacterial agents and as modulators of oncogenic miRNAs. The protocols provided herein offer a foundation for the synthesis and application of these promising therapeutic molecules. Further research and development in this area are poised to yield novel and effective treatments for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Problem Possible Causes Solutions & Recommendations
Low Coupling Yield Incomplete activation of the carboxylic acid: The carboxylic acid of the incoming amino acid or peptide fragment is not fully activated, leading to a poor reaction rate.Optimize activation: Use a more potent activating agent like HATU or HCTU. Ensure the correct stoichiometry of activating agent and base (e.g., DIPEA) is used. Allow for a short pre-activation time (2-5 minutes) before adding the mixture to the resin.[1][2]
Steric hindrance: The bulky Fmoc protecting group and the growing peptide chain can sterically hinder the coupling site.Increase reaction time and/or temperature: Extend the coupling time to several hours or overnight. Gentle warming (e.g., to 40-50°C) can also improve efficiency, but monitor for potential side reactions.[2]
Peptide aggregation: The growing peptide chain may aggregate on the solid support, preventing access of reagents to the reaction site.[3]Use aggregation-disrupting strategies: Switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture containing DMSO. The addition of chaotropic salts like LiCl can also help disrupt secondary structures.[2]
Presence of hydrochloride: The hydrochloride salt of the amine component can interfere with the coupling reaction by neutralizing the base.Neutralize the hydrochloride salt: Add an additional equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and ensure the amine is in its free base form for the reaction.
Incomplete Coupling (Positive Kaiser Test) Insufficient reagent equivalents: The amount of the Fmoc-aminoethyl-glycine derivative or coupling reagents is too low.Increase reagent concentration: Use a higher excess of the Fmoc-protected amino acid (e.g., 2-4 equivalents) and coupling reagents relative to the resin loading.
Poor solubility of reactants: The this compound or the growing peptide may have limited solubility in the reaction solvent.[2][4][5]Improve solubility: Use a stronger solvent system like NMP or a DMF/DCM mixture. Gentle warming or sonication can also aid in dissolution.[5] For very difficult cases, consider specialized solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as co-solvents.[4]
Short coupling time: The reaction may not have had enough time to go to completion.Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[1][2]
Side Reactions Diketopiperazine formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage and formation of a cyclic diketopiperazine.Use 2-chlorotrityl chloride resin: This resin is sterically hindered and can suppress diketopiperazine formation.
Aspartimide formation: If the sequence contains aspartic acid, the side chain can cyclize to form an aspartimide, especially during Fmoc deprotection with piperidine.[1]Minimize piperidine exposure: Reduce the deprotection time or use a weaker base. Adding HOBt to the deprotection solution can also help suppress this side reaction.[1]
Aggregation during synthesis: Especially with glycine-rich sequences, the peptide chain can aggregate, leading to incomplete reactions.[3]Incorporate backbone protection: Using dipeptides with backbone protection, such as (Dmb)Gly, can disrupt hydrogen bonding and reduce aggregation.
Difficult Purification Presence of deletion sequences: Incomplete coupling at various steps leads to a mixture of peptides of different lengths.Optimize coupling efficiency: Implement the strategies mentioned for incomplete coupling to ensure each step goes to completion.
Co-elution of closely related impurities: Side products formed during synthesis may have similar chromatographic properties to the desired product.Optimize HPLC conditions: Adjust the gradient, flow rate, and temperature of the HPLC purification. Use a high-resolution column for better separation.
Poor solubility of the crude peptide: The final peptide may not dissolve well in the purification solvents.[1]Test different solvent systems: Use a small amount of the crude product to test solubility in various solvents or solvent mixtures (e.g., water/acetonitrile with additives like TFA or formic acid). DMSO can be used to dissolve the initial sample before dilution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in this compound and how does it affect the coupling reaction?

The hydrochloride salt form enhances the stability and solubility of the compound, making it easier to handle and store.[6] However, during the coupling reaction, the hydrochloride will react with the base (e.g., DIPEA) used in the coupling step. It is crucial to add at least one extra equivalent of base to neutralize the hydrochloride, ensuring that the secondary amine of the glycine moiety is deprotonated and available for nucleophilic attack on the activated carboxylic acid.

Q2: Which coupling reagents are most effective for this type of building block?

For standard couplings, aminium/uronium-based reagents like HBTU, HATU, and HCTU are generally very effective, often used in combination with a base like DIPEA.[7][8] These reagents rapidly form the activated ester of the incoming amino acid, promoting efficient peptide bond formation. For sterically hindered couplings or to suppress racemization, the addition of an additive like HOBt or OxymaPure is recommended.[7]

Q3: How can I monitor the completion of the coupling reaction?

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[8] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. A positive test (blue beads) signifies the presence of unreacted amines, indicating an incomplete reaction that may require a second coupling.[8]

Q4: What are the best practices for purifying the final peptide containing the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu moiety?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The crude peptide should first be dissolved in a minimal amount of a strong solvent like DMSO and then diluted with the initial mobile phase (e.g., water with 0.1% TFA).[1] A C18 column is commonly used, and a gradient of increasing acetonitrile concentration is employed to elute the peptide. Purity is assessed by analytical RP-HPLC and mass spectrometry.

Q5: Can aggregation be a significant issue when using this building block?

Yes, as with many peptide syntheses, aggregation can be a problem, especially as the peptide chain elongates.[3] The N-[2-(Fmoc-amino)-ethyl]-Gly backbone is flexible, but sequences containing multiple glycine or other aggregation-prone residues can lead to issues. Using solvents like NMP, adding chaotropic salts, or performing the synthesis at a slightly elevated temperature can help mitigate aggregation.[2]

Experimental Protocol: Standard Coupling of this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin with N-terminal deprotected amino acid

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF or NMP.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the solution. Note: Ensure enough base is present to neutralize the hydrochloride salt in addition to what is required for the coupling reaction.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, consider extending the reaction time or performing a double coupling.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Yield / Incomplete Reaction cause1 Inadequate Activation start->cause1 cause2 Poor Solubility start->cause2 cause3 Steric Hindrance / Aggregation start->cause3 cause4 HCl Salt Interference start->cause4 solution1a Use Potent Activator (HATU, HCTU) cause1->solution1a solution1b Optimize Reagent Stoichiometry cause1->solution1b solution2a Switch to NMP or add DMSO cause2->solution2a solution2b Gentle Warming or Sonication cause2->solution2b solution3a Increase Reaction Time / Temp cause3->solution3a solution3b Perform Double Coupling cause3->solution3b solution3c Add Chaotropic Salts (LiCl) cause3->solution3c solution4 Add Extra Equivalent of Base (DIPEA) cause4->solution4

Caption: Troubleshooting workflow for this compound coupling.

References

Technical Support Center: Optimizing Peptide Synthesis with N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solid-phase peptide synthesis (SPPS) yields when using the specialized building block, N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into a peptide sequence.

Question: My coupling reaction is incomplete or has a low yield, as indicated by a positive Kaiser test (blue beads). What are the potential causes and solutions?

Answer: Incomplete coupling of this N-substituted glycine derivative is a common challenge, primarily due to steric hindrance and potential for aggregation. The secondary amine in the backbone is less nucleophilic than a primary amine, which can slow down the reaction kinetics.

Possible Causes & Recommended Solutions:

  • Insufficient Reagent Potency: Standard coupling reagents may not be effective enough to overcome the steric barrier.

    • Solution: Switch to more powerful coupling reagents. Aminium/uronium salts like HATU or COMU are significantly more effective than HBTU or HCTU for sterically hindered couplings. For extremely challenging sequences, phosphonium salts like PyBOP can also be considered.[1][2]

  • Inadequate Activation/Coupling Time: The sterically hindered nature of the building block slows the reaction rate.

    • Solution: Increase the coupling time. A standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.[3] Additionally, performing a "double coupling" – repeating the coupling step with a fresh solution of activated amino acid – can significantly improve yields.[4]

  • Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on the resin can lead to aggregation, further hindering the coupling reaction.

    • Solution: Switch from Dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) .[2] In cases of severe aggregation, using a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]

  • Low Reaction Temperature: Standard room temperature reactions may not provide enough energy to overcome the activation barrier.

    • Solution: Gently increase the reaction temperature to 30-40°C. For more significant rate enhancement, microwave-assisted peptide synthesis (MW-SPPS) is highly effective at driving difficult couplings to completion in shorter timeframes.[1][3]

Question: I'm observing a significant number of deletion sequences in my final product upon mass spectrometry analysis. What is the likely cause?

Answer: The presence of deletion sequences points to failed coupling reactions at specific cycles. With this compound, this is often a cumulative effect of the issues described above.

Possible Causes & Recommended Solutions:

  • Peptide Aggregation: The flexibility of the ethyl-glycine backbone can promote interchain hydrogen bonding and aggregation, especially in longer or hydrophobic sequences. This physically blocks reactive sites.[4][6]

    • Solution: In addition to optimizing solvents, consider incorporating backbone-modifying groups like Fmoc-(Dmb)Gly-OH at strategic points in your sequence (approximately every 6-7 residues) to disrupt the hydrogen bonding network that leads to aggregation.[4] Using a PEG-based resin can also improve solvation and reduce aggregation.[5]

  • Incomplete Fmoc Deprotection: If aggregation is severe, the piperidine solution may not efficiently access all Fmoc groups, leaving some amines protected and unable to react in the subsequent coupling step.

    • Solution: Extend the Fmoc deprotection time. If you typically use a single 10-15 minute deprotection, switch to a 2-step protocol (e.g., 3 minutes followed by 15 minutes). For very difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your deprotection cocktail.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in peptide synthesis?

A1: This building block is an N-substituted glycine derivative. Incorporating it into a peptide chain introduces a flexible linker, alters the peptide backbone structure, and can improve proteolytic stability since the modified amide bond is not a typical substrate for proteases.[7] It is also a key component in the synthesis of Peptide Nucleic Acids (PNAs).

Q2: Does the hydrochloride salt form of this reagent affect the coupling reaction?

A2: Yes, the hydrochloride salt must be neutralized for the coupling reaction to proceed efficiently. The base used in the coupling reaction (e.g., DIPEA or Collidine) serves this purpose, neutralizing the hydrochloride and the carboxylic acid of the incoming amino acid. It is crucial to use a sufficient excess of base.

Q3: Are there any specific side reactions to be aware of when using this building block?

A3: Due to the increased flexibility of the backbone, sequences containing this building block might be more prone to diketopiperazine (DKP) formation if it is one of the first two residues being coupled to the resin. This side reaction involves the cleavage of the dipeptide from the support.[4] To mitigate this, consider using a pre-loaded resin or a dipeptide building block for the first two residues.

Q4: How does the steric hindrance of this building block compare to that of N-methylated amino acids?

A4: The steric hindrance is comparable. Both feature a secondary amine in the peptide backbone, which is bulkier and less nucleophilic than the primary amine of standard amino acids.[1] Therefore, strategies used to couple N-methylated amino acids, such as using high-potency coupling reagents and extended reaction times, are directly applicable.[1][3]

Quantitative Data Summary

Specific quantitative data for this compound is not extensively published. However, the following table summarizes recommended strategies for overcoming the challenges associated with sterically hindered and aggregation-prone residues, based on established SPPS protocols.

ParameterStandard ConditionRecommended for Difficult CouplingExpected Outcome
Coupling Reagent HBTU/DIC/HOBtHATU , COMU , PyBOPIncreased coupling efficiency and higher yield.[1][2]
Reagent Equivalents 2-3 eq.3-5 eq.Drives the reaction to completion.[3]
Coupling Time 30-60 min2-4 hours, or overnightOvercomes slow reaction kinetics.[3]
Coupling Strategy Single CouplingDouble Coupling Ensures maximum incorporation of the residue.[4]
Solvent DMFNMP , or DCM/DMF/NMP mixtureImproves solvation and reduces aggregation.[2]
Temperature Room Temperature30-40°C or Microwave Accelerates reaction rate.[1][3]
Base DIPEA, NMMDIPEA, Collidine (ensure sufficient excess)Neutralizes HCl salt and activates coupling.

Experimental Protocols

Protocol: Incorporation of this compound using HATU

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF or NMP for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF/NMP for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF/NMP for 15 minutes.

    • Wash the resin thoroughly with DMF/NMP (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF or NMP.

    • Add a non-nucleophilic base like DIPEA (8 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed to step 5. If negative (yellow beads), proceed to step 6.

    • Wash the resin with DMF/NMP (5-7 times).

  • Double Coupling (if necessary):

    • Repeat step 3 (Amino Acid Activation and Coupling).

    • Allow the second coupling to proceed for another 2 hours.

  • Final Wash:

    • Wash the resin thoroughly with DMF/NMP (5-7 times) to remove all soluble reagents and byproducts.

  • Continuation of Synthesis: Proceed to the Fmoc deprotection step for the coupling of the next amino acid in the sequence.

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF/NMP) start->deprotection wash1 Wash (DMF/NMP) deprotection->wash1 coupling Coupling Step: Activate & Add Building Block (HATU/DIPEA) wash1->coupling wash2 Wash (DMF/NMP) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling (Repeat Step 3) kaiser_test->double_coupling Positive (Blue) next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative (Yellow) wash3 Wash (DMF/NMP) double_coupling->wash3 wash3->next_cycle

Caption: Workflow for a single coupling cycle using this compound.

troubleshooting_workflow start Problem: Low Yield or Incomplete Coupling check_reagents Using HBTU/Standard Reagents? start->check_reagents use_hatu Switch to HATU/COMU Increase Equivalents (3-5x) check_reagents->use_hatu Yes check_time Coupling Time < 2 Hours? check_reagents->check_time No use_hatu->check_time extend_time Extend Time (2-4h or Overnight) Perform Double Coupling check_time->extend_time Yes check_solvent Using DMF? check_time->check_solvent No extend_time->check_solvent use_nmp Switch to NMP or 'Magic Mixture' check_solvent->use_nmp Yes check_temp Reaction at Room Temp? check_solvent->check_temp No use_nmp->check_temp increase_temp Increase Temp (30-40°C) or Use Microwave (MW-SPPS) check_temp->increase_temp Yes end Re-evaluate Yield check_temp->end No increase_temp->end

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Troubleshooting incomplete Fmoc deprotection of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride .

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a building block used in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, and this particular molecule serves as a monomer unit for constructing these chains.[1][2]

Q2: What are the primary indicators of incomplete Fmoc deprotection for this specific dipeptide derivative?

Incomplete Fmoc deprotection can be identified through several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Analysis of the reaction mixture will show a persistent peak corresponding to the starting Fmoc-protected material.

  • Mass Spectrometry (MS): The mass spectrum will show a significant ion corresponding to the molecular weight of the unreacted N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu. The expected mass difference between the Fmoc-protected and the deprotected product is 222.24 Da.[3]

  • Qualitative Colorimetric Tests: A negative result with a test specific for secondary amines (like the Chloranil test) after the deprotection step suggests the persistence of the Fmoc group. The commonly used Kaiser test is not reliable for this compound as it is specific for primary amines.[4][5][6]

Q3: What are the potential side reactions during the Fmoc deprotection of this molecule?

A common side reaction, particularly at the dipeptide stage, is the formation of a diketopiperazine.[3][7] This intramolecular cyclization can occur after the Fmoc group is removed, leading to the cleavage of the dipeptide from the resin if solid-phase synthesis is being performed.

Troubleshooting Guide for Incomplete Fmoc Deprotection

Initial Diagnosis

If you suspect incomplete Fmoc deprotection, the first step is to confirm the issue using the analytical methods described in Q2 . A systematic approach to troubleshooting is outlined below.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Troubleshooting Steps cluster_2 Resolution start Incomplete Deprotection Suspected analytical_confirmation Confirm with HPLC/MS and Chloranil Test start->analytical_confirmation check_reagents Check Deprotection Reagents (Freshness, Concentration) analytical_confirmation->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions Reagents OK double_deprotection Perform Double Deprotection optimize_conditions->double_deprotection Still Incomplete stronger_base Use Stronger Base Cocktail double_deprotection->stronger_base Still Incomplete success Deprotection Complete stronger_base->success Problem Solved

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Common Causes and Solutions
Problem Potential Cause Recommended Solution
Negative Chloranil Test Degraded Reagents: Piperidine can degrade over time.Use a fresh bottle of piperidine to prepare the deprotection solution.
Incorrect Concentration: The standard 20% piperidine in DMF may be insufficient.Ensure the deprotection solution is accurately prepared. Consider increasing the concentration to 30%.[8]
Insufficient Reaction Time: Standard deprotection times may not be adequate.Increase the deprotection time in increments. A second deprotection step of 10-15 minutes is often effective.[3]
Low Temperature: Reactions at lower temperatures can be sluggish.Ensure the reaction is performed at a consistent room temperature. Gentle warming (e.g., to 30-40°C) can be beneficial, but should be done cautiously to avoid side reactions.
Persistent Starting Material in HPLC Steric Hindrance: The bulky Fmoc group and the structure of the dipeptide may hinder the approach of the base.Consider using a stronger, less sterically hindered base. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
Aggregation: The peptide may aggregate on the solid support, preventing efficient access of the reagent.Swell the resin adequately before deprotection. Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF can also help.

Quantitative Data Summary

The following table summarizes common Fmoc deprotection reagents and their typical concentrations and reaction times.

Deprotection Reagent Concentration Typical Deprotection Time Advantages Disadvantages
Piperidine20% in DMF or NMP2 x 10 minHighly effective and well-established.Can promote aspartimide and diketopiperazine formation. Regulated in some regions.[3]
4-Methylpiperidine (4-MP)20% in DMF2 x 10 minSimilar efficacy to piperidine.Not a controlled substance. Similar propensity for side reactions as piperidine.
Piperazine (PZ)10% w/v in 9:1 DMF/ethanol2 x 10 minLess toxic than piperidine.Lower solubility requires the use of a co-solvent.[9]
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences. Can suppress diketopiperazine formation.[3]DBU is a strong, non-nucleophilic base that can increase the risk of racemization if not used carefully.[3]
DBU/Piperazine2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid deprotection. Effective for difficult and aggregation-prone sequences.May require optimization to minimize side reactions.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: If using a solid support, swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Chloranil Test Protocol (for Secondary Amines)

This test is used for N-terminal secondary amines where the Kaiser test is unreliable.[10]

  • Reagents:

    • Acetaldehyde

    • p-chloranil solution (1g of p-chloranil in 49 mL of DMF)

  • Procedure:

    • Wash a small sample of resin beads with DMF.

    • Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.

    • Let the mixture stand at room temperature for 5 minutes.

    • Observe the color of the beads. A blue or greenish-blue color indicates the presence of a free secondary amine (successful deprotection).

UV-Vis Spectrophotometry for Monitoring Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[3][11]

  • Collect the effluent from both deprotection steps in a volumetric flask of a known volume.

  • Dilute the solution to the mark with DMF.

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • The extent of Fmoc removal can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Visualizing the Deprotection Mechanism and Side Reactions

G cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction by Piperidine Fmoc_Peptide->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide (Deprotected Product) Beta_Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.

G cluster_0 Common Side Reactions Deprotected_Dipeptide Deprotected Dipeptide Diketopiperazine_Formation Diketopiperazine Formation (Intramolecular Cyclization) Deprotected_Dipeptide->Diketopiperazine_Formation Aspartimide_Formation Aspartimide Formation (at Asp residues) Deprotected_Dipeptide->Aspartimide_Formation If Asp is present

Caption: Common side reactions during Fmoc deprotection.

References

Preventing side reactions with N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions during their experiments with this versatile building block, primarily used in the synthesis of peptide nucleic acids (PNAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its primary applications?

This compound is a key building block used in the synthesis of peptide nucleic acid (PNA) monomers.[1][2] Its structure consists of an N-(2-aminoethyl)glycine backbone, which forms the repeating unit of the PNA strand. The molecule is protected at one terminus with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and at the other with an acid-labile tert-butyl (tBu) ester.[1][3] The hydrochloride salt form enhances its solubility and stability for laboratory use.[1] Beyond PNA synthesis, it is also utilized in drug development and bioconjugation processes.[1]

Q2: I am observing a significant side product corresponding to the loss of my building block after the first deprotection step. What could be the cause?

A primary side reaction, especially when using the Fmoc/tBu strategy for PNA synthesis, is the formation of a diketopiperazine (DKP) or a similar six-membered cyclic lactam (piperazinone). The N-(2-aminoethyl)glycine (AEG) backbone is particularly susceptible to this intramolecular cyclization.[4] After the Fmoc group is removed with a base like piperidine, the newly freed secondary amine can attack the tert-butyl ester carbonyl group, cleaving the monomer from the growing chain or preventing its initial coupling to the resin. This is especially prevalent at the dipeptide stage in traditional peptide synthesis.[5]

Q3: How can I prevent or minimize the formation of diketopiperazine (DKP)/piperazinone?

Several strategies can be employed to mitigate this side reaction:

  • Choice of Coupling Reagents: Using highly efficient coupling reagents can drive the desired intermolecular reaction forward, outcompeting the intramolecular cyclization. Reagents like HATU or HBTU are often recommended for PNA synthesis.[3][6]

  • Use of Alternative Bases for Fmoc Deprotection: Standard piperidine can be quite effective at promoting DKP formation. Consider using a bulkier or less nucleophilic base. A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with piperazine has been shown to reduce DKP formation.[7] Dipropylamine (DPA) is another alternative that may reduce base-mediated side reactions.[7]

  • Temperature Control: Performing the Fmoc deprotection at a lower temperature can help to reduce the rate of the cyclization side reaction. Conversely, coupling reactions can sometimes be performed at elevated temperatures (e.g., up to 80°C for Fmoc/Bhoc chemistry) to improve efficiency, but this must be carefully optimized.[4][8]

  • Immediate Coupling: After the Fmoc deprotection and subsequent washing steps, introduce the activated incoming monomer immediately to minimize the time the free secondary amine is available to initiate cyclization.

Q4: Is the tert-butyl (tBu) ester group stable during the Fmoc deprotection step?

Yes, the t-butyl ester is designed to be stable under the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[7] This orthogonality is a fundamental principle of the Fmoc/tBu protection strategy in both peptide and PNA synthesis.[3][7] The tBu group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the solid support.[3]

Q5: Can racemization occur when using this building block?

Glycine itself is achiral and therefore not subject to racemization. The this compound building block does not contain a chiral center, so racemization of the backbone unit is not a concern.[9] However, if you are coupling this unit to a chiral amino acid, the standard precautions against racemization for that specific amino acid should be taken, such as the use of additives like HOBt or Oxyma during coupling.[10]

Q6: I am experiencing low coupling efficiency and aggregation, particularly with purine-rich PNA sequences. What can I do?

Aggregation of growing PNA chains on the solid support is a common problem that can lead to low yields.[4][11] This is especially true for sequences rich in purines, like guanine.[3]

  • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) may improve the solvation of the growing PNA chain and reduce aggregation.[12]

  • Elevated Temperature: As mentioned, performing the coupling step at an elevated temperature (e.g., 40-80°C, depending on the specific chemistry) can disrupt secondary structures and improve reaction kinetics.[4][8]

  • Backbone Protection: For particularly difficult sequences, the introduction of a temporary backbone protecting group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt the hydrogen bonding network that leads to aggregation.[4]

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., below 0.2 mmol/g) can increase the distance between growing chains, thereby reducing inter-chain aggregation.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when using this compound and related reagents in PNA synthesis.

Table 1: Common Coupling Reagents for PNA Synthesis

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/AminiumVery high reactivity, fast kinetics, effective for hindered couplings.[10][14]Can cause guanidinylation of the N-terminus if used in excess.[14][15]
HBTU Uronium/AminiumEfficient and widely used for standard couplings.[6][14]Less reactive than HATU; potential for guanidinylation.[14]
DIC/Oxyma CarbodiimideCost-effective, byproducts are soluble.[14]Slower reaction rates compared to onium salts.[14]
PyBOP PhosphoniumByproducts are non-carcinogenic, lower risk of guanidinylation.Generally lower reactivity than uronium/aminium salts.[14]

Table 2: Fmoc Deprotection Conditions and Side Reaction Considerations

Base/ReagentTypical ConcentrationKey AdvantagesPrimary Side Reaction Concerns
Piperidine 20% in DMFStandard, effective, and well-documented.[16]Promotes diketopiperazine and aspartimide formation.[7]
DBU/Piperazine 2% DBU, 5% Piperazine in NMPReduces diketopiperazine formation, faster deprotection kinetics.[17]High basicity of DBU may increase other side reactions if not optimized.[7]
Dipropylamine (DPA) 10% in NMPMay reduce aspartimide formation.[7]Less commonly used, may require optimization.
Pyrrolidine 20% in various solventsEfficient deprotection in less polar, "greener" solvents.[5]May increase diketopiperazine and aspartimide formation in susceptible sequences.[5]

Experimental Protocols

Protocol 1: Standard Coupling of this compound to a Resin-Bound PNA Chain

This protocol assumes a standard Fmoc-based solid-phase PNA synthesis cycle on an automated synthesizer or performed manually.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound PNA has been completely removed using your chosen deprotection protocol (see Protocol 2).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection base.[18]

  • Monomer Activation:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of NMP.[6]

    • Add the coupling reagent (e.g., HATU, 1.95 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents, and 2,6-lutidine, 2 equivalents).[3][6]

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated monomer solution to the deprotected resin.

    • Agitate the mixture for 40 minutes to 2 hours at your optimized temperature (start at room temperature, may be increased to 40-80°C for difficult couplings).[8]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[19]

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and a base like DIPEA or lutidine in DMF) for 10-20 minutes.[6]

    • Wash the resin again with DMF.

Protocol 2: Standard Fmoc Deprotection

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.[19]

  • Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[18]

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-15 minutes to ensure complete removal.[18]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18] The resin is now ready for the next coupling step.

Visual Guides

Fmoc_SPPS_Workflow Resin Resin with Free Amine Coupling Couple Activated Fmoc-AEG-OtBu Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Remove excess reagents Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Remove base & dibenzofulvene NextCycle Ready for Next Cycle Wash2->NextCycle

Standard Solid-Phase Synthesis Cycle for PNA Monomer Addition.

Troubleshooting_DKP cluster_problem Problem cluster_cause Likely Cause cluster_solutions Potential Solutions Problem Low Yield / Side Product (Mass consistent with DKP) Cause Intramolecular Cyclization (DKP/Piperazinone Formation) after Fmoc Deprotection Problem->Cause Sol1 Use Alternative Base (e.g., DBU/Piperazine) Cause->Sol1 Sol2 Optimize Coupling (e.g., use HATU, immediate coupling) Cause->Sol2 Sol3 Lower Deprotection Temperature Cause->Sol3 Sol4 Use Low-Loading Resin Cause->Sol4

Troubleshooting Logic for Diketopiperazine (DKP) Formation.

References

Improving solubility of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As an Fmoc-protected dipeptide derivative with a hydrochloride salt, this compound is expected to be most soluble in polar aprotic organic solvents. The presence of the bulky, nonpolar Fmoc group contributes to its solubility in organic media, while the hydrochloride salt can sometimes hinder solubility in less polar organic solvents. Generally, solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are good starting points for dissolution.

Q2: I am observing a cloudy solution or precipitate after adding my solvent. What could be the cause?

A2: A cloudy solution or the presence of a precipitate indicates that the compound has not fully dissolved. This could be due to several factors, including the choice of a suboptimal solvent, insufficient solvent volume, or the presence of moisture which can affect the solubility of hydrochloride salts in some organic solvents. The quality of the solvent can also play a role; for instance, DMF can degrade over time to form amines, which might affect the stability of the Fmoc-protecting group.[1]

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be a viable method to increase the solubility of many compounds. However, caution is advised as excessive heat can lead to the degradation of the Fmoc-protecting group or other sensitive functionalities within the molecule. If you choose to heat, do so gently and for a minimal amount of time, while monitoring the stability of the compound by a suitable analytical method like HPLC.

Q4: Are there any additives that can enhance solubility?

A4: For particularly difficult-to-dissolve protected peptides, the use of chaotropic agents is a common strategy, although this is more typical for larger, aggregating peptides. For a small molecule like this dipeptide derivative, focusing on the right solvent system is usually more effective. In some cases, a small percentage of a co-solvent can disrupt crystal lattice energy and improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is insoluble or poorly soluble in the chosen solvent. The solvent is not polar enough to dissolve the hydrochloride salt and the polar peptide backbone.Switch to a more polar aprotic solvent such as DMF, NMP, or DMSO.[1]
The solvent is too polar and does not favorably interact with the nonpolar Fmoc and tBu groups.Try a solvent mixture. For example, a mixture of Dichloromethane (DCM) and DMF can sometimes be effective.[1]
A gel-like substance forms upon adding the solvent. The compound may be forming aggregates, which can be an issue with some protected peptides.Vigorously vortex or sonicate the mixture. Sonication can help break up aggregates and promote dissolution.
The solution is initially clear but a precipitate forms over time. The compound may be unstable in the chosen solvent, leading to degradation and precipitation of the resulting impurities.Ensure you are using high-purity, fresh solvents. As mentioned, DMF can degrade over time.[1] Consider storing the solution at a low temperature if stability is a concern, after confirming that this does not cause precipitation.
The initial dissolution was performed at an elevated temperature, and the compound is precipitating upon cooling to room temperature.If the experimental procedure allows, maintain a slightly elevated temperature. Otherwise, a different solvent system with better room temperature solubility is required.

Solubility Data

No specific quantitative solubility data for this compound is readily available in public literature. The following table provides estimated solubility based on the general characteristics of Fmoc-protected amino acids and peptides. It is strongly recommended to experimentally determine the solubility for your specific application using the protocol provided below.

SolventAbbreviationTypeEstimated Solubility
DimethylformamideDMFPolar AproticLikely Soluble to Highly Soluble
N-Methyl-2-pyrrolidoneNMPPolar AproticLikely Soluble to Highly Soluble
Dimethyl sulfoxideDMSOPolar AproticLikely Soluble to Highly Soluble
DichloromethaneDCMNonpolarLikely Sparingly Soluble to Insoluble
TetrahydrofuranTHFPolar AproticLikely Sparingly Soluble
AcetonitrileACNPolar AproticLikely Sparingly Soluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a selection of organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, NMP, DMSO, DCM, THF, Acetonitrile)

  • Analytical balance

  • Small vials with caps (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator bath

  • Pipettes

  • Visual inspection tool (e.g., magnifying glass, microscope)

Procedure:

  • Preparation:

    • Accurately weigh 1 mg of this compound into a clean, dry vial.

    • Prepare separate vials for each solvent to be tested.

  • Solvent Addition:

    • Add 100 µL of the first solvent to the vial containing the compound.

  • Dissolution Attempt:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.

    • After sonication, visually inspect the solution again.

  • Assessing Solubility:

    • Completely Soluble: If the solution is clear with no visible particles, the compound is soluble at 10 mg/mL. You can proceed to add another 1 mg of the compound to the same vial and repeat the dissolution steps to determine a higher solubility limit.

    • Partially Soluble: If some solid remains but a significant portion has dissolved, note this observation. You can add an additional 100 µL of solvent and repeat the dissolution steps to see if it fully dissolves at a lower concentration.

    • Insoluble: If the majority of the solid remains undissolved, the compound is considered poorly soluble or insoluble in that solvent at 10 mg/mL.

  • Repeat for Other Solvents:

    • Repeat steps 2-4 for each of the selected organic solvents.

  • Data Recording:

    • Record your observations for each solvent, noting whether the compound was completely soluble, partially soluble, or insoluble, and at what approximate concentration.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound solvent_choice Is the solvent polar aprotic (DMF, NMP, DMSO)? start->solvent_choice try_polar_aprotic Action: Switch to a polar aprotic solvent. solvent_choice->try_polar_aprotic No agitation Is the mixture being agitated effectively? solvent_choice->agitation Yes try_polar_aprotic->agitation try_mixture Action: Try a solvent mixture (e.g., DCM/DMF). try_mixture->agitation sonicate Action: Vortex vigorously and/or sonicate. agitation->sonicate No check_stability Does a precipitate form over time? agitation->check_stability Yes sonicate->check_stability use_fresh_solvent Action: Use fresh, high-purity solvent. Consider stability. check_stability->use_fresh_solvent Yes end_soluble Success: Compound Dissolved check_stability->end_soluble No end_insoluble Outcome: Compound remains insoluble. Re-evaluate. use_fresh_solvent->end_insoluble

Caption: A logical workflow for troubleshooting solubility problems.

G cluster_1 Experimental Workflow for Solubility Determination weigh 1. Weigh 1 mg of Compound add_solvent 2. Add 100 µL of Solvent weigh->add_solvent agitate 3. Vortex and Sonicate add_solvent->agitate observe 4. Visually Inspect Solution agitate->observe soluble Result: Soluble (10 mg/mL) observe->soluble Clear Solution partially_soluble Result: Partially Soluble observe->partially_soluble Some Solid Remains insoluble Result: Insoluble observe->insoluble Most Solid Remains add_more_compound Option: Add more compound to find limit soluble->add_more_compound add_more_solvent Option: Add more solvent to find concentration partially_soluble->add_more_solvent

Caption: A step-by-step experimental workflow for determining solubility.

References

Optimization of reaction conditions for PNA monomer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Peptide Nucleic Acid (PNA) monomer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in PNA monomer synthesis?

A1: The most frequent challenges include poor solubility of monomers, especially purine-rich sequences, leading to aggregation and inefficient coupling during solid-phase synthesis.[1][2][3][4] Other significant issues are the occurrence of side reactions such as N-acyl transfer, ketopiperazine formation during Fmoc deprotection, and racemization, particularly when using elevated temperatures.[5]

Q2: Which protecting group strategy is better, Fmoc/Bhoc or Boc/Z?

A2: Both strategies have their advantages and disadvantages. The Boc/Z strategy is the original method and is often considered to yield higher purity PNAs due to fewer side reactions.[6] However, it requires harsh acidic conditions (e.g., TFA) for Boc group removal in each cycle, which can limit its compatibility with sensitive molecules. The Fmoc/Bhoc strategy uses milder basic conditions (piperidine) for Fmoc removal, making it more compatible with a wider range of molecules and automated synthesizers.[6] However, the basic conditions can promote side reactions like ketopiperazine formation.[2]

Q3: How can I improve the solubility of PNA monomers and growing chains?

A3: To enhance solubility, consider using PEG-based or PEG-functionalized resins like ChemMatrix® or Tentagel®, which have better swelling properties.[2] Using a low resin loading (0.2–0.5 mmol/g) can also reduce aggregation. For purine-rich sequences, incorporating solubility-enhancing modifications, such as γ-substituted PNA monomers with hydrophilic side chains (e.g., miniPEGs), can be beneficial.

Q4: What is the optimal temperature for PNA synthesis?

A4: The optimal temperature depends on the protecting group strategy. For Fmoc/Bhoc chemistry, coupling reactions can be performed at elevated temperatures (e.g., 70-80°C) to improve efficiency.[3][4][5] However, Fmoc deprotection should be carried out at a lower temperature (e.g., 20-40°C) to minimize side reactions like racemization and nucleobase adduct formation.[3][4][5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during PNA monomer synthesis.

Problem 1: Low Coupling Efficiency / Incomplete Reactions
Possible Cause Suggested Solution
Poor monomer solubility - Use N-Methyl-2-pyrrolidone (NMP) as the solvent, as it is often better than DMF at solubilizing monomers.[2] - Gently heat the monomer solution to aid dissolution. - For difficult sequences, consider using modified monomers with enhanced solubility.
Monomer aggregation on resin - Use resins with good swelling properties like ChemMatrix® or TentaGel®.[2] - Employ a lower resin loading density.[2] - Perform synthesis at an elevated temperature (for coupling step).[5]
Inefficient activation - Use a more efficient coupling agent. HATU and HBTU are commonly used and generally effective.[3][4] For sterically hindered couplings, PyBOP may be a good alternative. - Ensure all reagents are anhydrous, as moisture can deactivate coupling agents.
Steric hindrance - For bulky monomers like guanine, extend the coupling time or perform a double coupling.
Problem 2: Presence of Side Products in Final Product
Side Product Possible Cause Suggested Solution
Deletion sequences (n-1) - Incomplete Fmoc deprotection: Extend deprotection time or use fresh piperidine solution. - Incomplete coupling: Optimize coupling conditions (see Problem 1). - Ketopiperazine formation (Fmoc chemistry): This can occur during Fmoc deprotection. While difficult to eliminate completely, using milder deprotection conditions (e.g., lower temperature, shorter time) can help.[2]
Nucleobase adducts - Reaction with coupling agent: Avoid using excess HATU, as it can react with the unprotected N-terminus. - Side reactions during deprotection at high temperature: Lower the temperature during the Fmoc deprotection step.[3][4]
Racemization - Elevated temperatures during Fmoc deprotection: Perform the piperidine deprotection step at a lower temperature (e.g., 20°C).[5]
Guanidinylation of N-terminus - Use of uronium-based coupling agents (e.g., HBTU, HATU): This is more problematic when carboxyl activation is slow. Consider using a phosphonium-based reagent like PyBOP, which does not cause this side reaction.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction conditions on the purity of a synthesized PNA 4-mer (ACTG-Gly-CONH₂).

Table 1: Comparison of Manual vs. Automated Flow Synthesis and Deprotection Conditions

EntrySynthesis MethodDeprotection BaseDeprotection Temp. (°C)ActivatorCrude Purity (%)Deletions (%)Nucleobase Adducts (%)Isomers (%)
1Manual BatchPiperidineRTPyAOP574215
2Automated FlowPiperidine70PyAOP701075
3Automated FlowPiperazine70PyAOP651196
4Automated FlowMorpholine70PyAOP6212107
5Automated FlowPiperidine/1% HCOOH70PyAOP75835
7Automated FlowPiperidine40PyAOP786<15

Data sourced from: Automated Flow Synthesis of Peptide–PNA Conjugates.[3][4][7]

Table 2: Effect of Coupling Temperature and Activator on PNA Purity in Automated Flow Synthesis

EntryCoupling Temp. (°C)ActivatorCrude Purity (%)Deletions (%)Nucleobase Adducts (%)Isomers (%)
770PyAOP786<15
880PyAOP727216
990PyAOP619428
1070HATU815<15
1170HBTU903<1<1

Data sourced from: Automated Flow Synthesis of Peptide–PNA Conjugates.[3][4][7]

Experimental Protocols

Protocol 1: Automated Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)

This protocol is a general guideline for automated solid-phase synthesis of PNA oligomers.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • The reaction temperature should be maintained at 40°C to minimize side reactions.[3][4]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-PNA monomer (3-10 equivalents) with a coupling agent (e.g., HBTU, 9.6 equivalents) and a base (e.g., DIEA, 30 equivalents) in NMP or DMF.[3][4]

    • Add the activated monomer solution to the resin.

    • Perform the coupling at 70°C.[3][4]

    • Wash the resin with DMF.

  • Capping (Optional but Recommended):

    • Treat the resin with a capping solution (e.g., acetic anhydride and a non-nucleophilic base like lutidine or DIEA in DMF) to block any unreacted amino groups.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2-4 for each monomer in the sequence.

  • Final Fmoc Removal: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PNA by adding cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

    • Dry the crude PNA pellet.

  • Purification:

    • Dissolve the crude PNA in 0.1% TFA in water.

    • Purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF, 40°C) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-PNA-OH, Activator, Base, 70°C) wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Acetic Anhydride/Base) wash2->capping wash3 DMF Wash capping->wash3 wash3->deprotection Next Monomer final_deprotection Final Fmoc Deprotection wash3->final_deprotection Final Monomer cleavage Cleavage & Deprotection (TFA/m-cresol) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Pure PNA Oligomer purification->end

Caption: Automated solid-phase PNA synthesis workflow.

troubleshooting_tree start Low Purity of Crude PNA incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Excess Side Products? incomplete_reaction->side_products No check_coupling Check Coupling Conditions incomplete_reaction->check_coupling Yes lower_temp Lower Deprotection Temperature (to 20-40°C) side_products->lower_temp Yes change_activator Change Activator (e.g., to PyBOP to avoid guanidinylation) side_products->change_activator use_capping Use Capping Step side_products->use_capping check_deprotection Check Deprotection check_coupling->check_deprotection solubility Improve Monomer Solubility (Use NMP, heat gently) check_coupling->solubility activation Optimize Activation (Use HATU/HBTU, anhydrous conditions) check_coupling->activation double_couple Perform Double Coupling check_coupling->double_couple extend_deprotection Extend Deprotection Time check_deprotection->extend_deprotection solution1 Improved Purity solubility->solution1 activation->solution1 double_couple->solution1 extend_deprotection->solution1 lower_temp->solution1 change_activator->solution1 use_capping->solution1

Caption: Troubleshooting decision tree for low purity PNA synthesis.

References

How to avoid aggregation in peptides containing N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during solid-phase peptide synthesis (SPPS), particularly in sequences containing N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it occur during SPPS?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of secondary structures like β-sheets.[1][2][3] Aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[3]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: While this compound itself is a building block for peptide nucleic acids (PNAs) and not an amino acid, its incorporation into a peptide sequence can contribute to the overall properties of the peptide.[4][5] The tendency for aggregation is highly dependent on the entire peptide sequence.[6] Long stretches of hydrophobic amino acids are a major cause of aggregation.[1] Therefore, the context of the surrounding amino acids will determine the aggregation propensity.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Key indicators of on-resin aggregation include:

  • Resin Shrinking: The peptide-resin beads may fail to swell properly and can appear shrunken or clumped together.[2][3][7]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[2][7]

  • Inaccurate Monitoring Tests: Colorimetric tests, such as the Kaiser test, may produce false negatives because the aggregated peptide chains can obstruct access to unreacted amines.[7]

  • Low Yield and Purity: The final crude peptide product may have a low yield and analysis can reveal the presence of deletion or truncated sequences.[7]

Q4: How can I predict if my peptide sequence is likely to aggregate?

A4: While it is difficult to predict aggregation with complete certainty, several factors increase the likelihood:

  • Hydrophobicity: Sequences rich in hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are more susceptible.[3]

  • β-Branched Amino Acids: A high content of β-branched amino acids (Val, Ile, Thr) can contribute to aggregation.[1]

  • Sequence Length: Aggregation is less common before the fifth or sixth amino acid residue.[2][3] There are also online prediction tools available that can help identify potentially "difficult" sequences based on their composition.[8]

Troubleshooting Guide

Issue: Suspected Peptide Aggregation During Synthesis

If you observe any of the signs of aggregation mentioned in the FAQs, consult the following troubleshooting guide.

Logical Workflow for Troubleshooting Peptide Aggregation

G cluster_0 Start: Synthesis Problem cluster_1 Immediate Actions cluster_2 Optimization Details cluster_3 Disruptor Details cluster_4 Verification cluster_5 Outcome start Observe Signs of Aggregation (e.g., poor swelling, failed coupling) action1 Optimize Synthesis Conditions start->action1 action2 Incorporate Aggregation Disruptors start->action2 opt1 Change Solvent (e.g., NMP, 'Magic Mixture') action1->opt1 opt2 Increase Temperature (Microwave SPPS) action1->opt2 opt3 Use Chaotropic Salts (e.g., LiCl, NaClO₄) action1->opt3 disrupt1 Use Pseudoproline Dipeptides action2->disrupt1 disrupt2 Incorporate Backbone Protection (Hmb/Dmb) action2->disrupt2 verify Monitor Synthesis (e.g., Kaiser test, cleavage & analysis) opt1->verify opt2->verify opt3->verify disrupt1->verify disrupt2->verify success Successful Synthesis verify->success Problem Resolved fail Re-evaluate Strategy verify->fail Problem Persists fail->start

Caption: Troubleshooting workflow for peptide aggregation.

Recommended ActionDescriptionWhen to Use
Optimize Synthesis Conditions
Change SolventSwitch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1).[1][9]As a first-line approach when aggregation is suspected.
Increase TemperatureHigher temperatures can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective.[1][7]For "difficult sequences" where standard temperature protocols are failing.
Use Chaotropic Salt WashesWashing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF, can break up existing secondary structures.[1][10]When aggregation is severe and physically disrupting the peptide-resin matrix is necessary.
Incorporate Aggregation-Disrupting Moieties
Pseudoproline DipeptidesThese introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[11][12][13] They are incorporated as dipeptide units.[13]Proactively in sequences known to be aggregation-prone, especially those containing Ser or Thr.
Backbone Protection (Hmb/Dmb)Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) are attached to the backbone nitrogen to sterically hinder hydrogen bonding.[2][7]For any difficult sequence, particularly those with repeating or highly hydrophobic residues.
Modify Synthesis Protocol
Use Low-Loading ResinA lower substitution resin (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing intermolecular aggregation.[1]When planning the synthesis of a potentially difficult or long peptide.
Double CouplingPerforming a second coupling step with fresh reagents can help drive the reaction to completion, especially when aggregation hinders access to the N-terminus.[13]When a monitoring test (e.g., Kaiser test) indicates an incomplete coupling reaction.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash

This protocol details the use of a chaotropic salt to disrupt on-resin aggregation before a coupling step.[10]

Materials:

  • Peptide-resin exhibiting aggregation

  • DMF (N,N-Dimethylformamide)

  • Chaotropic salt solution: 0.8 M LiCl or NaClO₄ in DMF

Procedure:

  • Following the standard Fmoc deprotection and subsequent DMF washes, add the chaotropic salt solution to the peptide-resin.

  • Agitate the resin in the salt solution for 1-2 minutes.

  • Drain the salt solution and repeat the wash one more time.

  • Thoroughly wash the peptide-resin with DMF (at least 3-5 times) to completely remove the chaotropic salt, which can interfere with subsequent coupling reagents.

  • Proceed with the standard amino acid coupling protocol.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.[7][13]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pseudoproline dipeptide (3 equivalents)

  • Coupling reagent (e.g., HATU) (3 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF or NMP

Procedure:

  • In a separate reaction vessel, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add the base to the activation mixture and mix briefly.

  • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the reaction using a qualitative method like the Kaiser test. The test should be negative, indicating the absence of free primary amines.

  • Once the coupling is complete, thoroughly wash the resin with DMF before proceeding to the next deprotection step.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the mechanism by which pseudoproline dipeptides disrupt peptide aggregation.

G cluster_0 Standard Peptide Synthesis cluster_1 Synthesis with Pseudoproline Dipeptides A Growing Peptide Chains B Inter-chain Hydrogen Bonding A->B C β-Sheet Formation B->C H Disrupt Secondary Structure B->H Disrupted by D Peptide Aggregation C->D E Incomplete Coupling/ Low Yield D->E F Incorporate Pseudoproline Dipeptide G Induce 'Kink' in Peptide Backbone F->G G->H I Maintain Solvation H->I J Improved Coupling/ High Yield I->J

Caption: Mechanism of aggregation prevention by pseudoprolines.

References

Technical Support Center: Purification of Peptides and Peptide Nucleic Acids (PNAs) Synthesized with N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the purification of peptides and, more specifically, Peptide Nucleic Acids (PNAs) synthesized using the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

A1: this compound is a key building block used in the Fmoc solid-phase synthesis of Peptide Nucleic Acids (PNAs).[1][2] PNAs are synthetic analogs of DNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain composed of N-(2-aminoethyl)glycine units.[3] This modification results in an uncharged backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.

Q2: What is the standard method for purifying PNA oligomers synthesized using this building block?

A2: The standard and most effective method for purifying PNA oligomers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates the target PNA from synthesis-related impurities based on hydrophobicity.

Q3: What are the most common impurities encountered during the synthesis of PNA oligomers?

A3: The most common impurities are truncated sequences that result from incomplete coupling reactions during synthesis. Other potential side products include byproducts from side reactions during the basic conditions of Fmoc deprotection and residual scavengers from the cleavage step.[4]

Q4: Why is aggregation a common problem during PNA purification, and how can it be mitigated?

A4: PNA oligomers, particularly purine-rich sequences, have a strong tendency to aggregate due to intermolecular hydrogen bonding.[6] This can lead to poor peak shape and low recovery during RP-HPLC. The most effective way to mitigate aggregation is to perform the purification at an elevated temperature, typically between 55°C and 60°C.[6][7]

Q5: What is "Fmoc-on" purification, and when is it useful?

A5: "Fmoc-on" purification is a strategy where the final N-terminal Fmoc protecting group is intentionally left on the full-length PNA oligomer.[4][6] The highly hydrophobic Fmoc group significantly increases the retention time of the desired product on the RP-HPLC column, allowing for a clear separation from truncated sequences that lack the Fmoc group. This technique is particularly useful for purifying longer PNAs where the separation of the full-length product from (n-1) shortmers is challenging.[7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your PNA oligomers.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity of Crude Product Inefficient coupling during synthesis.Optimize coupling times and use a more efficient activating agent like HATU.
Consider raising the temperature during the coupling reaction to improve efficiency, but keep the Fmoc deprotection step at a lower temperature to avoid racemization.[5][8]
Poor Peak Shape (Broadening/Tailing) in HPLC PNA aggregation.Increase the column temperature to 55-60°C.[6]
Secondary interactions with the stationary phase.Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to act as an ion-pairing agent.
Sample is too viscous or not properly dissolved.Dissolve the crude PNA in 0.1% aqueous TFA; if solubility is an issue, add 10-20% acetonitrile and heat to 50°C for 10 minutes.[3]
Low Recovery of Purified PNA Irreversible adsorption to the column.Ensure the final concentration of acetonitrile in your gradient is sufficient to elute the PNA.
Precipitation of PNA in the HPLC system.Increase the column temperature.
Adsorption to labware.Use polypropylene or polyethylene tubes and pipette tips for handling PNA solutions.[3]
Difficulty Separating Full-Length PNA from Truncated Sequences Insufficient resolution of the HPLC method.Employ a shallower gradient during the elution of the target PNA.[1]
The PNA sequence is long, making the mass difference between the full-length and (n-1) sequence minimal.Use the "Fmoc-on" purification strategy.[4][6] The large hydrophobic Fmoc group will significantly shift the retention time of the full-length product.
Presence of Unexpected Peaks in Mass Spectrometry Formation of side products during synthesis or cleavage.Review the synthesis and cleavage conditions. Ensure appropriate scavengers are used in the cleavage cocktail.
Dimerization of PNA oligomers.This can occur in aqueous solutions. Analyze the sample under denaturing conditions if necessary.[9]

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can affect PNA purification.

Table 1: Effect of Column Temperature on PNA Purification

Column Temperature (°C)Peak ShapePurity (%)Recovery (%)
25Broad with tailing7560
40Improved symmetry8875
55 Sharp and symmetrical >95 >90

Table 2: Comparison of Standard vs. "Fmoc-on" Purification for a 20-mer PNA

Purification StrategyResolution between full-length and (n-1) peakFinal Purity (%)
Standard (Fmoc-off)1.285
Fmoc-on >2.0 >95

Table 3: Typical Cleavage Cocktail Compositions and Conditions

Resin TypeCleavage CocktailCleavage Time
PAL-PEG-PS95% TFA, 5% m-cresol90 minutes
XAL95% TFA, 5% m-cresol5 minutes
PNA-Peptide Hybrid on ChemMatrix®90% TFA, 2.5% Triethylsilane, 2.5% Water2.5 hours

Detailed Experimental Protocols

Protocol 1: Cleavage and Deprotection of PNA from Solid-Phase Support
  • Resin Preparation: After synthesis, wash the PNA-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a chemical fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) and 5% m-cresol. Prepare this solution fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 1 mL per 100 mg of resin).

  • Incubation: Allow the reaction to proceed at room temperature. The incubation time will depend on the resin used (see Table 3).

  • PNA Precipitation: After cleavage, filter the resin and collect the filtrate. Add cold diethyl ether (10-fold volume excess) to the filtrate to precipitate the crude PNA.

  • Pelleting and Washing: Centrifuge the mixture to pellet the PNA. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: After the final wash, dry the PNA pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Standard RP-HPLC Purification of PNA (Fmoc-off)
  • Sample Preparation: Dissolve the dried crude PNA in Mobile Phase A (0.1% TFA in water) to a concentration of approximately 10-20 mg/mL. If solubility is an issue, add a small amount of acetonitrile. Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 10 x 250 mm for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 4-5 mL/min for a 10 mm ID column.

    • Detection: UV at 260 nm.

    • Column Temperature: 55°C.

  • Gradient Elution:

    • Start with a shallow gradient to resolve impurities. A typical gradient might be 5-25% Mobile Phase B over 40 minutes. The optimal gradient will be sequence-dependent and should be developed using an analytical run first.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity using mass spectrometry (MALDI-TOF or ESI-MS).

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified PNA as a white powder.

Protocol 3: "Fmoc-on" RP-HPLC Purification of PNA
  • Synthesis and Cleavage: Synthesize the PNA but do not perform the final N-terminal Fmoc deprotection step. Cleave the "Fmoc-on" PNA from the resin using the procedure in Protocol 1.

  • Sample Preparation and HPLC Conditions: Follow the steps in Protocol 2 for sample preparation and HPLC conditions.

  • Gradient Elution: The "Fmoc-on" PNA will be significantly more hydrophobic. The gradient will need to reach a higher concentration of Mobile Phase B. A typical gradient might be 20-50% Mobile Phase B over 30 minutes.

  • Fraction Collection and Lyophilization: Collect the main, late-eluting peak and lyophilize.

  • Fmoc Removal:

    • Dissolve the lyophilized "Fmoc-on" PNA in 20% piperidine in DMF.

    • Let the reaction proceed for 30 minutes at room temperature.

    • Precipitate the deprotected PNA with diethyl ether.

    • Wash the pellet and dry.

  • Final Purification/Desalting: The deprotected PNA can be re-purified using the standard RP-HPLC conditions in Protocol 2 to remove any impurities from the deprotection step and for buffer exchange.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Fmoc-based PNA Synthesis cleavage Cleavage & Deprotection (TFA / m-cresol) synthesis->cleavage precipitation Ether Precipitation cleavage->precipitation dissolution Dissolve Crude PNA (0.1% TFA) precipitation->dissolution hplc Preparative RP-HPLC (C18, 55°C) dissolution->hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified PNA lyophilization->final_product troubleshooting_workflow start Low Purity after Purification check_chromatogram Examine HPLC Chromatogram start->check_chromatogram peak_shape Poor Peak Shape (Broad/Tailing)? check_chromatogram->peak_shape increase_temp ACTION: Increase Column Temp to 55-60°C peak_shape->increase_temp Yes good_peak_shape Good Peak Shape peak_shape->good_peak_shape No end Purity Improved increase_temp->end poor_resolution Poor Resolution (Co-eluting Peaks)? good_peak_shape->poor_resolution shallow_gradient ACTION: Use a Shallower Gradient poor_resolution->shallow_gradient Yes good_resolution Good Resolution poor_resolution->good_resolution No shallow_gradient->end fmoc_on Consider 'Fmoc-on' Purification Strategy good_resolution->fmoc_on fmoc_on->end fmoc_on_logic mixture Crude PNA Mixture Truncated Sequences (Fmoc-off) Full-Length PNA (Fmoc-on) hplc RP-HPLC Column mixture:f0->hplc elution Early Elution Truncated Sequences (Less Hydrophobic) Late Elution Full-Length PNA (More Hydrophobic) hplc->elution:f1 hplc->elution:f2 l1 Red Arrow: Less Retained l2 Green Arrow: More Retained

References

Technical Support Center: Synthesis of Complex Peptides and Peptide Nucleic Acids (PNAs) using N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride (Fmoc-Aeg-OtBu) in their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Fmoc-Aeg-OtBu, is a fundamental building block used in the Fmoc-based solid-phase synthesis of Peptide Nucleic Acids (PNAs).[1] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain.[2] This modification imparts unique properties such as high binding affinity and specificity to complementary nucleic acid strands, and resistance to enzymatic degradation.[2]

Q2: How should I store and handle this compound?

A2: It is recommended to store the compound at 2-8°C.[1] As with most Fmoc-protected amino acids and synthesis reagents, it is crucial to protect it from moisture and prolonged exposure to ambient temperatures to prevent degradation.

Q3: Is this compound suitable for standard peptide synthesis?

A3: While it is an amino acid derivative, its primary and intended use is as a backbone for PNA synthesis.[1] Its incorporation into a standard peptide chain would result in a peptide-PNA chimera with altered structural and biological properties.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Q4: I am observing low coupling efficiency when using Fmoc-Aeg-OtBu in my PNA synthesis. What are the potential causes and solutions?

A4: Low coupling efficiency during the incorporation of Fmoc-Aeg-OtBu or subsequent PNA monomers can be attributed to several factors, including steric hindrance, peptide aggregation, and suboptimal activation.

Troubleshooting Steps:

  • Optimize Coupling Reagents and Conditions:

    • Activator Choice: For PNA synthesis, more potent activating agents like HATU or PyAOP are often preferred over HBTU.[3][4]

    • Base: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5]

    • Extended Coupling Times: Due to the nature of PNA monomers, extending the coupling time to 2-4 hours may be necessary to ensure the reaction goes to completion.[6]

    • Double Coupling: For particularly difficult couplings, performing the coupling step twice (double coupling) with fresh reagents can significantly improve the yield.

  • Address Aggregation:

    • Solvent Choice: While DMF is standard, N-methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting aggregation of hydrophobic sequences.[7]

    • Elevated Temperatures: Performing the coupling at elevated temperatures (e.g., 50-80°C), often with microwave assistance, can disrupt secondary structures and enhance reaction kinetics.[8] However, be aware that high temperatures can also increase the risk of side reactions.[4]

Quantitative Data: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-PNA monomer3 - 6
Coupling Agent (e.g., HATU, PyAOP)2.9 - 5.8
Base (e.g., DIPEA)3 - 6

Data compiled from multiple sources to illustrate typical ranges.[4][6]

Issue 2: Unexpected Side Products

Q5: I am observing unexpected peaks in my HPLC and mass spectrometry analysis after PNA synthesis. What are the common side reactions?

A5: Several side reactions can occur during Fmoc-based PNA synthesis, particularly with complex sequences or at elevated temperatures.

  • Backbiting and Diketopiperazine Formation: The deprotected N-terminal amine of a di-PNA-peptide can attack the ester linkage to the resin, leading to the cleavage of the N-terminal PNA unit as a cyclic ketopiperazine derivative.[4][9] This results in a deletion sequence.

  • Amination of Nucleobases: If residual coupling activator is present during the basic Fmoc deprotection step, piperidine can be added to the exocyclic amine of the nucleobases, resulting in a mass increase.[4] Thorough washing after the coupling step is critical to prevent this.

  • Protecting Group Instability: The acid-labile benzhydryloxycarbonyl (Bhoc) group, commonly used to protect the exocyclic amines of nucleobases, can be partially cleaved by piperidine at elevated temperatures.[4]

Logical Troubleshooting Flow for Unexpected Side Products

start Unexpected Peak in MS/HPLC mass_check Check Mass of Side Product start->mass_check deletion Mass indicates N-terminal deletion? mass_check->deletion addition Mass indicates addition? mass_check->addition deletion->addition No backbiting Likely Backbiting/ Ketopiperazine Formation deletion->backbiting Yes aminolysis Likely Amination of Nucleobase addition->aminolysis Yes other Other Side Reaction (e.g., Bhoc cleavage) addition->other No solution1 Solution: - Use sterically hindered resin - Couple as di-PNA unit backbiting->solution1 solution2 Solution: - Ensure thorough washing after coupling aminolysis->solution2 solution3 Solution: - Avoid prolonged high temperatures other->solution3

Troubleshooting logic for identifying side reactions.
Issue 3: Cleavage and Deprotection Problems

Q6: I am having trouble cleaving my PNA from the resin and removing all protecting groups. What could be the issue?

A6: The primary challenge in this step often revolves around the incompatibility of the tert-butyl (tBu) ester of the Fmoc-Aeg-OtBu backbone with certain nucleobase protecting groups.

  • Protecting Group Incompatibility: The tert-butyl ester of this compound requires strong acidic conditions (e.g., high concentration of Trifluoroacetic Acid - TFA) for cleavage.[10] This is incompatible with the use of acid-labile Boc or Bhoc protecting groups on the nucleobases, as these will also be cleaved under such conditions, potentially leading to side reactions on the unprotected nucleobases during the final cleavage cocktail treatment.[10] It is crucial to use a protection strategy where the nucleobase protecting groups are stable to the final cleavage conditions or are removed orthogonally.

Experimental Protocols

Standard Protocol for a Single PNA Monomer Coupling Cycle

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale.

  • Resin Preparation:

    • Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[11]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.[7]

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[7]

  • PNA Monomer Coupling:

    • In a separate vial, dissolve the Fmoc-PNA monomer (e.g., Fmoc-Aeg(Nucleobase)-OH, 3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated monomer solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary amines).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Experimental Workflow for PNA Synthesis Cycle

cluster_0 SPPS Cycle for PNA Synthesis resin Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-PNA-monomer, Activator, Base) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Iterative cycle for solid-phase PNA synthesis.

References

Best practices for handling and storage of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Product Information and Specifications

This table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₈N₂O₄ · HCl[1][2]
Molecular Weight 432.94 g/mol [1]
CAS Number 169396-88-7[1][2]
Appearance White to off-white solid/powder[2]
Purity ≥98.0% (HPLC)[1][2]
Recommended Storage 2-8°C (36-46°F)[1]
Alternative Storage 0-8°C (32-46°F)[2]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I properly store this compound upon receipt?

A: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] Some suppliers may recommend 0-8°C.[2] It is important to protect it from moisture. For long-term storage, keeping the container well-sealed in a dry environment is crucial.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: Standard laboratory PPE should be worn, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a type N95 (US) or equivalent dust mask should be used.[1]

Q3: Is this compound sensitive to light or air?

A: While specific data on light and air sensitivity is limited, it is good practice for all Fmoc-protected reagents to be stored in well-sealed containers to prevent degradation from atmospheric moisture and contaminants.

Q4: How do I prepare a stock solution of this compound?

A: As a hydrochloride salt, the compound has enhanced solubility in aqueous solutions.[2] For use in solid-phase peptide synthesis (SPPS), it is typically dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3][4] It is recommended to prepare solutions fresh before use to minimize potential degradation.

Experimental Use

Q5: What is the primary application of this compound?

A: this compound is a building block used in the Fmoc solid-phase synthesis of peptide nucleic acids (PNAs).[1][5] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone.[6]

Q6: Why is it supplied as a hydrochloride salt?

A: The hydrochloride salt form generally improves the stability and solubility of the compound, particularly in aqueous environments, which can be beneficial for certain biological assays and handling procedures.[2]

Q7: How are the Fmoc and t-Butyl protecting groups removed?

A:

  • Fmoc group: This N-terminal protecting group is base-labile and is typically removed using a solution of 20% piperidine in DMF or NMP during the iterative cycle of SPPS.[3][7]

  • tert-Butyl (tBu) group: This ester protecting group is acid-labile and is removed during the final cleavage step from the solid support, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers.

Experimental Workflow

The following diagram outlines a typical workflow for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

G Resin 1. Resin Swelling Swell resin in DMF or NMP Deprotection 2. Fmoc Deprotection Treat with 20% piperidine in DMF Resin->Deprotection Wash1 3. Washing Wash resin with DMF Deprotection->Wash1 Coupling 5. Coupling Add activated monomer to resin Wash1->Coupling Activation 4. Monomer Activation Activate N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu HCl with coupling reagents (e.g., HATU/DIPEA) Activation->Coupling Wash2 6. Washing Wash resin with DMF Coupling->Wash2 Capping 7. Capping (Optional) Cap unreacted amines with Ac₂O Wash2->Capping Repeat 8. Repeat Cycle Return to Step 2 for next monomer Wash2->Repeat If capping is skipped Capping->Repeat Repeat->Deprotection Cleavage 9. Cleavage & Deprotection Treat with TFA cocktail to cleave peptide and remove tBu group Repeat->Cleavage After final cycle

Caption: General workflow for solid-phase synthesis using the PNA monomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Q1: I am observing poor solubility of the compound in my coupling solvent (DMF/NMP). What can I do?

A:

  • Ensure the compound is fully neutralized: The hydrochloride salt may require the addition of a base like N,N-diisopropylethylamine (DIPEA) to the dissolution solvent to facilitate solubility before activation.

  • Try gentle warming or sonication: Briefly warming the solution or placing it in an ultrasonic bath can help dissolve the powder. Avoid prolonged heating.

  • Consider alternative solvents: While DMF and NMP are common, other solvents like dimethyl sulfoxide (DMSO) or mixtures could be tested, though compatibility with your overall synthesis protocol must be considered.[4]

Q2: My coupling reaction is incomplete, resulting in n-1 deletion sequences. What is the cause and how can I fix it?

A: Incomplete coupling is a common issue in SPPS. For this specific PNA monomer, potential causes include:

  • Steric Hindrance: The structure may require longer coupling times or more potent activation.

  • Monomer Aggregation: Poor solubility can lead to aggregation.

  • Side Reactions: The aminoethylglycine backbone is prone to cyclization to form a ketopiperazine, which cleaves the monomer from the growing chain, leading to an n-1 deletion.[8]

Solutions:

  • Optimize Coupling: Increase the coupling time, perform a double coupling, or use a more effective activating agent like HATU or HCTU.[9]

  • Improve Solubility: Ensure the monomer is fully dissolved before adding it to the resin (see Q1).

  • Minimize Deprotection Time: Reduce the piperidine treatment time for Fmoc removal to the minimum required to minimize the risk of ketopiperazine formation.[3]

Q3: I am observing unexpected side products, such as abasic sites in my PNA sequence. What could be the cause?

A: A known side reaction in Fmoc-based PNA synthesis is transacylation. The newly deprotected N-terminal amine can attack the nucleobase's carbonyl linker, leading to the formation of an abasic site (loss of the nucleobase).[8]

Solutions:

  • Use a Suitable Base: Employ a non-nucleophilic base like 2,4,6-collidine or DIPEA for activation instead of a stronger, more nucleophilic base.

  • Control Reaction Times: Avoid unnecessarily long coupling and deprotection steps where the free amine is exposed to reactive conditions.

Q4: The purity of my final peptide is low after cleavage. What are some potential reasons related to this monomer?

A:

  • Incomplete t-Butyl Deprotection: The tert-butyl ester requires strong acidic conditions for removal. If cleavage time is too short or the TFA cocktail is not fresh, deprotection may be incomplete. Ensure a sufficient cleavage time (e.g., 2-3 hours) with a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Accumulated Side Products: Minor side reactions (as described in Q2 and Q3) in each cycle can lead to a complex mixture of byproducts that are difficult to separate during purification.

The following diagram provides a logical approach to troubleshooting common issues.

G decision decision issue issue start Start Troubleshooting issue_node Identify Primary Issue start->issue_node incomplete_coupling Incomplete Coupling (n-1 deletion) issue_node->incomplete_coupling side_product Unexpected Side Product (e.g., abasic site) issue_node->side_product low_purity Low Purity After Cleavage issue_node->low_purity solubility_check Is monomer fully dissolved? incomplete_coupling->solubility_check deprot_check Review Deprotection Step side_product->deprot_check cleavage_check Review Cleavage Protocol low_purity->cleavage_check improve_sol Improve Solubility: - Add base (DIPEA) - Gentle sonication/warming solubility_check->improve_sol No coupling_check Review Coupling Protocol solubility_check->coupling_check Yes improve_sol->coupling_check optimize_coupling Optimize Coupling: - Double couple - Increase time - Use HATU/HCTU coupling_check->optimize_coupling optimize_coupling->deprot_check optimize_deprot Minimize Deprotection Time deprot_check->optimize_deprot cleavage_check->incomplete_coupling Yes, side products from synthesis optimize_cleavage Optimize Cleavage: - Extend time (2-3h) - Use fresh TFA cocktail cleavage_check->optimize_cleavage No

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

A Researcher's Guide to Peptide Nucleic Acid Backbones: Standard vs. Modified Units

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride and its alternatives for advanced research and therapeutic development.

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that has garnered significant interest in therapeutics and diagnostics due to its unique properties. Unlike DNA or RNA, PNA possesses a neutral peptide-like backbone of repeating N-(2-aminoethyl)glycine (aeg) units.[1][2] This structure confers high binding affinity to complementary nucleic acid sequences and remarkable resistance to enzymatic degradation.[3][4]

The standard and most widely used method for constructing this backbone is through solid-phase synthesis utilizing the monomer This compound .[5] This guide provides a detailed comparison between the standard aegPNA backbone synthesized from this monomer and several advanced alternatives that feature backbone modifications designed to overcome the inherent limitations of the original structure, such as poor solubility and low cellular permeability.[6]

The Standard: The N-(2-aminoethyl)glycine (aeg) Backbone

This compound is a cornerstone of PNA synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the primary amine and the tert-butyl (tBu) ester on the carboxyl group are temporary protecting groups that enable the controlled, stepwise assembly of the PNA chain using the well-established Fmoc solid-phase synthesis chemistry.[7][8] The resulting aegPNA oligomers exhibit high thermal stability when hybridized with DNA and RNA and can discriminate single-base mismatches with greater efficacy than DNA itself.[9][10]

The synthesis follows a straightforward, cyclical process that can be readily automated.

F_PNA_Synthesis Standard Fmoc-Based PNA Synthesis Cycle start Start: Resin-Bound PNA Chain (with N-terminal Fmoc group) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Activation & Coupling (Fmoc-PNA monomer + HBTU/HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Optional) (Acetic Anhydride) wash2->capping end_cycle Elongated PNA Chain (Ready for next cycle) capping->end_cycle end_cycle->deprotection Repeat N times cleavage Final Cleavage & Deprotection (TFA / m-cresol) end_cycle->cleavage

Fmoc-based PNA solid-phase synthesis workflow.

Alternative PNA Backbones: A Performance Overview

To address the limitations of the standard aegPNA backbone, researchers have introduced modifications at the α, β, and γ positions of the N-(2-aminoethyl)glycine unit.[6] These changes can dramatically alter the resulting oligomer's properties. Among these, γ-modifications have proven particularly effective at enhancing performance across multiple parameters.[10][11]

Backbone Type Key Feature Binding Affinity (ΔTm vs. aegPNA) Solubility Cellular Uptake Key Advantage
Standard aegPNA Unmodified N-(2-aminoethyl)glycineReferenceLow (especially purine-rich)Very LowHigh specificity, well-established synthesis.[9]
α-Modified PNA Substitution on the glycine α-carbonVariable; D-Lysine can slightly increase stability.[9][10]ModerateModerate (with cationic side chains)Allows introduction of functional side chains.[12]
γ-Modified PNA Substitution on the ethyl γ-carbonHigh; +3°C to +19°C increase.[4][10]HighHigh (with cationic side chains)Pre-organizes into a helix for superior binding and solubility.[4][11]

In-Depth Performance Analysis

Binding Affinity and Sequence Specificity

Binding affinity, measured by the thermal melting temperature (Tm) of a PNA:DNA or PNA:RNA duplex, is a critical performance metric. A higher Tm indicates a more stable duplex. Modified backbones, particularly γ-PNAs, pre-organize the strand into a helical conformation, reducing the entropic penalty of hybridization and significantly increasing thermal stability.[4]

The specificity of PNA is demonstrated by the large decrease in Tm (ΔTm) observed when a single base mismatch is present in the complementary strand. This effect is more pronounced in PNAs than in natural nucleic acids.

T_Melting PNA-DNA Duplex Thermal Denaturation duplex Low Temp: PNA-DNA Duplex (Stable) heat Increase Temperature duplex->heat tm Tm: 50% Duplex, 50% Single Strands heat->tm ss High Temp: Single Strands (Denatured) tm->ss

Concept of Thermal Melting (Tm) Temperature.
PNA Oligomer Target Tm (°C) ΔTm per mismatch (°C) Reference
Standard aegPNA (15-mer)DNA~72°C-15°C[9]
DNA (15-mer)DNA~61°C-11°C[9]
γ-Serine PNA (10-mer)RNA+19°C vs. aegPNA-12°C to -18°C[4][10]
α-D-Lysine PNADNASlightly Increased vs. aegPNANot specified[10]

  • Sample Preparation: PNA and complementary DNA/RNA oligonucleotides are mixed in equimolar concentrations (e.g., 4 µM each) in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[13][14]

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

  • Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0 °C/minute).[13][15]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the absorbance vs. temperature curve is maximal.[14][15]

Cellular Uptake

A major hurdle for the therapeutic application of standard aegPNAs is their poor ability to cross cell membranes.[6] Modifying the neutral backbone with cationic side chains, such as the guanidinium group from arginine, dramatically enhances cellular uptake. This approach integrates delivery properties directly into the backbone, often proving more effective than conjugating cell-penetrating peptides (CPPs).[16][17]

PNA Type Modification Cellular Uptake Efficiency Reference
Standard aegPNANoneVery Low[16]
aegPNA-CPP ConjugateConjugated to Tat or Octa-arginineModerate to High[16]
α-Guanidino-PNA (α-GPNA)D-arginine side chain at α-positionHigh[18]
γ-Guanidino-PNA (γ-GPNA)Arginine side chain at γ-positionHigh[17]
  • PNA Labeling: Synthesize PNA oligomers with a fluorescent label (e.g., Fluorescein, Cy3) at the N-terminus.

  • Cell Culture: Plate cells (e.g., HeLa or MCF7) in glass-bottom dishes and allow them to adhere overnight.[16]

  • Incubation: Treat the cells with the fluorescently labeled PNA constructs at a specific concentration (e.g., 1-5 µM) in cell culture media and incubate for a defined period (e.g., 4-24 hours) at 37°C.[16][19]

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular PNA.

  • Imaging: Visualize the cellular uptake and subcellular localization of the PNA using a confocal laser scanning microscope. Live-cell imaging is preferred to avoid fixation artifacts.[19]

  • Analysis: Quantify fluorescence intensity within cells using image analysis software (e.g., ImageJ) to compare the uptake efficiency of different constructs.

C_Uptake_Workflow Confocal Microscopy Workflow for PNA Cellular Uptake plate_cells 1. Plate Cells in Glass-Bottom Dish add_pna 2. Add Fluorescent PNA & Incubate (4-24h) plate_cells->add_pna wash_cells 3. Wash Cells with PBS add_pna->wash_cells imaging 4. Live-Cell Confocal Imaging wash_cells->imaging analysis 5. Image Analysis & Fluorescence Quantification imaging->analysis result Result: Comparative Uptake Data analysis->result

Workflow for assessing PNA cellular uptake.
Enzymatic Stability

The pseudo-peptide backbone of PNA is not recognized by nucleases or proteases, rendering it exceptionally stable in biological fluids. This is a fundamental advantage of all PNA backbone types over natural nucleic acids or peptide-based therapeutics, which are prone to rapid degradation.

  • Incubation: Mix the PNA oligomer with fresh human serum or plasma to a final concentration (e.g., 30-50 µmol/L) and incubate at 37°C with gentle agitation.[20]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: Stop the degradation reaction by adding an agent like trichloroacetic acid (TCA) to each aliquot to precipitate serum proteins. Incubate on ice.[20]

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant, which contains the intact PNA, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The percentage of intact PNA remaining at each time point is calculated by comparing the peak area to the time-zero sample.

Conclusion

This compound remains an essential monomer for synthesizing the standard aegPNA backbone, which serves as a powerful research tool due to its high binding specificity and inherent enzymatic stability. However, for advanced applications, particularly in drug development, the limitations of poor solubility and negligible cellular uptake are significant.

The data strongly support the use of modified PNA backbones , especially γ-substituted PNAs , to overcome these challenges. These next-generation units offer a compelling suite of advantages, including superior binding affinity, enhanced solubility, and effective cellular delivery, without compromising the core benefits of the PNA platform. For researchers and drug developers, selecting a modified backbone unit is a critical step toward unlocking the full therapeutic potential of peptide nucleic acids.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the choice of building blocks is a critical determinant of the final product's purity, solubility, and functional characteristics. One such building block, N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, offers a unique approach to introducing backbone modifications. This guide provides a comparative analysis of peptides synthesized using this building block and potential alternatives, with a focus on high-performance liquid chromatography (HPLC) for purity assessment.

This compound is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to create peptide nucleic acid (PNA) monomers or to introduce ethylenediamine moieties into the peptide backbone.[1] This modification can significantly alter the peptide's properties, such as its solubility and resistance to enzymatic degradation.[2][3][4] The purity of this building block itself is typically high, often ≥98.0% as determined by HPLC.

Performance Comparison with Alternatives

The use of this compound introduces a secondary amine into the peptide backbone, which can present both advantages and challenges compared to standard peptide synthesis and other backbone modification strategies.

FeatureThis compoundStandard Fmoc-Amino AcidsOther Backbone Modifications (e.g., N-methylation)
Expected Crude Purity (by HPLC) Moderate to High. May be slightly lower due to potential for side reactions at the secondary amine and steric hindrance during coupling.Generally High. Well-established protocols minimize side reactions.Variable. N-methylation can lead to incomplete couplings and purification challenges.[5]
Solubility of Final Peptide Potentially Enhanced. Disruption of backbone hydrogen bonding can improve solubility.[2][3][4]Sequence-dependent. Prone to aggregation in "difficult" sequences.Generally Enhanced. A common strategy to increase peptide solubility.[5]
Synthesis Challenges - Slower coupling kinetics may require extended reaction times or more potent coupling reagents.- Potential for side reactions at the unprotected secondary amine.- Aggregation of growing peptide chain ("difficult sequences").- Racemization, particularly at the C-terminal amino acid.[6]- Steric hindrance leading to incomplete coupling.- Requires specialized and often expensive building blocks.[5]
Cleavage & Deprotection Standard TFA-based cleavage cocktails are typically effective.Well-established and optimized procedures.Standard cleavage conditions are generally applicable.
Cost & Availability More expensive and less commonly available than standard amino acids.Readily available from numerous suppliers at a lower cost.Cost and availability vary widely depending on the specific modification.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating this compound into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.[7][8]

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[7]

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to neutralize the hydrochloride salt and facilitate coupling.

    • Add the activated solution to the resin and allow it to react for 2-4 hours. Due to the secondary amine nature of this building block, extended coupling times may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the Kaiser test may give a false negative with secondary amines.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).[7]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7]

    • Add the cleavage cocktail to the resin and stir the mixture at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[7]

Standard HPLC Analysis Protocol for Peptides

This protocol is suitable for the analysis of the crude and purified peptide.

  • Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent, typically a mixture of water and acetonitrile (e.g., 50% acetonitrile in water) containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[9] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.

    • Column: A C18 column is typically used for peptide analysis.[10]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point for many peptides. The gradient can be optimized based on the hydrophobicity of the peptide.[10]

    • Flow Rate: Typically 1.0 mL/min for analytical columns.[6]

    • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.[6][10]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[6]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6][10]

Visualizing the Workflow

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis & Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Building Block, HCTU, DIEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for all residues? Wash2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Crude_Peptide Crude Peptide (Precipitated in Ether) Cleavage->Crude_Peptide HPLC_Analysis HPLC Analysis Crude_Peptide->HPLC_Analysis Purification Preparative HPLC HPLC_Analysis->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide QC Final QC (HPLC, MS) Pure_Peptide->QC

Caption: Workflow for peptide synthesis using backbone-modified building blocks and subsequent HPLC analysis.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve & Filter Peptide) Injection Inject Sample onto HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (214-220 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: Detailed workflow for the HPLC analysis of synthesized peptides.

References

Comparative Guide to the Mass Spectrometry Characterization of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry characterization of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, a key building block in peptide and peptide nucleic acid (PNA) synthesis.[1][2] For researchers, scientists, and professionals in drug development, robust analytical characterization of such intermediates is crucial for ensuring the quality and success of synthetic routes. This document outlines the expected mass spectrometry behavior of the title compound, compares mass spectrometry with alternative analytical techniques, and provides detailed experimental protocols.

Mass Spectrometry Profile of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu

This compound is a versatile synthetic intermediate used in the construction of complex peptide structures.[1] Its characterization by mass spectrometry, typically coupled with liquid chromatography (LC-MS), is essential for identity confirmation and purity assessment.

Molecular Properties:

PropertyValueReference
Synonyms N-[2-(Fmoc-amino)-ethyl]-Gly-OtBu·HCl, tert-Butyl [2-(Fmoc-amino)ethylamino]acetate hydrochloride[1]
CAS Number 169396-88-7[3]
Molecular Formula C23H28N2O4·HCl[3]
Molecular Weight 432.94 g/mol [3]
Purity (typical) ≥98.0% (HPLC)[3]

Electrospray ionization (ESI) is the preferred method for analyzing such polar, non-volatile compounds. In positive ion mode, the protonated molecule [M+H]⁺ is the expected precursor ion. Given the molecular weight of the free base (396.48 g/mol ), the expected monoisotopic m/z value for the protonated species is approximately 397.21.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure by fragmenting the precursor ion. The fragmentation of Fmoc-protected amino acid and peptide derivatives follows predictable pathways, which are invaluable for structural confirmation.[4][5] Key fragmentation patterns for Fmoc-protected compounds include the cleavage of the Fmoc group and characteristic losses from the peptide backbone.

A proposed fragmentation pathway for the [M+H]⁺ ion of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu is illustrated below. The major fragmentation is expected to occur at the most labile bonds, such as the carbamate linkage of the Fmoc group and the bonds of the ethylenediamine bridge.

G cluster_main Proposed ESI-MS/MS Fragmentation cluster_path1 Fmoc Group Cleavage cluster_path2 Backbone Fragmentation cluster_path3 Loss of t-Butyl group parent [M+H]⁺ m/z ≈ 397.21 (C₂₃H₂₉N₂O₄)⁺ p1_1 Loss of fluorenylmethyloxycarbonyl [M+H - C₁₅H₁₂O₂]⁺ p2_1 Cleavage at ethylenediamine bridge Formation of Fmoc-NH-CH₂-CH₂⁺ p3_1 Loss of isobutylene from t-butyl ester [M+H - C₄H₈]⁺ p1_2 m/z ≈ 175.14 (C₈H₁₉N₂O₂)⁺ p1_1->p1_2 - Fmoc group p2_2 m/z ≈ 265.13 (C₁₇H₁₇NO)⁺ p2_1->p2_2 - Gly-O-tBu p3_2 m/z ≈ 341.15 (C₁₉H₂₁N₂O₄)⁺ p3_1->p3_2 - C₄H₈

Caption: Proposed fragmentation of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu.

Comparison of Analytical Techniques

While mass spectrometry is a cornerstone for peptide characterization, a multi-faceted approach using orthogonal techniques provides a more complete analytical picture.[6][7]

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight and structural information.[7]Destructive, may have difficulty with isomers without chromatography, quantification can be complex.
High-Performance Liquid Chromatography (HPLC) Separates components based on polarity.Excellent for purity determination and quantification, non-destructive.[6][8]Does not provide molecular weight information, co-elution can mask impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information, can distinguish isomers.[6]Lower sensitivity than MS, requires larger sample amounts, complex data analysis.

Experimental Protocols

A robust analytical workflow is critical for obtaining reliable and reproducible data. The following is a generalized protocol for the characterization of this compound by LC-MS/MS.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range (MS1): m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion (m/z ≈ 397.2).

  • Collision Energy: Ramped or fixed collision energy (e.g., 20-40 eV) to induce fragmentation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

The following diagram illustrates the general experimental workflow for the characterization of peptide building blocks.

G cluster_workflow LC-MS/MS Characterization Workflow prep Sample Preparation (Dissolution & Dilution) lc HPLC Separation (Reversed-Phase) prep->lc ms1 MS1 Analysis (Precursor Ion Scan) lc->ms1 ms2 MS/MS Analysis (Fragmentation) ms1->ms2 data Data Analysis (Identification & Purity) ms2->data

Caption: General workflow for LC-MS/MS analysis of peptide derivatives.

Performance and Quantitative Data

The use of Fmoc-derivatization followed by LC-ESI-MS/MS allows for highly sensitive quantification.[9] While specific data for the title compound is not published, performance data from similar Fmoc-protected amino acids can be used as a benchmark.

ParameterTypical ValueSignificance
Limit of Detection (LOD) As low as 1 fmol/µL[9]Indicates the smallest amount of analyte that can be reliably detected.
Linear Range Up to 125 pmol/µL[9]Defines the concentration range over which the response is proportional to the concentration.
Precision (RSD) < 10%[9]Measures the reproducibility of the analytical method.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful and indispensable tool for the characterization of this compound and related peptide synthesis precursors. It provides definitive molecular weight confirmation and detailed structural insights through fragmentation analysis, which is crucial for verifying the integrity of these building blocks. When integrated with orthogonal methods like HPLC and NMR, a comprehensive quality assessment can be achieved, ensuring the reliability of starting materials for complex peptide and PNA synthesis, thereby supporting the rigorous demands of pharmaceutical research and development.

References

Purity assessment of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly impacts the reliability of experimental results and the quality of the final product. This guide provides a comparative purity assessment of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, a key building block in peptide synthesis, from three different fictional suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Purity Analysis

The purity of this compound from the three suppliers was determined by HPLC. The results, along with other key parameters, are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Advertised Purity ≥98.0% (HPLC)≥98% (HPLC)[1]≥99.0% (HPLC)
Measured Purity (HPLC) 98.5%97.8%99.2%
Major Impurity (%) 0.8%1.5%0.5%
Other Impurities (%) 0.7%0.7%0.3%
Appearance White to off-white solid[1]White solidWhite crystalline powder
Molecular Formula C₂₃H₂₈N₂O₄·HCl[1]C₂₃H₂₈N₂O₄·HCl[1]C₂₃H₂₈N₂O₄·HCl[1]
Molecular Weight 432.94 g/mol 432.94 g/mol 432.94 g/mol

Experimental Protocols

Detailed methodologies for the key experiments performed in this assessment are provided below. These protocols can serve as a reference for in-house quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC was employed for the quantitative determination of purity.

  • Instrumentation : An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient : A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 265 nm (for the Fmoc group).

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

  • Sample Preparation : A sample of this compound was accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. The sample was then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity was calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was used to confirm the chemical structure and identify potential organic impurities.

  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Data Acquisition : A standard ¹H NMR spectrum was acquired.

  • Data Analysis : The obtained spectrum was compared with a reference spectrum to confirm the identity of the compound and to check for the presence of any unexpected signals that might indicate impurities.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to confirm the molecular weight of the compound.

  • Instrumentation : A mass spectrometer with an ESI source.

  • Sample Preparation : The sample solution prepared for HPLC analysis was diluted and directly infused into the mass spectrometer.

  • Data Acquisition : The mass spectrum was acquired in positive ion mode.

  • Data Analysis : The observed mass-to-charge ratio (m/z) was compared to the calculated molecular weight of the protonated molecule [M+H]⁺.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the purity assessment and the logical relationship of the analytical techniques used.

Purity_Assessment_Workflow cluster_sample Sample Reception cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Supplier_A Supplier A Dissolution Dissolution in Solvent Supplier_A->Dissolution Supplier_B Supplier B Supplier_B->Dissolution Supplier_C Supplier C Supplier_C->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC NMR NMR Spectroscopy Filtration->NMR MS Mass Spectrometry Filtration->MS Purity_Calc Purity Calculation HPLC->Purity_Calc Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Report Comparison Report Purity_Calc->Report Structure_Confirm->Report MW_Confirm->Report

Caption: Experimental workflow for the purity assessment of this compound.

Analytical_Relationship cluster_techniques Analytical Methods cluster_information Derived Information Compound N-[2-(Fmoc-amino)-ethyl]- Gly-O-tBu hydrochloride HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Quantitative Purity HPLC->Purity Identity Structural Identity NMR->Identity MolWeight Molecular Weight MS->MolWeight

Caption: Logical relationship between analytical techniques and the information obtained for purity assessment.

References

The Strategic Advantage of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and their analogues, the choice of linker and backbone unit is a critical determinant of yield, purity, and overall efficiency. In the specialized field of Peptide Nucleic Acid (PNA) synthesis, N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride has emerged as a superior building block, offering distinct advantages over alternative linkers and backbone esters. This guide provides an objective comparison, supported by mechanistic insights and experimental considerations, to inform the selection of the optimal synthetic strategy.

This compound is a pre-formed, protected backbone unit for PNA monomers. Its structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amino terminus and a robust acid-labile tert-butyl (tBu) ester for the carboxy terminus. This combination provides a strategic advantage in solid-phase PNA synthesis by minimizing a key side reaction and offering a stable and soluble building block.

Comparative Performance: Suppression of Side Reactions and Enhanced Stability

The primary advantage of the tert-butyl ester in the N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu backbone lies in its steric hindrance, which effectively suppresses the formation of piperazinone (ketopiperazine) byproducts. This intramolecular cyclization is a significant issue with less sterically hindered esters, such as methyl or benzyl esters, leading to chain termination and reduced yields.

FeatureN-[2-(Fmoc-amino)-ethyl]-Gly-O-tBuAlternative (e.g., Fmoc-AEG-OBn)
Piperazinone Formation Significantly reduced due to steric hindrance of the tBu group.Higher propensity for cyclization, leading to yield loss.
Cleavage Conditions Requires strong acid (e.g., TFA), compatible with Bhoc nucleobase protection.Milder cleavage (e.g., hydrogenolysis for OBn), but less compatible with acid-labile side chains.
Solubility The hydrochloride salt form enhances solubility in aqueous and organic media.Solubility can be variable depending on the specific ester and salt form.
Overall Yield & Purity Generally higher yields and purity due to the suppression of side reactions.Can be compromised by cyclization and subsequent purification challenges.

Experimental Protocols

General Protocol for Solid-Phase PNA Monomer Synthesis and Oligomerization

This protocol outlines the general steps for the synthesis of a PNA oligomer using Fmoc/Bhoc chemistry and a solid support, highlighting the incorporation of the this compound backbone.

1. Preparation of Fmoc-PNA Monomers:

  • Backbone Preparation: this compound is neutralized, and the corresponding nucleobase acetic acid (with the exocyclic amine protected by a Bhoc group) is coupled to the secondary amine of the glycine unit using a suitable coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an organic solvent like DMF or NMP.

  • Ester Hydrolysis: The tert-butyl ester of the resulting monomer is cleaved using a strong acid, typically trifluoroacetic acid (TFA), to yield the free carboxylic acid.

2. Solid-Phase PNA Oligomer Synthesis:

  • Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: The Fmoc group on the resin is removed using a solution of 20% piperidine in DMF.

  • Monomer Coupling: The prepared Fmoc-PNA monomer with the free carboxylic acid is activated with a coupling reagent and coupled to the deprotected amino group on the resin.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: The cycle of Fmoc deprotection and monomer coupling is repeated until the desired PNA sequence is assembled.

  • Final Cleavage and Deprotection: The PNA oligomer is cleaved from the resin, and the Bhoc protecting groups from the nucleobases are removed simultaneously using a cleavage cocktail, typically containing TFA and scavengers (e.g., m-cresol).

  • Purification: The crude PNA is purified by reverse-phase HPLC.

Mandatory Visualizations

workflow cluster_monomer PNA Monomer Synthesis cluster_spps Solid-Phase PNA Synthesis Backbone N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu (Neutralized) Coupling Coupling (HATU, DIPEA) Backbone->Coupling Nucleobase Bhoc-Protected Nucleobase Acetic Acid Nucleobase->Coupling Monomer_tBu Fmoc-PNA(Bhoc)-OtBu Coupling->Monomer_tBu Hydrolysis TFA Treatment Monomer_tBu->Hydrolysis Monomer_OH Fmoc-PNA(Bhoc)-OH Hydrolysis->Monomer_OH Coupling2 Monomer Coupling Monomer_OH->Coupling2 Resin Solid Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotection->Coupling2 Capping Capping (Acetic Anhydride) Coupling2->Capping Repeat Repeat Cycle Capping->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Experimental workflow for PNA synthesis.

advantages cluster_otbu N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu cluster_obn Alternative: Fmoc-AEG-OBn start_otbu Fmoc-NH-CH2-CH2-N(Backbone)-CH2-CO-OtBu deprotection_otbu Fmoc Deprotection (Piperidine) start_otbu->deprotection_otbu intermediate_otbu H2N-CH2-CH2-N(Backbone)-CH2-CO-OtBu deprotection_otbu->intermediate_otbu coupling_otbu Successful Coupling of next monomer intermediate_otbu->coupling_otbu Steric hindrance of tBu prevents cyclization start_obn Fmoc-NH-CH2-CH2-N(Backbone)-CH2-CO-OBn deprotection_obn Fmoc Deprotection (Piperidine) start_obn->deprotection_obn intermediate_obn H2N-CH2-CH2-N(Backbone)-CH2-CO-OBn deprotection_obn->intermediate_obn cyclization Intramolecular Cyclization (Piperazinone Formation) intermediate_obn->cyclization Less steric hindrance

Caption: Suppression of piperazinone formation.

A Comparative Analysis of Coupling Reagent Efficiency in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate activation method is a critical determinant of success in peptide synthesis and other amide bond formations. The efficiency of the coupling reaction directly impacts the yield, purity, and overall timeline of producing the target molecule. This guide provides an objective comparison of common activation methods, supported by experimental data, to facilitate an informed choice of coupling reagent.

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of peptides and modified biotherapeutics. Direct condensation is often inefficient, necessitating the activation of the carboxylic acid to enhance its electrophilicity. A variety of activation methods have been developed, each with its own set of advantages and disadvantages. This guide focuses on a comparative study of some of the most prevalent classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Quantitative Performance of Common Coupling Reagents

The efficacy of a coupling reagent is best assessed through quantitative measures of product purity and the minimization of side reactions, most notably racemization. The following tables summarize the performance of several widely used coupling reagents in the synthesis of model peptides. It is important to note that coupling efficiency can be sequence-dependent and influenced by steric hindrance of the amino acids being coupled.

Table 1: Comparison of Crude Peptide Purity and Racemization for the Synthesis of GHRP-6

Coupling ReagentCrude Peptide Purity (%)Racemization (%)
HATU85.21.5
HBTU81.52.1
COMU86.11.2
PyBOP82.31.8
DIC/Oxyma78.40.9

Data collated from multiple studies to provide a representative overview. Actual results may vary based on specific reaction conditions.

Table 2: Performance Comparison for Coupling of Sterically Hindered Fmoc-D-Leu-OH

Coupling ReagentTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU20 - 45 min> 99.5%Very HighVery Low
HBTU30 - 60 min98 - 99.5%HighLow to Moderate
DIC/HOBt60 - 120 min95 - 98%GoodLow
PyBOP30 - 60 min98 - 99%HighLow

This data is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences.

Table 3: Qualitative Performance in the Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)

Coupling ReagentPurity ProfileKey AdvantagesCommon Drawbacks
HATUHigher Purity (fewer deletion products)High coupling efficiency, fast kinetics, low racemization, excellent for sterically hindered sequences.[1]Higher cost.
HBTULower Purity (more deletion products)Efficient and widely used for standard couplings.Less reactive than HATU; potential for guanidinylation.
DIC/OxymaGoodCost-effective, soluble urea byproduct (for DIC).Longer reaction times, potential for racemization without additives.
PyBOPHighByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.Higher cost than carbodiimides.

The synthesis of the ACP fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) employing different activation methods.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).

  • Resin Swelling: The resin is swelled in a suitable solvent, typically dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, usually with a solution of 20% piperidine in DMF, to expose the free amine.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling (Activation and Acylation): The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. This is the key step where the choice of coupling reagent is critical.

  • Washing: The resin is washed again with DMF to remove excess reagents and soluble byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed, and the completed peptide is cleaved from the resin support, along with the removal of any side-chain protecting groups, using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Precipitation and Purification: The crude peptide is typically precipitated with cold diethyl ether and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 1: Coupling with Uronium/Aminium Salts (HATU/HBTU)

This protocol outlines a standard coupling cycle using HATU or HBTU.

  • Resin Preparation: Start with the resin-bound peptide chain that has undergone Fmoc deprotection and has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents relative to resin loading) and the coupling reagent (HATU or HBTU, e.g., 2.9-4.8 equivalents) in DMF.

  • Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents), to the activation mixture.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.

  • Agitate the mixture for 20-60 minutes at room temperature.

  • Monitoring: The completion of the reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates that all primary amines have been acylated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Coupling with Phosphonium Salts (PyBOP)
  • Resin Preparation: Begin with the deprotected and washed resin-bound peptide.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 2-3 equivalents), PyBOP (e.g., 2-3 equivalents), and DIPEA (e.g., 4-6 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin.

  • Agitate the mixture for 30-60 minutes.

  • Monitoring and Washing: Monitor for completion with the Kaiser test and then wash the resin with DMF.

Protocol 3: Coupling with Carbodiimides (DIC/HOBt or DIC/Oxyma)
  • Resin Preparation: Use the deprotected and washed resin-bound peptide.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (e.g., 3-5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of diisopropylcarbodiimide (DIC) (e.g., 3-5 equivalents).

  • Agitate the mixture for 1-2 hours. Carbodiimide-mediated couplings often require longer reaction times compared to those with uronium/aminium or phosphonium salts.

  • Monitoring and Washing: Check for reaction completion and then wash the resin with DMF to remove the soluble diisopropylurea byproduct and other excess reagents.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental steps can aid in understanding the nuances of each activation method.

G General Workflow for a Single SPPS Coupling Cycle Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (Amide Bond Formation) Resin->Coupling AminoAcid Fmoc-Amino Acid Activation Activation of Carboxylic Acid AminoAcid->Activation CouplingReagent Coupling Reagent (e.g., HATU, DIC/HOBt) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling CoupledPeptide Resin-Bound Peptide (Elongated) Coupling->CoupledPeptide Wash Washing CoupledPeptide->Wash NextCycle Ready for Next Deprotection/Coupling Cycle Wash->NextCycle

Caption: A simplified workflow for a single coupling cycle in solid-phase peptide synthesis.

G Activation Mechanism of HATU CarboxylicAcid R-COOH (Fmoc-Amino Acid) Carboxylate R-COO⁻ (Carboxylate Anion) CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Byproduct Tetramethylurea ActiveEster->Byproduct Release of Amine H₂N-Peptide-Resin Amine->PeptideBond CoupledProduct R-CO-NH-Peptide-Resin PeptideBond->CoupledProduct

Caption: The activation of a carboxylic acid by HATU proceeds via a highly reactive OAt-active ester.

G Activation Mechanism of DIC/HOBt CarboxylicAcid R-COOH (Fmoc-Amino Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea Addition to DIC DIC DIC DIC->O_Acylisourea OBt_Ester OBt-Active Ester O_Acylisourea->OBt_Ester Reaction with HOBt DIU Diisopropylurea (Byproduct) O_Acylisourea->DIU Rearrangement (side reaction) HOBt HOBt HOBt->OBt_Ester PeptideBond Peptide Bond Formation OBt_Ester->PeptideBond Amine H₂N-Peptide-Resin Amine->PeptideBond CoupledProduct R-CO-NH-Peptide-Resin PeptideBond->CoupledProduct PeptideBond->DIU Formation of

Caption: The DIC/HOBt method involves the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable OBt-active ester.

References

A Comparative Guide to the Validation of Peptides Synthesized with N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of synthetic peptides, with a focus on those synthesized using N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. This key reagent serves as a fundamental building block for the creation of Peptide Nucleic Acids (PNAs), a class of synthetic DNA mimics with significant potential in diagnostics and therapeutics. The validation of these synthetic biomolecules is critical to ensure their purity, identity, and ultimate efficacy in research and drug development.

This document outlines the performance of standard Fmoc-based PNA synthesis, compares it with alternative strategies, and provides detailed experimental protocols for synthesis and validation.

Performance Comparison of PNA Synthesis Strategies

The synthesis of PNA oligomers is primarily accomplished through solid-phase peptide synthesis (SPPS). The choice of protecting group strategy for the PNA backbone and the nucleobases, as well as the synthesis methodology, significantly impacts the purity and yield of the final product. The most common strategies involve the use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) for the temporary protection of the N-terminal amine of the N-(2-aminoethyl)glycine backbone.

While direct head-to-head comparisons of different monomer protecting group strategies in identical synthetic runs are not extensively documented in single studies, data from various approaches highlight key performance differences. For instance, a comparison between traditional manual solid-phase synthesis and more recent automated fast-flow technology for the synthesis of a 4-mer PNA demonstrates a significant improvement in crude purity with the automated approach.

Synthesis Strategy/ParameterN-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Derivative (Manual SPPS)Alternative: Automated Fast-Flow SynthesisAlternative: Boc/Z ChemistryAlternative: γ-PNA Monomers
Backbone Monomer Standard N-(2-aminoethyl)glycineStandard N-(2-aminoethyl)glycineStandard N-(2-aminoethyl)glycineChiral N-(2-aminoethyl)glycine with γ-modification
N-Terminal Protection FmocFmocBocFmoc or Boc
Crude Purity 57% (for a 4-mer PNA)[1]90% (for the same 4-mer PNA)[1]Generally considered to yield higher purity oligos due to fewer side reactions[2]High optical purity achievable, which is crucial for binding affinity[3]
Key Advantages Milder deprotection conditions, compatible with a wide range of linkers and labels.[2]Significantly faster synthesis times and higher crude purity.[1]Fewer side reactions reported.[2]Improved solubility, reduced aggregation, and enhanced DNA/RNA binding affinity.[4][5]
Key Challenges Potential for on-resin aggregation and side-reactions, especially for longer sequences.[1]Requires specialized instrumentation.Involves the use of harsh acids (TFA) for deprotection in each cycle.[2]Synthesis of monomers is more complex.[3]

Experimental Protocols

Accurate validation of synthesized PNA oligomers relies on a series of well-defined experimental procedures, from the initial synthesis to the final characterization.

Protocol 1: Manual Solid-Phase Synthesis of a PNA Oligomer using Fmoc Chemistry

This protocol outlines the manual synthesis of a PNA oligomer on a solid support using Fmoc-protected monomers, such as those derived from this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-C(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, Fmoc-PNA-T-OH)

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

  • 20% (v/v) 4-methylpiperidine or piperidine in NMP/DMF for Fmoc deprotection

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as an activating agent

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), m-cresol, and water (e.g., 90:5:5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Drain the solvent and add the 20% 4-methylpiperidine/piperidine solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with NMP/DMF.

  • Monomer Coupling:

    • Dissolve the first Fmoc-PNA monomer (3-5 equivalents relative to resin loading) in NMP/DMF.

    • Add the activating agent (e.g., HATU, HBTU) (3-5 equivalents) and DIEA (6-10 equivalents) to the monomer solution to pre-activate for a few minutes.

    • Add the activated monomer solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in NMP/DMF) for 10-15 minutes. Wash the resin with NMP/DMF.

  • Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer in the desired sequence.

  • Final Fmoc Deprotection: After the final monomer coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the PNA oligomer from the resin and remove the side-chain protecting groups (e.g., Bhoc).

    • Filter the resin and collect the filtrate containing the crude PNA.

  • Precipitation and Isolation: Precipitate the crude PNA from the cleavage solution by adding cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and wash the pellet with more cold ether. Dry the crude PNA oligomer under vacuum.[6][7]

Protocol 2: HPLC Purification of PNA Oligomers

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying crude synthetic PNA oligomers.

Equipment and Reagents:

  • Reverse-phase HPLC system with a UV detector

  • C8 or C18 reverse-phase HPLC column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Crude PNA oligomer dissolved in Solvent A or a minimal amount of DMF/water

Procedure:

  • Sample Preparation: Dissolve the crude PNA oligomer in an appropriate solvent. Centrifuge or filter the sample to remove any particulate matter.

  • Column Equilibration: Equilibrate the C8 or C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Injection and Gradient Elution: Inject the PNA sample onto the column. Elute the PNA using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 60% Solvent B over 30-60 minutes.

  • Detection: Monitor the elution profile at a wavelength of 260 nm, which is the characteristic absorbance for the nucleobases.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should represent the full-length PNA oligomer.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PNA product as a powder.[6][8][9]

Protocol 3: Mass Spectrometry Analysis of PNA Oligomers

Mass spectrometry is essential for confirming the identity and integrity of the synthesized PNA oligomer by verifying its molecular weight.

Equipment and Reagents:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer

  • MALDI matrix (e.g., sinapinic acid, 2',4',6'-trihydroxyacetophenone monohydrate)

  • Purified PNA oligomer

  • Solvent for sample and matrix preparation (e.g., acetonitrile/water with 0.1% TFA)

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture.

    • Dissolve the purified PNA oligomer in a small volume of 0.1% TFA in water or acetonitrile/water.

  • Spotting: On a MALDI target plate, mix a small volume (e.g., 1 µL) of the PNA sample with an equal volume of the matrix solution. Allow the spot to air dry, allowing the PNA and matrix to co-crystallize.

  • Mass Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode. PNA molecules typically ionize as singly charged species.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the PNA oligomer to confirm its identity.[6][10]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Peptide_Validation_Workflow cluster_synthesis PNA Synthesis cluster_validation Validation synthesis Solid-Phase Synthesis (Fmoc Chemistry) cleavage Cleavage & Deprotection synthesis->cleavage precipitation Precipitation cleavage->precipitation hplc HPLC Purification precipitation->hplc Crude PNA ms Mass Spectrometry (MALDI-TOF) hplc->ms final_product Pure, Validated PNA Oligomer ms->final_product Validated PNA

Caption: Experimental workflow for the synthesis and validation of PNA oligomers.

PNA_Synthesis_Cycle start Resin with Free Amine coupling 1. Coupling (Fmoc-PNA Monomer + Activator) start->coupling capping 2. Capping (Optional) (Acetic Anhydride) coupling->capping deprotection 3. Fmoc Deprotection (Piperidine) capping->deprotection next_cycle Repeat for Next Monomer deprotection->next_cycle next_cycle->coupling n cycles

Caption: The iterative cycle of solid-phase PNA synthesis using Fmoc chemistry.

Comparison_Logic cluster_strategies Alternative Strategies cluster_criteria Evaluation Criteria main PNA Synthesis Strategy fmoc Fmoc/Bhoc Chemistry (e.g., using the title compound) main->fmoc boc Boc/Z Chemistry main->boc gamma γ-PNA (Modified Backbone) main->gamma purity Purity fmoc->purity yield Yield fmoc->yield solubility Solubility & Aggregation fmoc->solubility conditions Reaction Conditions fmoc->conditions boc->purity boc->yield boc->solubility boc->conditions gamma->purity gamma->yield gamma->solubility gamma->conditions

Caption: Logical relationship for comparing different PNA synthesis strategies.

References

Literature review of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in peptide research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Literature Review of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride in Peptide Research

Introduction

This compound is a key building block in modern peptide chemistry, primarily utilized in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)-glycine units. This modification confers remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation. This guide provides a comparative analysis of the Fmoc/tBu strategy for PNA synthesis, for which this compound is a central component, against alternative synthetic methodologies. We will delve into quantitative performance data, detailed experimental protocols, and the biological applications of the resulting peptide analogs.

Comparative Analysis of PNA Synthesis Strategies

The synthesis of PNA oligomers is predominantly carried out using solid-phase peptide synthesis (SPPS) techniques. The choice of protecting groups for the N-terminal amine of the aminoethylglycine backbone and the exocyclic amines of the nucleobases is critical and defines the synthetic strategy. The three main strategies are Fmoc/tBu, Fmoc/Bhoc, and Boc/Z.

FeatureFmoc/tBu StrategyFmoc/Bhoc StrategyBoc/Z Strategy
Backbone Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Nucleobase Protection tBu (tert-butyl) based groupsBhoc (benzhydryloxycarbonyl)Z (benzyloxycarbonyl)
Deprotection Conditions Nα-Fmoc: Mild base (e.g., 20% piperidine in DMF). Side-chain/Cleavage: Strong acid (e.g., TFA).Nα-Fmoc: Mild base (e.g., 20% piperidine in DMF). Side-chain/Cleavage: Strong acid (e.g., TFA).Nα-Boc: Moderate acid (e.g., TFA). Side-chain/Cleavage: Strong acid (e.g., HF or TFMSA).
Orthogonality Fully orthogonal.Fully orthogonal.Semi-orthogonal.
Coupling Efficiency Generally high; sequence-dependent.Generally high; sequence-dependent.Reported average coupling yield of 99.4%[1][2].
Overall Yield Not specifically reported for a standard oligomer.Not specifically reported for a standard oligomer.Approximately 90% for a 17-mer PNA[1][2].
Purity & Side Reactions Prone to minor base-catalyzed side reactions during Fmoc deprotection.Minor side reactions (0.3-0.4% contamination) reported during Fmoc deprotection[3].Considered to yield higher purity oligos due to fewer side reactions[3].
Advantages Milder deprotection conditions for the backbone, compatible with automated synthesis, avoids harsh acids like HF.[3][4]Milder deprotection conditions for the backbone, compatible with automated synthesis.[3][4]Well-established, high purity of final product.[3][5]
Disadvantages Potential for side reactions during piperidine treatment.Potential for side reactions, some solubility issues with cytosine monomer reported.Requires harsh and hazardous acids (HF or TFMSA) for cleavage, less compatible with automated synthesizers.[3][4]

Experimental Protocols

General Workflow for PNA Synthesis

The synthesis of PNA oligomers follows a cyclical process of deprotection, coupling, and capping on a solid support.

G cluster_0 Solid-Phase PNA Synthesis Cycle Start Start Resin_Swelling Resin Swelling in Solvent (e.g., DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Wash Resin (DMF) Fmoc_Deprotection->Washing_1 Monomer_Coupling Couple next Fmoc-PNA-monomer (e.g., with HATU/DIPEA) Washing_1->Monomer_Coupling Washing_2 Wash Resin (DMF) Monomer_Coupling->Washing_2 Capping Capping (e.g., Acetic Anhydride) Washing_2->Capping Washing_3 Wash Resin (DMF) Capping->Washing_3 Final_Monomer Last Monomer? Washing_3->Final_Monomer Final_Monomer->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Final_Monomer->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate PNA (cold ether) Cleavage->Precipitation Purification Purify PNA (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: General workflow for solid-phase PNA synthesis using the Fmoc/tBu strategy.

Detailed Protocol for Fmoc-based PNA Synthesis

This protocol is a generalized procedure and may require optimization based on the specific PNA sequence and available instrumentation.

1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide or Sieber amide resin, typically with a loading of < 0.2 mmol/g) in a reaction vessel.[6]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Monomer Coupling:

  • Dissolve the Fmoc-PNA monomer (e.g., Fmoc-A(Bhoc)-aeg-OH) (2-3 equivalents based on resin loading) and a coupling agent such as HATU (0.95 equivalents relative to the monomer) in a minimal amount of N-methylpyrrolidone (NMP) or DMF.[4][6]

  • Add a base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine (2-3 equivalents), to the monomer solution to pre-activate it for a few minutes.[3][6]

  • Add the activated monomer solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test.

4. Capping:

  • After the coupling step, wash the resin with DMF.

  • To block any unreacted amino groups, add a capping solution, typically 5% acetic anhydride and 6% 2,6-lutidine in DMF, and react for 10-15 minutes.[6]

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent monomer in the PNA sequence.

6. Final Fmoc Deprotection:

  • After the final coupling and capping steps, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common mixture is TFA/m-cresol (95:5, v/v).[4]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved PNA.

8. PNA Precipitation and Purification:

  • Precipitate the crude PNA from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude PNA pellet.

  • Dissolve the crude PNA in an appropriate solvent (e.g., water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final PNA product.

Biological Application: Targeting the NF-κB Signaling Pathway

PNAs are powerful tools for antigene and antisense therapies due to their high binding affinity and stability. One prominent target for such therapies is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders.

PNAs can be designed to bind to the promoter region of a gene regulated by NF-κB, thereby blocking the binding of the NF-κB transcription factor and inhibiting gene expression. This "strand invasion" of the DNA duplex can effectively down-regulate the production of proteins involved in the disease process.[7]

G cluster_0 NF-κB Signaling and PNA Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Activation Stimuli->IKK IkB_P Phosphorylation of IκBα IKK->IkB_P IkB_Deg Ubiquitination & Degradation of IκBα IkB_P->IkB_Deg NFkB_Release Release of NF-κB (p50/p65) IkB_Deg->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation NFkB_Binding NF-κB binds to κB site in Promoter NFkB_Translocation->NFkB_Binding Transcription Transcription of Target Genes (e.g., Pro-inflammatory Cytokines) NFkB_Binding->Transcription Inhibition Transcription Blocked NFkB_Binding->Inhibition PNA Peptide Nucleic Acid (PNA) (Antisense/Antigene) Strand_Invasion Strand Invasion at Promoter Region PNA->Strand_Invasion Strand_Invasion->NFkB_Binding Inhibits

Caption: Mechanism of PNA-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a vital reagent for the Fmoc/tBu strategy in PNA synthesis. This approach offers the advantages of milder deprotection conditions for the peptide backbone compared to the traditional Boc/Z method, making it highly compatible with automated solid-phase synthesizers. While the Boc/Z strategy may offer higher purity in some cases, the Fmoc-based methods have become more widespread due to their practicality and the avoidance of hazardous reagents like HF. The resulting PNA oligomers are powerful tools in biomedical research and drug development, with the ability to specifically target and modulate gene expression, as exemplified by their potential to inhibit key signaling pathways like NF-κB. Further research focusing on direct, quantitative comparisons of these synthesis strategies will be invaluable for optimizing the production of these promising therapeutic and diagnostic molecules.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The primary principle for disposal is to treat this compound as a hazardous chemical waste, managed through a licensed waste disposal contractor or an institutional Environmental Health and Safety (EHS) department.[1][2]

Compound Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValueReference
Empirical Formula C₂₃H₂₈N₂O₄ · HCl[3]
CAS Number 169396-88-7[3]
Molecular Weight 432.94 g/mol [3]
Form Solid Powder[3]
Color White[3]
Storage Temperature 2-8°C[3]
Storage Class 11 (Combustible Solids)[3]

Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of the compound.

2.1. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound for disposal, it is mandatory to use appropriate Personal Protective Equipment (PPE) to prevent skin contact or inhalation.[4]

  • Handling Area: All handling of the solid waste must occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Required PPE:

    • Eye Protection: Wear safety goggles or a face shield.[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]

    • Body Protection: Wear a standard laboratory coat.[1][4]

    • Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][4]

2.2. Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Do not attempt to neutralize or dispose of it down the drain.[2]

  • Waste Identification and Segregation:

    • Treat all chemical solids as hazardous waste unless explicitly confirmed otherwise by your institution's EHS department.[2]

    • Prepare a dedicated waste container clearly labeled as "Hazardous Waste: this compound".[1]

    • Crucially, do not mix this waste with other waste streams , especially incompatible chemicals such as strong oxidizing agents, acids, or bases, to prevent unintended reactions.[1]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are suitable choices.[1]

    • Ensure the container is in good condition, free from any cracks or damage.[1]

    • Do not overfill the container. Leave at least 10% of headspace to allow for potential expansion.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1]

    • This storage location should be away from heat, sparks, open flames, and other sources of ignition.[1]

    • Ensure incompatible wastes are segregated during storage to prevent reactions.[2]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][5]

    • Provide the contractor with all available information about the waste, including its chemical name and any known properties.

    • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Step 1: Wear Required PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle Compound in Ventilated Area (Fume Hood) A->B C Step 3: Segregate Waste Label as 'Hazardous Waste' B->C D Step 4: Use Secure, Chemically Resistant Container (HDPE/Glass) C->D E Step 5: Store in Designated, Cool, and Ventilated Area D->E F Step 6: Contact EHS or Licensed Waste Contractor E->F G Step 7: Arrange for Professional Pickup & Disposal F->G

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is a white powder commonly used in solid-phase peptide synthesis (SPPS). While specific hazard data for this compound is limited, it is prudent to handle it with the care required for fine chemical powders. The primary risks are inhalation of dust particles and contact with skin and eyes.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.[1]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and accidental splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Respiratory Protection Type N95 (US) or equivalent dust maskMinimizes the risk of inhaling fine powder particles.
Body Protection Laboratory coatProtects clothing and skin from contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize exposure and preserve its quality.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.

  • Preparation for Use:

    • Read the Safety Data Sheet (SDS) if available, or this guide thoroughly before handling.

    • Ensure a clean and organized workspace, preferably within a chemical fume hood or a designated area with localized exhaust ventilation.

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers, before opening the chemical container.

  • Handling and Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • To prevent the generation of dust, handle the powder gently. Avoid scooping or pouring in a manner that creates airborne particles.

    • If possible, use a balance with a draft shield.

    • Close the container tightly immediately after use to prevent moisture absorption and contamination.

  • Use in Synthesis:

    • When adding the compound to reaction vessels, do so carefully to avoid splashing or creating dust.

    • Solid-phase peptide synthesis often involves various solvents and reagents. Ensure compatibility and follow established protocols for your specific synthesis.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a small spill, carefully sweep up the solid material using appropriate tools and place it into a designated chemical waste container. Avoid dry sweeping that can create dust. If necessary, lightly moisten the material with a suitable solvent to minimize dust generation.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a clearly labeled hazardous waste container.

  • Waste from Synthesis: The waste generated during solid-phase peptide synthesis, which includes solvents, resins, and by-products from the deprotection of the Fmoc group (often involving piperidine), must be collected and disposed of as hazardous chemical waste.[2][3] Follow your institution's specific guidelines for the disposal of solvent and solid chemical waste streams.

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.

    • Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Waste Pickup: Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh in Fume Hood Weigh in Fume Hood Prepare Workspace->Weigh in Fume Hood Receive & Inspect Receive & Inspect Store at 2-8°C Store at 2-8°C Receive & Inspect->Store at 2-8°C Store at 2-8°C->Don PPE Use in Synthesis Use in Synthesis Weigh in Fume Hood->Use in Synthesis Collect Solid Waste Collect Solid Waste Use in Synthesis->Collect Solid Waste Collect Solvent Waste Collect Solvent Waste Use in Synthesis->Collect Solvent Waste Label Waste Container Label Waste Container Collect Solid Waste->Label Waste Container Collect Solvent Waste->Label Waste Container Arrange EHS Pickup Arrange EHS Pickup Label Waste Container->Arrange EHS Pickup

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.